N-phenylpyrrolidin-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-phenylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-5,10-12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFUQJGCJNFFRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465007 | |
| Record name | N-phenylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17741-13-8 | |
| Record name | N-phenylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenylpyrrolidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-phenylpyrrolidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
N-phenylpyrrolidin-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery, finding application as a scaffold in the development of various therapeutic agents. This technical guide provides a comprehensive overview of a robust synthetic route to this compound and a detailed analysis of its characterization. The synthesis section outlines a practical, two-step approach commencing with the synthesis of the key intermediate, 1-phenylpyrrolidin-3-one, followed by a reductive amination to yield the target compound. The characterization section provides a thorough examination of the spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the structural confirmation of this compound. This guide is intended to be a practical resource for researchers engaged in the synthesis and application of novel pyrrolidine-based compounds.
Introduction: The Significance of the this compound Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs. Its three-dimensional structure and the presence of a nitrogen atom provide opportunities for diverse functionalization and interaction with biological targets. The this compound motif, in particular, combines the conformational flexibility of the pyrrolidine ring with the aromatic properties of the phenyl group and the nucleophilic character of the primary amine. This unique combination makes it an attractive starting point for the synthesis of a wide range of biologically active molecules.
Synthesis of this compound: A Strategic Approach
A reliable and scalable synthesis of this compound is crucial for its application in drug discovery programs. A logical and efficient synthetic strategy involves a two-step sequence, beginning with the synthesis of the key precursor, 1-phenylpyrrolidin-3-one, followed by its conversion to the target amine via reductive amination.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 1-Phenylpyrrolidin-3-one
The synthesis of the ketone precursor can be achieved from commercially available starting materials. A plausible route involves the condensation of succinimide with aniline to form N-phenylsuccinimide (1-phenylpyrrolidine-2,5-dione), followed by a selective reduction of one of the carbonyl groups.
Experimental Protocol:
-
Synthesis of N-Phenylsuccinimide: In a round-bottom flask, equimolar amounts of succinimide and aniline are mixed. The mixture is heated to a high temperature (typically 180-200 °C) for several hours, allowing for the condensation reaction and elimination of water. The reaction progress can be monitored by Thin Layer Chromatography (TTC). Upon completion, the reaction mixture is cooled, and the solid product is purified by recrystallization from a suitable solvent such as ethanol.
-
Selective Reduction to 1-Phenylpyrrolidin-3-one: The selective reduction of one carbonyl group of N-phenylsuccinimide presents a challenge. A careful choice of reducing agent and reaction conditions is necessary to avoid over-reduction to the corresponding diol or pyrrolidine. A mild reducing agent, such as lithium aluminium hydride (LiAlH₄) with controlled stoichiometry at low temperatures, can be employed. The N-phenylsuccinimide is dissolved in an anhydrous etheral solvent like THF and cooled in an ice bath. A solution of LiAlH₄ (approximately 0.5 equivalents) in THF is added dropwise. The reaction is stirred at low temperature and monitored closely. Upon completion, the reaction is quenched cautiously with water and aqueous base. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated. Purification is typically achieved by column chromatography on silica gel.
Step 2: Reductive Amination to this compound
Reductive amination is a highly effective method for the formation of amines from carbonyl compounds.[1][2] In this step, 1-phenylpyrrolidin-3-one is reacted with an amine source, in this case, ammonia, in the presence of a reducing agent.
Experimental Protocol:
-
To a solution of 1-phenylpyrrolidin-3-one in a suitable solvent such as methanol or ethanol, a source of ammonia is added. This can be in the form of a solution of ammonia in methanol or by bubbling ammonia gas through the solution.
-
A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture. These reducing agents are selective for the iminium ion intermediate and are stable in protic solvents.
-
The reaction is stirred at room temperature for several hours until the starting material is consumed, as monitored by TLC.
-
The reaction is then quenched by the addition of water. The pH is adjusted to be basic, typically with the addition of a sodium hydroxide solution.
-
The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification of this compound is typically performed by column chromatography on silica gel to afford the pure product.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.
Caption: Analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra are essential for the complete characterization of this compound.
Predicted ¹H NMR Spectrum:
The ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl group and the pyrrolidine ring.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl-H (ortho) | 6.6 - 6.8 | d | 2H |
| Phenyl-H (meta) | 7.1 - 7.3 | t | 2H |
| Phenyl-H (para) | 6.5 - 6.7 | t | 1H |
| Pyrrolidine-CH (at C3) | 3.5 - 3.8 | m | 1H |
| Pyrrolidine-CH₂ (at C2 & C5) | 3.2 - 3.6 | m | 4H |
| Pyrrolidine-CH₂ (at C4) | 1.8 - 2.2 | m | 2H |
| NH₂ | 1.5 - 2.5 | br s | 2H |
Note: Chemical shifts are predictions and may vary depending on the solvent and concentration. The signals for the pyrrolidine protons are expected to be complex due to diastereotopicity and spin-spin coupling.
Predicted ¹³C NMR Spectrum:
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Phenyl-C (ipso) | 145 - 150 |
| Phenyl-C (ortho) | 112 - 116 |
| Phenyl-C (meta) | 128 - 130 |
| Phenyl-C (para) | 115 - 120 |
| Pyrrolidine-C (at C3) | 50 - 55 |
| Pyrrolidine-C (at C2 & C5) | 45 - 50 |
| Pyrrolidine-C (at C4) | 30 - 35 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds.
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| N-H stretch (primary amine) | 3300 - 3500 | Two bands, characteristic of a primary amine. |
| C-H stretch (aromatic) | 3000 - 3100 | Sharp peaks. |
| C-H stretch (aliphatic) | 2850 - 2960 | Medium to strong peaks. |
| N-H bend (primary amine) | 1590 - 1650 | Scissoring vibration. |
| C=C stretch (aromatic) | 1450 - 1600 | Multiple bands. |
| C-N stretch (aromatic amine) | 1250 - 1360 | Strong band. |
| C-N stretch (aliphatic amine) | 1020 - 1250 | Medium to strong band. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Expected Fragmentation Pattern:
The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 162.23 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z = 162. The fragmentation pattern will likely involve the cleavage of the pyrrolidine ring and the loss of small neutral molecules.
-
Molecular Ion (M⁺): m/z = 162
-
Alpha-cleavage: The fragmentation is often initiated by the cleavage of the C-C bond adjacent to the nitrogen atom. This can lead to the formation of a stable iminium ion. A significant fragment could arise from the loss of an ethylamine radical from the pyrrolidine ring.
-
Loss of NH₂: A fragment at m/z = 146 corresponding to the loss of the amino group radical (•NH₂) may be observed.
-
Fragmentation of the Phenyl Group: Characteristic fragments of the phenyl group, such as the phenyl cation at m/z = 77, may also be present.
Conclusion
This technical guide has detailed a practical and efficient synthetic route for the preparation of this compound, a key building block in modern drug discovery. The proposed two-step synthesis, involving the preparation of 1-phenylpyrrolidin-3-one followed by reductive amination, offers a reliable method for obtaining this valuable compound. Furthermore, the comprehensive characterization data, including predicted NMR, IR, and MS spectra, provide a solid framework for the structural verification and quality control of the synthesized material. This guide serves as a valuable resource for researchers, empowering them to confidently synthesize and utilize this compound in their quest for novel therapeutic agents.
References
N-phenylpyrrolidin-3-amine chemical and physical properties
An In-depth Technical Guide to the Synthesis, Properties, and Applications of N-phenylpyrrolidin-3-amine
Executive Summary: The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved drugs.[1] Its non-planar, saturated structure provides three-dimensional diversity crucial for specific interactions with biological targets.[2] This guide focuses on this compound, a versatile building block for drug discovery. We will delve into its physicochemical properties, explore robust synthetic strategies, outline a comprehensive characterization workflow, and discuss its applications in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development scientists, providing both foundational knowledge and field-proven insights from a senior application scientist's perspective.
Introduction: The this compound Scaffold
The nomenclature "this compound" can be ambiguous. It is critical to distinguish between two constitutional isomers, as the position of the phenyl group dictates the molecule's chemical properties and its potential as a synthetic intermediate.
-
Isomer A: 1-Phenylpyrrolidin-3-amine (CAS 18471-41-5): The phenyl group is attached to the nitrogen atom of the pyrrolidine ring.[3]
-
Isomer B: Phenyl-pyrrolidin-3-yl-amine or 3-(Phenylamino)pyrrolidine (CAS 17741-13-8): The phenyl group is attached to the exocyclic amine at the 3-position of the pyrrolidine ring.[4]
This guide will focus exclusively on Isomer B, 3-(Phenylamino)pyrrolidine, as its structure offers a secondary amine linkage that is highly valuable for further functionalization in drug discovery programs.
Physicochemical Properties
The physical and chemical properties of a compound are foundational to its application in synthesis and drug development. They dictate choices regarding solvents, reaction conditions, and purification methods, and provide early insights into potential bioavailability.
| Property | Value | Source(s) |
| CAS Number | 17741-13-8 | [4] |
| Molecular Formula | C₁₀H₁₄N₂ | [4][5] |
| Molecular Weight | 162.23 g/mol | [4][5] |
| Appearance | Not specified; likely an oil or low-melting solid | |
| Boiling Point | ~307.7 °C at 760 mmHg (Predicted) | [4] |
| Density | ~1.083 g/cm³ (Predicted) | [4] |
| XLogP3 | 1.7 - 1.86 | [4][6] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Topological Polar Surface Area | 27.8 Ų | [5] |
Scientist's Insight: The XLogP3 value of ~1.8 suggests a moderate lipophilicity. This is often a desirable characteristic in drug candidates, as it balances aqueous solubility (for formulation and transport in blood) with lipid solubility (for membrane permeability). The presence of two hydrogen bond donors (the two N-H groups) and two acceptors (the two nitrogen atoms) indicates that the molecule will be capable of engaging in significant hydrogen bonding, which will influence its melting point, boiling point, and interactions with biological targets.
Synthesis and Characterization
The reliable synthesis of 3-(phenylamino)pyrrolidine is crucial for its use as a building block. Two common and powerful strategies in modern organic synthesis are reductive amination and Buchwald-Hartwig amination.
Synthetic Strategies
A. Reductive Amination of 3-Pyrrolidinone
This is a classical and cost-effective method. The underlying principle is the formation of an enamine or iminium ion intermediate from the reaction of a ketone (3-pyrrolidinone) and an amine (aniline), which is then reduced in situ to the desired amine.
-
Causality: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred over agents like sodium borohydride because it is milder, non-hygroscopic, and selective for the iminium ion over the ketone starting material, which minimizes the formation of 3-hydroxypyrrolidine as a byproduct. The reaction is typically run in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE), which are effective at solubilizing the reagents and intermediates. Acetic acid is often used as a catalyst to facilitate the formation of the iminium ion intermediate.[7]
B. Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen bonds, particularly for creating N-aryl amines.[8][9] It involves coupling an aryl halide or triflate (e.g., bromobenzene) with an amine (e.g., 3-aminopyrrolidine).
-
Expertise: The power of this method lies in its remarkable functional group tolerance and broad substrate scope.[10] The choice of ligand for the palladium catalyst is paramount and is what has enabled the reaction's evolution. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often used because they promote the rate-limiting reductive elimination step, leading to higher yields and allowing the use of less reactive aryl chlorides.[11] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active palladium-amido complex.[8]
Representative Experimental Protocols
Protocol 1: Reductive Amination
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add N-Boc-3-pyrrolidinone (1.0 eq.), aniline (1.1 eq.), and anhydrous dichloroethane (DCE).
-
Reaction: Add glacial acetic acid (2.0 eq.) to the mixture. Stir for 30 minutes at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes. Rationale: Portion-wise addition helps control any exotherm.
-
Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting ketone is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product (N-Boc-3-(phenylamino)pyrrolidine) by column chromatography on silica gel.
-
Deprotection: The Boc protecting group can be removed by treating the purified intermediate with an acid such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane to yield the final product.
Protocol 2: Buchwald-Hartwig Amination
-
Setup: In a glovebox, add Pd₂(dba)₃ (0.01 eq.), a suitable phosphine ligand like XPhos (0.02 eq.), and sodium tert-butoxide (1.4 eq.) to an oven-dried Schlenk flask.
-
Reagents: Add N-Boc-3-aminopyrrolidine (1.2 eq.) and bromobenzene (1.0 eq.). Evacuate and backfill the flask with argon three times.
-
Reaction: Add anhydrous toluene via syringe. Heat the reaction mixture to 80-100 °C. Rationale: This temperature is typically sufficient to drive the catalytic cycle without causing degradation.
-
Monitoring: Stir for 8-16 hours, monitoring by GC-MS or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification & Deprotection: Concentrate the filtrate and purify by column chromatography. Deprotect as described in Protocol 1.
Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to overlapping signals of the pyrrolidine ring protons.[12]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic-H (ortho) | 6.6 - 6.8 | d or dd | Upfield shift due to electron-donating effect of the amine. |
| Aromatic-H (meta) | 7.1 - 7.3 | t or m | |
| Aromatic-H (para) | 6.5 - 6.7 | t | |
| Pyrrolidine-H (C3-H) | 3.8 - 4.2 | m | Deshielded by adjacent nitrogen. |
| Pyrrolidine-H (C2-H, C5-H) | 2.9 - 3.4 | m | Protons adjacent to the ring nitrogen. |
| Pyrrolidine-H (C4-H) | 1.9 - 2.4 | m | Complex splitting pattern expected. |
| N-H (both) | 3.5 - 5.0 (broad) | br s | Chemical shift is concentration-dependent; will exchange with D₂O.[12] |
¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic-C (ipso, C-N) | 145 - 148 | Quaternary carbon attached to the exocyclic nitrogen. |
| Aromatic-C (ortho, meta) | 115 - 130 | |
| Aromatic-C (para) | 112 - 116 | |
| Pyrrolidine-C (C3) | 50 - 55 | Carbon bearing the phenylamino group. |
| Pyrrolidine-C (C2, C5) | 45 - 50 | Carbons adjacent to the ring nitrogen. |
| Pyrrolidine-C (C4) | 30 - 35 |
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying key functional groups.[13]
| Vibration | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Secondary Amine) | 3350 - 3310 | Medium | A single, sharp peak characteristic of a secondary amine.[13] |
| N-H Stretch (Ring Amine) | 3350 - 3310 | Medium | May overlap with the exocyclic N-H stretch. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | C-H bonds of the pyrrolidine ring. |
| N-H Bend | 1650 - 1580 | Medium | |
| C=C Stretch (Aromatic) | 1600 & 1500 | Strong | Two characteristic bands for the phenyl ring. |
| C-N Stretch (Aromatic) | 1335 - 1250 | Strong | C-N bond of the aniline moiety.[13] |
| C-N Stretch (Aliphatic) | 1250 - 1020 | Medium | C-N bonds of the pyrrolidine ring. |
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation patterns.
| Ion | Predicted m/z | Notes |
| [M]⁺ (Molecular Ion) | 162.12 | Corresponds to the exact mass of C₁₀H₁₄N₂. |
| [M+H]⁺ | 163.12 | Commonly observed in ESI-MS.[6] |
| Major Fragments | ~106, ~84, ~77 | Predicted fragments from alpha-cleavage next to the nitrogen atoms and loss of the phenyl group. |
Applications in Drug Development
The 3-(phenylamino)pyrrolidine scaffold is of significant interest to medicinal chemists for several reasons.
-
Privileged Scaffold: The pyrrolidine ring is a "privileged scaffold," meaning it is a structural motif that appears in drugs active against a range of different biological targets.[1] Its inherent stereochemistry and rigid, three-dimensional shape allow for precise orientation of substituents to fit into protein binding pockets.[2]
-
Vector for Diversity: The secondary amine of the pyrrolidine ring and the secondary aniline amine provide two distinct points for chemical modification. This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR). For example, the pyrrolidine nitrogen can be alkylated or acylated, while the phenylamino group can be further derivatized.
-
Therapeutic Potential: Derivatives of N-phenylamino heterocycles have shown promise in various therapeutic areas. For instance, N-phenylamino derivatives of pyrrolidine-2,5-diones have been synthesized and evaluated for anticonvulsant activity.[5] The scaffold is also explored for its potential in developing agents for central nervous system (CNS) conditions, as well as for anti-inflammatory and analgesic applications.
Safety, Handling, and Storage
As a research chemical, this compound and its derivatives must be handled with appropriate care. The following guidance is synthesized from safety data sheets of structurally similar compounds.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and/or face shield).[8][14]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing fumes, vapor, or dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]
-
Hazards: While specific data for this compound is limited, analogous amines are often classified as harmful if swallowed, in contact with skin, or if inhaled. They may also cause skin and eye irritation.[10]
-
Fire Safety: Keep away from open flames, sparks, and heat. Use dry chemical, CO₂, or alcohol-resistant foam for extinction.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14]
Conclusion
This compound (specifically, 3-(phenylamino)pyrrolidine) represents a highly valuable and versatile chemical scaffold for modern drug discovery. Its physicochemical properties make it an attractive starting point for medicinal chemistry campaigns. With robust and scalable synthetic routes like reductive amination and Buchwald-Hartwig amination, this building block is readily accessible. The predicted spectroscopic profile provided in this guide offers a solid framework for its characterization. Given the proven success of the pyrrolidine core in numerous pharmaceuticals, continued exploration of derivatives built from this scaffold holds significant promise for the development of next-generation therapeutics.
References
- 1. enamine.net [enamine.net]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. 1-Phenylpyrrolidin-3-amine | C10H14N2 | CID 11400952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C10H14N2) [pubchemlite.lcsb.uni.lu]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. research.rug.nl [research.rug.nl]
- 12. benchchem.com [benchchem.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of N-phenylpyrrolidin-3-amine and its Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The N-phenylpyrrolidin-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by this class of compounds, with a focus on their neuroprotective, anticancer, and anti-inflammatory properties. We will delve into the intricate structure-activity relationships (SAR), elucidate the underlying mechanisms of action, and provide detailed, field-proven experimental protocols for the evaluation of these compounds. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of new chemical entities targeting a range of pathological conditions.
Introduction: The this compound Core as a Versatile Pharmacophore
The pyrrolidine ring is a fundamental heterocyclic motif prevalent in a vast number of bioactive natural products and synthetic pharmaceuticals.[1] Its unique three-dimensional structure and the presence of a basic nitrogen atom make it an ideal scaffold for creating diverse chemical libraries with a wide range of pharmacological properties. The specific incorporation of a phenyl group at the nitrogen atom and an amine functionality at the 3-position of the pyrrolidine ring, as seen in this compound, provides a key structural framework for interaction with various biological targets. The amine group, in particular, offers a convenient point for chemical modification, allowing for the systematic exploration of structure-activity relationships.[1]
Derivatives of this core structure have demonstrated significant potential across multiple therapeutic areas, including but not limited to, the central nervous system (CNS), oncology, and inflammatory diseases. This guide will systematically explore these activities, providing both a high-level overview and detailed experimental insights.
Neuroprotective Activities: Combating Neurodegeneration and Ischemic Injury
A significant body of research has focused on the neuroprotective potential of this compound derivatives. These compounds have shown promise in models of neurodegenerative diseases like Parkinson's and in acute neurological events such as ischemic stroke.[2][3][4]
Mechanism of Action: Monoamine Oxidase (MAO) Inhibition and Beyond
A primary mechanism underlying the neuroprotective effects of many this compound derivatives is the inhibition of monoamine oxidases (MAO), particularly MAO-B.[2] MAOs are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine.[5] The inhibition of MAO-B leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of neurodegenerative disorders.[2]
Furthermore, MAO activity generates reactive oxygen species (ROS) as byproducts, contributing to oxidative stress and neuronal damage.[4] By inhibiting MAO, these derivatives can reduce the production of these harmful species, thereby exerting a direct neuroprotective effect.[4] The propargylamine moiety, when incorporated into these derivatives, has been shown to be particularly effective in conferring irreversible MAO inhibition.[6]
Beyond MAO inhibition, some derivatives are believed to modulate NMDA receptor signaling, reducing glutamate-induced excitotoxicity, a key pathological process in ischemic stroke.[7]
Signaling Pathway: The Neuroprotective Cascade of MAO Inhibition
The neuroprotective effects of MAO inhibitors extend beyond simple neurotransmitter preservation. They are known to induce the expression of pro-survival genes and neurotrophic factors like brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[6] These factors, in turn, activate downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which promote neuronal survival and plasticity.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 3. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 1-Phenylpyrrolidin-3-amine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-phenylpyrrolidin-3-amine, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis, spectroscopic characterization, reactivity, and established applications. Authored for researchers, scientists, and professionals in drug development, this guide consolidates critical technical information to facilitate its effective use in the laboratory and in the design of novel therapeutic agents. The pyrrolidine scaffold is a privileged motif in a wide array of bioactive molecules and approved pharmaceuticals, and the specific substitution pattern of 1-phenylpyrrolidin-3-amine, featuring a primary amine at the 3-position and an N-phenyl group, offers a unique platform for generating diverse compound libraries for structure-activity relationship (SAR) studies.[1]
Chemical Identity and Physicochemical Properties
IUPAC Name: 1-phenylpyrrolidin-3-amine[2] CAS Number: 18471-41-5[2] Molecular Formula: C₁₀H₁₄N₂[2] Molecular Weight: 162.23 g/mol [2]
The structural features of 1-phenylpyrrolidin-3-amine, including a chiral center at the C3 position, a basic primary amine, and an aromatic N-phenyl group, govern its chemical and physical properties. These properties are crucial for its handling, reaction setup, and its behavior in biological systems.
Table 1: Physicochemical Properties of 1-Phenylpyrrolidin-3-amine
| Property | Value | Source |
| Molecular Weight | 162.23 g/mol | PubChem[2] |
| Appearance | Yellow to brown liquid | ChemicalBook |
| Boiling Point (Predicted) | 276.6 ± 33.0 °C | ChemicalBook |
| Density (Predicted) | 1.070 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 9.82 ± 0.20 | ChemicalBook |
| Topological Polar Surface Area | 29.3 Ų | PubChem[2] |
| Storage Conditions | 2-8°C, protect from light | ChemicalBook |
Synthesis and Mechanistic Insights
The synthesis of 1-phenylpyrrolidin-3-amine is most commonly achieved through a two-step process involving a Buchwald-Hartwig amination followed by the deprotection of the amine group. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds.
General Synthetic Workflow
The overall synthetic strategy involves the coupling of an N-protected 3-aminopyrrolidine with an aryl halide (e.g., bromobenzene), followed by the removal of the protecting group to yield the desired product. The use of a protecting group, such as a tert-butoxycarbonyl (Boc) group, on the 3-amino moiety is crucial to prevent self-coupling and other side reactions.
Caption: General workflow for the synthesis of 1-phenylpyrrolidin-3-amine.
Experimental Protocol: Synthesis of 1-Phenylpyrrolidin-3-amine
The following protocol is a representative example of the synthesis of 1-phenylpyrrolidin-3-amine, adapted from methodologies described for analogous compounds.
Step 1: Buchwald-Hartwig Amination to form N-Boc-1-phenylpyrrolidin-3-amine
-
To an oven-dried flask, add N-Boc-3-aminopyrrolidine (1.0 eq.), bromobenzene (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., BINAP, 4 mol%).
-
Add a base, such as sodium tert-butoxide (1.4 eq.).
-
Add a dry, degassed solvent, such as toluene.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature of 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-1-phenylpyrrolidin-3-amine.
Step 2: Deprotection to yield 1-Phenylpyrrolidin-3-amine
-
Dissolve the purified N-Boc-1-phenylpyrrolidin-3-amine in a suitable solvent, such as dichloromethane (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA), dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-phenylpyrrolidin-3-amine.
Spectroscopic Characterization
The structural confirmation of 1-phenylpyrrolidin-3-amine is achieved through a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds.
Table 2: Spectroscopic Data for 1-Phenylpyrrolidin-3-amine (Predicted)
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (phenyl group): ~6.5-7.5 ppm. Pyrrolidine ring protons: ~2.0-4.0 ppm. Amine (NH₂) protons: broad singlet, variable chemical shift. |
| ¹³C NMR | Aromatic carbons: ~110-150 ppm. Pyrrolidine ring carbons: ~30-60 ppm. |
| IR Spectroscopy | N-H stretching (primary amine): ~3300-3400 cm⁻¹ (two bands). C-N stretching: ~1200-1350 cm⁻¹. Aromatic C-H stretching: ~3000-3100 cm⁻¹. |
| Mass Spectrometry | [M]⁺ expected at m/z = 162. Fragmentation pattern would show loss of the amino group and fragments corresponding to the phenyl and pyrrolidine rings. |
Reactivity and Application in Organic Synthesis
1-Phenylpyrrolidin-3-amine possesses two nucleophilic nitrogen centers: the primary amine at the 3-position and the tertiary amine of the pyrrolidine ring. The primary amine is generally more nucleophilic and less sterically hindered, making it the primary site of reaction in many transformations, such as acylation and alkylation.
Chemoselectivity
The differential reactivity of the two nitrogen atoms allows for selective functionalization. Under controlled conditions, reactions such as amide bond formation will predominantly occur at the primary amine. The N-phenyl group reduces the nucleophilicity of the pyrrolidine nitrogen through resonance, further enhancing the selectivity for reactions at the C3-amine.
References
Whitepaper: A Technical Guide to the Anticonvulsant Properties of N-phenylpyrrolidin-3-amine Analogs
Abstract
The quest for novel antiepileptic drugs (AEDs) with improved efficacy and better safety profiles is a paramount challenge in medicinal chemistry. Epilepsy, a chronic neurological disorder affecting millions globally, remains pharmacoresistant in approximately 30% of patients, underscoring the urgent need for new therapeutic scaffolds.[1] This guide explores the promising class of N-phenylpyrrolidin-3-amine analogs, delving into their synthesis, structure-activity relationships (SAR), and preclinical evaluation as potential anticonvulsant agents. We will dissect the causality behind experimental design, from initial synthesis to in vivo screening, and elucidate the potential mechanisms of action that underpin their therapeutic effects. This document serves as a technical resource, consolidating current knowledge and providing a framework for the rational design and development of next-generation anticonvulsants based on this versatile chemical scaffold.
Introduction: The Rationale for a New Scaffold
The therapeutic landscape for epilepsy is dominated by drugs that modulate voltage-gated ion channels or enhance GABAergic inhibition.[2] Established AEDs like phenytoin and carbamazepine primarily target voltage-gated sodium channels, stabilizing their inactivated state to limit repetitive neuronal firing.[3][4][5] Others enhance the activity of the main inhibitory neurotransmitter, GABA, at its GABA-A receptor complex.[6][7] While effective, these mechanisms are often associated with significant side effects, including neurotoxicity, which manifests as ataxia, nystagmus, and CNS depression.[8][9]
The this compound scaffold and its related pyrrolidinone analogs represent a departure from traditional structures, offering opportunities for novel interactions with established and new biological targets.[10] Research into related pyrrolidine-2,5-dione derivatives has demonstrated that this core can be modified to produce compounds with broad-spectrum anticonvulsant activity, often with favorable safety profiles.[11][12][13] This guide focuses on synthesizing this dispersed knowledge to provide a cohesive overview of the anticonvulsant potential locked within the this compound chemical space.
General Synthetic Pathways
The synthesis of this compound analogs typically involves multi-step processes designed for flexibility, allowing for the introduction of diverse substituents to probe the structure-activity landscape. A common and effective approach begins with the coupling of a protected amino acid, such as N-Boc-DL-phenylglycine, with a desired amine.
Illustrative Synthetic Protocol
A representative synthesis for a related series of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides involves the following key steps[14]:
-
Amide Coupling: N-(tert-butoxycarbonyl)-DL-phenylglycine is coupled with a selected phenylpiperazine derivative using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). This forms the initial amide bond.
-
Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed from the amine using a strong acid, typically trifluoroacetic acid (TFA), to yield the free amine.
-
Maleamic Acid Formation: The newly formed amine is reacted with maleic anhydride in a condensation reaction to form a maleamic acid derivative.
-
Cyclization: The maleamic acid is then cyclized to form the pyrrolidine-2,5-dione ring. This reaction is often promoted by reagents like hexamethyldisilazane (HMDS).
-
Final Derivatization: The core scaffold is then reacted with a primary or secondary amine via a Michael addition to introduce the desired amine moiety at the 3-position of the pyrrolidin-2,5-dione ring, yielding the final product.[14]
This modular approach is critical for building a library of analogs for SAR studies, as it allows for systematic variation at multiple points in the molecular structure.
Caption: A generalized workflow for the synthesis of pyrrolidine analogs.
Preclinical Evaluation: A Multi-Tiered Screening Approach
To establish the anticonvulsant potential of novel this compound analogs, a standardized preclinical screening funnel is employed. This process is designed to identify active compounds, determine their potency and spectrum of activity, and assess their safety profile at an early stage.[15]
Caption: The preclinical screening funnel for novel anticonvulsant discovery.
Primary Anticonvulsant Screening Models
The initial evaluation relies on well-validated in vivo models in rodents that are predictive of efficacy against different seizure types.[16][17]
-
Maximal Electroshock (MES) Seizure Test: This test is a reliable predictor of efficacy against generalized tonic-clonic seizures.[18] A supramaximal electrical stimulus is applied to induce a tonic hindlimb extension seizure. The ability of a compound to prevent this endpoint indicates its potential to block seizure spread.[11]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: The chemoconvulsant pentylenetetrazole (PTZ) is a GABA-A receptor antagonist. A compound's ability to prevent the clonic seizures induced by scPTZ suggests activity against absence seizures and myoclonic seizures.[12][18]
-
6 Hz Psychomotor Seizure Test: This model is particularly valuable as it identifies compounds effective against therapy-resistant partial seizures.[14][19] An electrical stimulus of longer duration and lower frequency is applied, and protection is noted if the animal does not exhibit signs of psychomotor seizure activity.
Neurotoxicity Assessment
A crucial aspect of preclinical evaluation is determining the therapeutic window of a compound. The most common method for assessing acute neurological deficit is the rotarod test .[11]
-
Training: Mice are trained to remain on a slowly rotating rod (e.g., 6 rpm) for a set duration (e.g., 1-2 minutes).
-
Administration: The test compound is administered to the trained animals (typically intraperitoneally).
-
Testing: At various time points post-administration (coinciding with anticonvulsant testing), the animals are placed back on the rotating rod.
-
Endpoint: Neurotoxicity is defined as the inability of the animal to remain on the rod for the full duration. The median toxic dose (TD₅₀) is the dose at which 50% of the animals fail the test.[12]
The ratio of the neurotoxic dose to the effective anticonvulsant dose (TD₅₀/ED₅₀) provides the Protective Index (PI) , a critical measure of a drug's safety margin. A higher PI is desirable.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent anticonvulsant activity.
Caption: Key structure-activity relationship trends for the scaffold.
Quantitative SAR Data
The following table summarizes representative data from studies on related pyrrolidine-2,5-dione derivatives, illustrating the impact of substitution on anticonvulsant potency and safety.
| Compound ID | Key Structural Feature | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (MES) | Reference |
| Compound A | 3,4-dichlorophenyl | 16.13 | 133.99 | >300 | >18.6 | [12] |
| Compound B | 3-trifluoromethylphenyl | 16.37 | Inactive | >300 | >18.3 | [12] |
| Compound C | Unsubstituted Phenyl | >100 | Inactive | - | - | [12] |
| Compound D | 3-benzhydryl, morpholine | 41.0 | 101.6 | >300 | >7.3 | [13] |
Data presented is illustrative of trends observed in closely related chemical series.
The data clearly indicates that substitution on the N-phenyl ring with electron-withdrawing groups like dichloro or trifluoromethyl significantly enhances potency in the MES test (Compounds A and B) compared to an unsubstituted analog (Compound C).[12] This suggests that interaction with the biological target may be sensitive to the electronic properties of this region. Furthermore, these potent compounds often exhibit low neurotoxicity, leading to high Protective Indices.[12]
Potential Mechanisms of Action (MoA)
While the precise molecular targets for many novel this compound analogs are still under investigation, their pharmacological profiles in preclinical models provide strong clues. Activity in the MES test is highly correlated with the ability to block voltage-gated sodium channels.[20]
Primary Hypothesized Targets:
-
Voltage-Gated Sodium Channels (VGSCs): This is the most likely primary target for compounds showing strong MES activity.[2] Like phenytoin and carbamazepine, these analogs may bind to the channel and stabilize its fast-inactivated state, thereby preventing the sustained, high-frequency neuronal firing that underlies seizure propagation.[4][21] In vitro studies on active analogs have confirmed their ability to bind to site 2 of the neuronal VGSC.[13][19]
-
Voltage-Gated Calcium Channels (VGCCs): Some analogs also show efficacy in the scPTZ and 6 Hz tests, suggesting a broader mechanism that may include modulation of calcium channels.[22] Specifically, blockade of L-type calcium channels has been identified as a possible secondary mechanism for some active compounds.[13]
-
Glutamate Receptors: Attenuation of excitatory neurotransmission is another key anticonvulsant strategy.[2][23] While less directly implicated for this specific class so far, antagonism at AMPA or NMDA receptors remains a plausible mechanism that warrants further investigation, as these receptors are critical for seizure generation and spread.[1][24][25][26]
-
GABAergic System: Enhancement of GABAergic inhibition is a well-established antiepileptic mechanism.[27][28] While primary activity in the MES test points away from a classic benzodiazepine-like mechanism, subtle modulation of GABA-A receptors or GABA metabolism cannot be ruled out without specific in vitro testing.
Caption: Hypothesized molecular targets for this compound analogs.
Conclusion and Future Directions
This compound analogs and related structures have emerged as a highly promising scaffold for the development of novel anticonvulsant therapies. The synthetic tractability of this chemical class allows for extensive SAR exploration, which has already revealed that decorating the N-phenyl ring with electron-withdrawing groups is a key strategy for enhancing potency. Preclinical data consistently demonstrates strong efficacy in the MES model, pointing to voltage-gated sodium channel blockade as a primary mechanism of action, with many analogs displaying encouragingly high safety margins.
Future research should focus on several key areas:
-
Broadening Mechanistic Studies: A systematic evaluation of lead candidates against a wider panel of ion channels and receptors (including specific VGSC subtypes, VGCCs, and glutamate receptors) is necessary to fully elucidate their MoA and potentially identify novel targets.
-
Pharmacokinetic Profiling: In-depth ADME (Absorption, Distribution, Metabolism, Excretion) studies are required to optimize drug-like properties, ensuring adequate brain penetration and metabolic stability.
-
Chronic Seizure Models: Efficacy should be confirmed in chronic epilepsy models, such as the kindling model, which better mimic the human condition of recurrent, spontaneous seizures.[1]
-
Stereochemistry: The influence of stereocenters within the molecule should be thoroughly investigated, as enantiomers often possess distinct pharmacological and toxicological profiles.[14]
By pursuing these avenues, the full therapeutic potential of the this compound scaffold can be realized, paving the way for a new generation of anticonvulsant drugs that offer hope to patients with treatment-resistant epilepsy.
References
- 1. AMPA Receptor Antagonists as Potential Anticonvulsant Drugs: Ingenta Connect [ingentaconnect.com]
- 2. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 3. Video: Antiepileptic Drugs: Sodium Channel Blockers [jove.com]
- 4. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of GABAA Receptors in the Treatment of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. Anticonvulsants Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of phenytoin-like anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, physicochemical, and anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl-, 3-isopropyl, and 3-benzhydryl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Animal models used in the screening of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 17. researchgate.net [researchgate.net]
- 18. ijpp.com [ijpp.com]
- 19. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, anticonvulsant activity, and structure-activity relationships of sodium channel blocking 3-aminopyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mr.ucdavis.edu [mr.ucdavis.edu]
- 24. AMPA receptor antagonists as potential anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. repository.escholarship.umassmed.edu [repository.escholarship.umassmed.edu]
- 26. Revisiting AMPA Receptors as an Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. GABA(A)-receptor subtypes: a new pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Initial Anti-Inflammatory Screening of N-phenylpyrrolidin-3-amine
Abstract
The relentless pursuit of novel anti-inflammatory therapeutics necessitates the rigorous evaluation of new chemical entities. This guide provides a comprehensive, technically-grounded framework for the initial screening of N-phenylpyrrolidin-3-amine, a candidate with a pyrrolidine scaffold of interest in medicinal chemistry. We delineate a multi-phase screening cascade, commencing with essential in vitro characterization and cytotoxicity profiling, advancing through targeted cell-based efficacy assays, and culminating in a proof-of-concept in vivo model. Each protocol is presented with the underlying scientific rationale, emphasizing experimental causality and data integrity. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of anti-inflammatory agents.
Introduction: The Rationale for Screening this compound
Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases, from autoimmune disorders to neurodegeneration and cancer. A central signaling axis in inflammation is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[1][2][3] Activation of NF-κB drives the transcription of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and enzymes such as Cyclooxygenase-2 (COX-2).[1][3][4]
The this compound structure contains a pyrrolidine ring, a privileged scaffold found in numerous biologically active compounds. While direct data on this specific molecule is sparse, related pyrrolidinone derivatives have been investigated for a range of bioactivities, including anti-inflammatory effects.[5][6] This structural alert, combined with the unmet need for new anti-inflammatory agents with novel mechanisms of action, provides a strong rationale for submitting this compound to a systematic screening cascade.
This guide outlines a logical, tiered approach to efficiently assess its potential, starting with broad cellular effects and progressively narrowing the focus to specific mechanisms.
The Anti-Inflammatory Screening Cascade
A successful screening campaign must be logical, resource-efficient, and designed to generate clear, actionable data. The proposed workflow for this compound is designed to answer three critical questions in sequence:
-
Is the compound cytotoxic?
-
Does it exhibit anti-inflammatory activity in a relevant cell-based model?
-
Does this activity translate to an in vivo model of acute inflammation?
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 3. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Introduction: The Strategic Value of the N-Phenylpyrrolidin-3-amine Scaffold
An In-depth Technical Guide to the Discovery of N-Phenylpyrrolidin-3-amine Derivatives in Medicinal Chemistry
In the landscape of medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds and approved drugs.[1][2] Its prevalence is not coincidental; the five-membered saturated heterocycle offers a unique combination of properties that make it exceptionally valuable for drug design. Unlike its flat, aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring create a non-planar, three-dimensional structure.[2] This inherent 3D geometry allows for a more comprehensive exploration of the pharmacophore space, enabling molecules to make more specific and high-affinity interactions with complex biological targets.[2]
The this compound core, the focus of this guide, builds upon this foundation by incorporating two key features: a phenyl group on the nitrogen and an amine at the 3-position. This arrangement provides a synthetically tractable handle for diversification and introduces crucial pharmacophoric elements—a lipophilic aromatic region and a basic nitrogen center—that are instrumental for interacting with a wide array of biological targets. This guide provides a technical overview for researchers and drug development professionals on the synthesis, biological applications, and structure-activity relationship (SAR) principles governing this potent class of molecules.
Core Synthetic Strategies: Assembling the this compound Framework
The successful exploration of any chemical scaffold hinges on the availability of robust and flexible synthetic methodologies. For this compound derivatives, medicinal chemists primarily employ two strategic approaches: direct arylation of a pre-existing pyrrolidine ring or de novo construction of the heterocyclic system.
Strategy 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The most direct and widely used method for forging the N-phenyl bond is the Buchwald-Hartwig cross-coupling reaction. This powerful transformation allows for the direct coupling of an aryl halide or triflate with an amine, in this case, a protected 3-aminopyrrolidine.
Causality in Experimental Design: The choice of a Boc (tert-butyloxycarbonyl) protecting group for the 3-amino moiety is deliberate.[3] It is stable under the basic conditions of the coupling reaction but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) without compromising the newly formed N-phenyl bond. The palladium catalyst, paired with a specialized phosphine ligand like BINAP, is crucial for facilitating the catalytic cycle of oxidative addition, amine coordination, and reductive elimination that forms the desired C-N bond.
Experimental Protocol: Synthesis of 1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-amine [3]
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 1-bromo-3-(trifluoromethyl)benzene (1.0 eq), N-Boc-3-aminopyrrolidine (1.2 eq), palladium(II) acetate (0.02 eq), racemic BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the Boc-protected intermediate.
-
Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (3.0 eq) dropwise at 0 °C.
-
Stirring: Allow the reaction to warm to room temperature and stir for 2-4 hours until deprotection is complete (monitored by LC-MS).
-
Final Workup: Concentrate the mixture in vacuo. Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the final amine product, which can be used without further purification.
Strategy 2: De Novo Ring Construction
Therapeutic Applications and Biological Targets
The this compound scaffold has been successfully exploited to generate inhibitors and modulators for a diverse range of biological targets, leading to potential therapies in several disease areas.
Neuropharmacology: Antiseizure and Antinociceptive Agents
A significant area of investigation for this compound derivatives is in the treatment of epilepsy and chronic pain.[3][6] Many compounds from this class exhibit potent activity in preclinical models of seizures and neuropathic pain.
The primary mechanism of action for many of these compounds is believed to be the modulation of voltage-sensitive sodium channels (VSSCs).[6] By binding to these channels, the molecules can stabilize the inactive state, thereby reducing neuronal hyperexcitability that underlies both seizure activity and the transmission of pain signals.
| Compound ID | Seizure Model | ED₅₀ (mg/kg) | Neuropathic Pain Model | Effective Dose (mg/kg) | Reference |
| Compound 33 | Maximal Electroshock (MES) | 27.4 | Oxaliplatin-induced | 30 | [6] |
| Compound 33 | 6 Hz (32 mA) | 30.8 | Formalin Test | 45 | [6] |
| Series 3 Cmpd. | MES / 6 Hz | Active | Not Reported | - | [3] |
Anti-inflammatory and Immunomodulatory Agents
The scaffold is also a fertile ground for the discovery of agents targeting inflammation and autoimmune disorders.
-
N-Acylethanolamine Acid Amidase (NAAA) Inhibition: NAAA is a cysteine hydrolase responsible for degrading the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[7][8] Inhibiting NAAA raises PEA levels, producing potent anti-inflammatory and analgesic effects. Pyrrolidine amide derivatives have been developed as low-micromolar, reversible, and competitive inhibitors of NAAA, showing efficacy in models of acute lung injury.[7][8][9]
-
COX/LOX Inhibition: Certain phenylpyrrolidinone derivatives act as dual inhibitors of cyclooxygenase (COX-1/COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produces pro-inflammatory prostaglandins and leukotrienes.[10][11] A synthesized derivative, MAK01, showed IC₅₀ values of 130 µg/mL for COX-2 and 105 µg/mL for 5-LOX.[10][11]
-
NIK Inhibition: NF-κB inducing kinase (NIK) is a critical regulator of immune responses, and its inhibition is a validated strategy for treating autoimmune diseases. Pyrrolidinone derivatives have been disclosed as potent NIK inhibitors.[12]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent and selective biological activity. The NAAA inhibitors serve as an excellent case study.[7][8]
Key SAR Findings for NAAA Inhibitors: [7][8]
-
Terminal Phenyl Group: Small, lipophilic substituents on the terminal phenyl ring are generally preferred for optimal potency.
-
Linker Flexibility: Conformationally flexible linkers between the pyrrolidine core and other functionalities can increase inhibitory potency but may reduce selectivity against related enzymes like FAAH.
-
Linker Rigidity: Introducing rigid linkers (e.g., a cinnamoyl group) can enhance selectivity for NAAA over FAAH, even if potency is not dramatically increased.
Standard In Vitro Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized biological assays are paramount.
Experimental Protocol: In Vitro COX-2 Inhibition Assay [10]
-
Enzyme Preparation: Prepare a solution of human recombinant COX-2 enzyme at a concentration of 300 U/mL.
-
Activation: Activate the enzyme by mixing 10 µL of the enzyme solution with 50 µL of a co-factor solution (containing L-epinephrine, hematin) and chilling on ice for 5-6 minutes.
-
Compound Incubation: Add 20 µL of the test compound (this compound derivative dissolved in a suitable solvent, e.g., DMSO, at various concentrations) to the activated enzyme solution. Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of arachidonic acid solution (the substrate).
-
Reaction Termination: After a 10-minute incubation at 37 °C, stop the reaction by adding 10 µL of 1.2 N HCl.
-
Quantification: Measure the concentration of prostaglandin E2 (PGE2), the product of the COX-2 reaction, using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Compare the PGE2 production in the presence of the test compound to a vehicle control (DMSO) and a positive control inhibitor (e.g., celecoxib). Calculate the percent inhibition and determine the IC₅₀ value by plotting inhibition versus compound concentration.
Conclusion and Future Prospects
The this compound scaffold has proven to be a remarkably versatile and productive starting point for the discovery of novel therapeutic agents. Its inherent three-dimensionality and the synthetic accessibility of its key substitution points provide a robust platform for generating chemical diversity. Current research has demonstrated significant potential in neuropharmacology, inflammation, and immunology, with promising activity against targets like voltage-gated sodium channels, NAAA, and various kinases.
Future efforts in this area will likely focus on several key objectives:
-
Stereoselective Synthesis: Developing more efficient methods to access single enantiomers of substituted pyrrolidines to improve potency and reduce off-target effects.
-
New Biological Space: Exploring the activity of these derivatives against novel and challenging targets, such as protein-protein interactions or epigenetic modifiers.
-
Computational Chemistry: Employing structure-based drug design and in silico screening to more rationally guide the design of next-generation compounds with optimized pharmacokinetic and pharmacodynamic profiles.
This guide has provided a technical foundation, underscoring that the continued exploration of the this compound core chemistry is a highly promising endeavor for the development of future medicines.
References
- 1. enamine.net [enamine.net]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 1-Phenylpyrrolidin-3-amine|High-Quality Research Chemical [benchchem.com]
- 6. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation [mdpi.com]
- 7. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrrolidinone Derivatives as NIK Inhibitors for Treating Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Phenylpyrrolidine Scaffold as a Privileged Structure in Neuropharmacology
An In-Depth Technical Guide to the Fundamental Structure-Activity Relationships of Substituted Phenylpyrrolidines
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents a cornerstone of medicinal chemistry, forming the core structure of numerous natural alkaloids and synthetic compounds with significant biological activity.[1][2] When combined with a phenyl group, it forms the phenylpyrrolidine scaffold, a "privileged structure" that confers the ability to bind to a diverse range of biological targets.[3][4] This versatility has led to its exploration in various therapeutic areas, including oncology, inflammation, and infectious diseases.[4][5][6][7] However, the phenylpyrrolidine framework is most prominently recognized for its potent activity within the central nervous system (CNS).
This guide, intended for researchers and drug development professionals, provides a detailed examination of the core structure-activity relationships (SAR) of substituted phenylpyrrolidines, with a primary focus on their role as inhibitors of monoamine transporters—key regulators of neurotransmission. We will dissect the causal relationships between specific structural modifications and their impact on potency, selectivity, and overall pharmacological profile, grounded in field-proven experimental insights.
Part 1: The Core Pharmacophore and Its Primary Biological Target
The fundamental phenylpyrrolidine structure is a key pharmacophore in the development of CNS-active agents.[8] Its primary and most extensively studied biological targets are the monoamine transporters (MATs): the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[8][9][10] These transporters are membrane proteins located on presynaptic neurons responsible for the reuptake of their respective neurotransmitters (dopamine, norepinephrine, and serotonin) from the synaptic cleft, thereby terminating the signaling process.[9][10][11][12]
Inhibition of these transporters by phenylpyrrolidine derivatives blocks this reuptake mechanism, leading to an increased concentration and prolonged presence of neurotransmitters in the synapse.[8][9] This enhancement of neurotransmission is the mechanistic basis for the therapeutic effects of many antidepressants and treatments for conditions like Attention-Deficit/Hyperactivity Disorder (ADHD).[13] The pyrovalerone class of phenylpyrrolidinone derivatives, for instance, are potent inhibitors of DAT and NET with significantly less activity at SERT.[8][9]
Mechanism of Action at the Synapse
The interaction between a substituted phenylpyrrolidine and a monoamine transporter is a competitive inhibition process. The compound binds to the transporter protein, physically occluding the binding site for the endogenous neurotransmitter and preventing its transport back into the presynaptic neuron.
Caption: Inhibition of dopamine reuptake by a phenylpyrrolidine analog at the synapse.
Part 2: Systematic Structure-Activity Relationship (SAR) Analysis
The pharmacological profile of a phenylpyrrolidine derivative—its potency and its selectivity for DAT, NET, or SERT—is exquisitely sensitive to the nature and position of substituents on both the phenyl and pyrrolidine rings.
SAR at the Phenyl Ring
Modifications to the phenyl ring have a profound impact on binding affinity and transporter selectivity.
-
Positional Isomerism : The position of a substituent is critical. For pyrovalerone analogs, a methyl group at the 4-position (para) of the phenyl ring generally confers potent inhibition of both DAT and NET.[8][9] Shifting this methyl group to the 2-position (ortho) can decrease DAT affinity while retaining or sometimes enhancing NET affinity.[8]
-
Nature of the Substituent :
-
Electron-donating groups (e.g., methyl, methoxy): A 4-methylphenyl substitution is a common feature in potent DAT/NET inhibitors.[8][9]
-
Electron-withdrawing groups (e.g., halogens): Halogen substitution can also lead to potent inhibitors. For example, in a series of 3,3-disubstituted pyrrolidines, various halogen substitutions on the phenyl rings resulted in potent triple reuptake inhibitors.[14] In other scaffolds, electron-withdrawing groups have been shown to enhance antimicrobial activity.[15]
-
-
Multiple Substitutions : Di-substitution can further refine activity. For instance, 3,4-dichlorophenylpiperazines have shown activity in multiple anticonvulsant tests, indicating a broad mechanism.[3]
SAR at the Pyrrolidine Ring
The pyrrolidine ring itself is not merely a scaffold but an active participant in molecular recognition. Its substitution pattern and stereochemistry are crucial determinants of activity.
-
N-Substitution : The pyrrolidine nitrogen is a privileged position for substitution.[3][4] In N-[(3S)-pyrrolidin-3-yl]benzamides, substitutions on the benzamide ring, which is attached to the pyrrolidine nitrogen, dictate selectivity for NET.[16]
-
C3 and C4 Positions : Substitutions at the 3 and 4 positions of the pyrrolidine ring can influence ring pucker and the spatial orientation of other critical pharmacophoric elements.[3]
-
Fluorination at the C4 position has been shown to dramatically increase the potency of caspase inhibitors—in some cases by a factor of 100 to 1000 compared to methoxy analogues.[17]
-
The cis or trans relationship of substituents is vital. For example, a cis-3,4-diphenylpyrrolidine moiety was found to be essential for potent inverse agonist activity at the RORγt receptor.[3]
-
-
Stereochemistry : The absolute stereochemistry is often a decisive factor for biological activity.
-
For pyrovalerone analogs, the (S)-enantiomer often exhibits slightly higher potency at DAT and NET compared to the (R)-enantiomer or the racemic mixture.[8]
-
In a different series, the stereospecific orientation of a 3-R-methylpyrrolidine was found to be responsible for a pure estrogen receptor α antagonist profile.[3] This demonstrates how a subtle change in stereochemistry can completely alter the mode of action.
-
Quantitative SAR Data of Pyrovalerone Analogs
The following table summarizes in vitro binding affinities (Kᵢ) and uptake inhibition potencies (IC₅₀) for a series of pyrovalerone analogs, illustrating the principles discussed above. Data is compiled from studies on human monoamine transporters.[8][9]
| Compound | Phenyl Substitution | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | DA Uptake IC₅₀ (nM) | NE Uptake IC₅₀ (nM) | 5-HT Uptake IC₅₀ (nM) |
| 4a (racemic) | 4-Methyl | 21.4 ± 2.1 | 195 ± 28 | 3330 ± 450 | 52 ± 8 | 28.3 ± 4.5 | >10,000 |
| 4b (S) | 4-Methyl | 18.1 ± 1.9 | 165 ± 21 | 2890 ± 380 | 16.3 ± 2.5 | 25.1 ± 3.8 | >10,000 |
| 4r | 2-Methyl | 59.7 ± 7.2 | 425 ± 55 | >10,000 | 110 ± 15 | 19.7 ± 2.7 | >10,000 |
| 4s | 3-Methyl | 24.5 ± 3.1 | 210 ± 32 | 4150 ± 550 | 58 ± 9 | 29.5 ± 4.1 | >10,000 |
| 4t | 4-Ethyl | 19.8 ± 2.5 | 188 ± 25 | 3100 ± 410 | 45 ± 6 | 26.8 ± 3.9 | >10,000 |
| 4u | 4-Chloro | 15.2 ± 1.8 | 125 ± 16 | 2550 ± 340 | 35 ± 5 | 21.1 ± 3.2 | >10,000 |
| 4v | Unsubstituted | 40.1 ± 5.3 | 350 ± 45 | 5500 ± 720 | 85 ± 12 | 45.2 ± 6.1 | >10,000 |
Data presented as mean ± SEM. Kᵢ values represent binding affinity (lower is better), and IC₅₀ values represent functional potency (lower is better).
Causality Insights: The data clearly show that 4-position substitutions (methyl, ethyl, chloro) maintain high DAT and moderate NET affinity. The unsubstituted phenyl ring (4v) leads to a noticeable drop in potency at all transporters. The shift of the methyl group to the 2-position (4r) significantly reduces DAT affinity but maintains high NET functional potency, highlighting a key avenue for tuning selectivity. All listed analogs show very weak affinity for SERT, classifying them as selective dopamine/norepinephrine reuptake inhibitors (DNRIs).
Part 3: Experimental Methodologies for SAR Elucidation
A robust SAR study relies on a systematic and reproducible workflow, from chemical synthesis to rigorous biological evaluation.
General SAR Investigation Workflow
Caption: A typical iterative workflow for conducting SAR studies on phenylpyrrolidines.
Synthesis Protocol Example: N-Phenylpyrrolidinone Derivatives
A common synthetic route involves the reaction of a substituted aniline with a derivative of γ-aminobutyric acid or a suitable lactone.[5] For example, to generate a library of hydrazone derivatives:
-
Carbohydrazide Formation: 5-oxo-1-(substituted phenyl)pyrrolidine-3-carbohydrazide is synthesized as a key intermediate.[5]
-
Condensation Reaction: A mixture of the carbohydrazide intermediate (1 mmol) and a desired aldehyde or ketone (1.1 mmol) is prepared in a solvent such as methanol (20 mL).[5]
-
Reaction Conditions: The mixture is heated at 60–70 °C for a specified time, monitored by thin-layer chromatography (TLC).[5]
-
Purification: Upon completion, the product is isolated and purified, typically by recrystallization or column chromatography.
Protocol: Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the target transporter.
-
Objective: To quantify the affinity of substituted phenylpyrrolidines for hDAT, hNET, and hSERT.
-
Materials:
-
Methodology:
-
Membrane Preparation: Culture HEK293 cells expressing the target transporter to confluence. Harvest the cells and prepare a crude membrane fraction via homogenization and centrifugation.[8]
-
Competitive Binding: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.[8] Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known inhibitor).
-
Incubation: Allow the mixture to incubate to reach binding equilibrium (e.g., 60-120 minutes at room temperature).[8]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value, which can then be converted to the Kᵢ value using the Cheng-Prusoff equation.
-
Protocol: Monoamine Uptake Inhibition Assay
This functional assay measures the potency (IC₅₀) of a compound in blocking the transport of a radiolabeled neurotransmitter into cells expressing the transporter.
-
Objective: To determine the functional inhibitory potency of phenylpyrrolidine analogs at hDAT, hNET, and hSERT.
-
Materials:
-
HEK293 cells stably expressing the target transporter.
-
Radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[9]
-
Test compounds at varying concentrations.
-
-
Methodology:
-
Cell Plating: Plate the transporter-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound for 10-20 minutes at room temperature.
-
Initiate Uptake: Add the specific radiolabeled neurotransmitter to each well to initiate the uptake process.[8]
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The time is kept short to measure the initial rate of uptake.
-
Terminate Uptake: Terminate the uptake by rapidly washing the cells with ice-cold buffer.[8]
-
Cell Lysis: Lyse the cells to release the internalized radiolabeled neurotransmitter.[8]
-
Quantification: Transfer the cell lysate to a scintillation plate, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value.
-
Conclusion and Future Directions
The substituted phenylpyrrolidine scaffold is a remarkably adaptable pharmacophore for modulating monoamine transporter activity. The structure-activity relationships elucidated herein provide a clear blueprint for rational drug design:
-
DAT/NET Potency: A 4-substituted phenyl ring is a strong starting point for achieving high DAT and NET potency.
-
Selectivity Tuning: Manipulating the position of substituents on the phenyl ring (e.g., moving from the 4- to the 2-position) is a validated strategy for dialing in selectivity between DAT and NET.
-
Stereochemistry is Paramount: The absolute stereochemistry of the pyrrolidine ring must be controlled and evaluated early, as it can be a critical determinant of both potency and the mechanism of action.
-
SERT Avoidance: For developing DNRIs, the core pyrovalerone-type scaffold demonstrates an inherent and advantageous lack of affinity for SERT.
Future research should focus on exploring more diverse substitutions on the pyrrolidine ring to modulate properties like metabolic stability and CNS penetration.[16] Furthermore, while the focus has been on competitive orthosteric inhibitors, the potential for discovering allosteric modulators within this chemical class remains an exciting and underexplored frontier. The application of computational modeling and machine learning to larger datasets of these compounds could further accelerate the discovery of novel ligands with precisely tailored pharmacological profiles.[11]
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel ways of targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and evaluation of N-[(3S)-pyrrolidin-3-yl]benzamides as selective noradrenaline reuptake inhibitors: CNS penetration in a more polar template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Influence of 4- or 5-substituents on the pyrrolidine ring of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives on their inhibitory activities towards caspases-3 and -7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Synthesis of Chiral N-Phenylpyrrolidin-3-amine: A Detailed Guide to Asymmetric Methodologies
Introduction: The Significance of Chiral 3-Aminopyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Specifically, chiral 3-aminopyrrolidine derivatives are crucial building blocks for a wide range of pharmacologically active compounds, including inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes, and chemokine receptor antagonists. The stereochemistry at the C3 position is often critical for biological activity, making the development of efficient asymmetric syntheses for these molecules a topic of significant interest to researchers in drug discovery and development. This guide provides an in-depth exploration of three powerful and distinct methods for the asymmetric synthesis of a key representative of this class, N-phenylpyrrolidin-3-amine. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into the practical application of each technique.
Method 1: Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamide
Transition metal-catalyzed asymmetric hydrogenation is a cornerstone of modern organic synthesis, enabling the efficient production of a vast array of chiral molecules.[2] Rhodium complexes, in particular, have proven to be highly effective for the enantioselective reduction of enamides. This approach offers high turnover numbers, excellent enantioselectivity, and operational simplicity.
Scientific Rationale and Mechanistic Overview
The enantioselectivity in rhodium-catalyzed asymmetric hydrogenation is achieved through the use of chiral phosphine ligands that coordinate to the rhodium center, creating a chiral catalytic environment. The substrate, in this case, a cyclic enamide, coordinates to the chiral catalyst, and the subsequent hydrogenation occurs preferentially from one face of the double bond, leading to the formation of one enantiomer in excess. The mechanism generally involves the formation of a rhodium-dihydride species, followed by migratory insertion of the enamide into a rhodium-hydride bond and subsequent reductive elimination to afford the chiral product and regenerate the catalyst.
Diagram 1: Proposed Catalytic Cycle for Rhodium-Catalyzed Asymmetric Hydrogenation of a Cyclic Enamide
Caption: Proposed catalytic cycle for the asymmetric hydrogenation of a cyclic enamide.
Protocol 1A: Synthesis of the Enamide Precursor (N-(1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)acetamide)
A common precursor for the synthesis of chiral 3-aminopyrrolidines via hydrogenation is the corresponding enamide.
Materials:
-
1-Phenyl-3-pyrrolidinone
-
Acetamide
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1-phenyl-3-pyrrolidinone (1.0 eq), acetamide (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) in toluene.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired enamide.
Protocol 1B: Asymmetric Hydrogenation
Materials:
-
N-(1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)acetamide
-
[Rh(COD)2]BF4 (Rh(I) precursor)
-
(R,R)-Me-DuPhos (or other suitable chiral phosphine ligand)
-
Methanol (degassed)
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
In a glovebox, charge a high-pressure autoclave vessel with the enamide substrate (1.0 eq), [Rh(COD)2]BF4 (0.01 eq), and (R,R)-Me-DuPhos (0.011 eq).
-
Add degassed methanol to the vessel.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas (3 cycles).
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 atm) and stir the reaction mixture at room temperature for 24 hours.
-
Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.
-
The resulting N-(1-phenylpyrrolidin-3-yl)acetamide can be hydrolyzed to the desired this compound using standard methods (e.g., acid or base hydrolysis). The enantiomeric excess of the product should be determined by chiral HPLC analysis.
| Catalyst System | Substrate/Catalyst Ratio | Pressure (atm) | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| [Rh((R,R)-Me-DuPhOS)]BF4 | 100:1 | 10 | Methanol | 25 | 24 | >99 | >98 | Adapted from[2] |
| [Rh((S,S)-Et-DuPhOS)]BF4 | 100:1 | 10 | Methanol | 25 | 24 | >99 | >98 | Adapted from[2] |
Method 2: Organocatalytic Asymmetric Michael Addition
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis.[3] For the synthesis of chiral pyrrolidines, the asymmetric Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound is a common and effective strategy.
Scientific Rationale and Mechanistic Overview
This approach typically involves the reaction of an enolizable carbonyl compound (the Michael donor) with an α,β-unsaturated compound (the Michael acceptor) in the presence of a chiral amine catalyst, often derived from proline. The catalyst activates the Michael donor by forming a nucleophilic enamine intermediate. This enamine then attacks the Michael acceptor in a stereocontrolled fashion, dictated by the chiral environment of the catalyst. Subsequent hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst.
Diagram 2: Organocatalytic Michael Addition for Pyrrolidine Synthesis
References
Application Notes and Protocols for N-phenylpyrrolidin-3-amine in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of N-phenylpyrrolidin-3-amine in Neurodegenerative Disorders
Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a significant and growing global health challenge. These disorders are characterized by the progressive loss of structure and function of neurons. While the specific pathologies differ, common underlying mechanisms include oxidative stress, neuroinflammation, and excitotoxicity. The pyrrolidine ring is a versatile scaffold in medicinal chemistry, with many of its derivatives exhibiting a range of biological activities, including neuroprotective effects.[1][2] this compound, as a core structure, holds considerable promise as a therapeutic candidate for neurodegenerative diseases. While direct and extensive research on this specific molecule is emerging, the known neuroprotective properties of its derivatives provide a strong rationale for its investigation.[3][4][5]
These application notes provide a comprehensive guide for researchers to explore the neuroprotective potential of this compound. We present detailed protocols for both in vitro and in vivo models of neurodegeneration, grounded in established scientific methodologies. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.
Proposed Mechanism of Action: A Multi-Target Approach to Neuroprotection
Based on the known biological activities of structurally related pyrrolidine derivatives, this compound is hypothesized to exert its neuroprotective effects through a combination of anti-inflammatory, antioxidant, and anti-excitotoxic mechanisms.
-
Anti-Inflammatory Effects: Neuroinflammation is a key contributor to the pathogenesis of neurodegenerative diseases.[6][7] Pyrrolidine derivatives have been shown to modulate inflammatory pathways.[8][9][10] A proposed mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the activation of NF-κB, this compound may suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby reducing microglia-mediated neurotoxicity.[8]
-
Antioxidant Properties: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is a major factor in neuronal cell death in AD and PD.[11] The amine and phenyl moieties of this compound may contribute to its ability to scavenge free radicals.[12][13][14] By neutralizing ROS, the compound can protect neurons from oxidative damage to lipids, proteins, and DNA.
-
Anti-Excitotoxic Effects: Excitotoxicity is the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate.[15][16][17] This is a common pathway of neuronal injury in many neurodegenerative conditions. Phenylpyrrolidinone derivatives have demonstrated protective effects against glutamate-induced excitotoxicity.[4] this compound may help to maintain calcium homeostasis and prevent the downstream cascade of apoptotic events triggered by overactivation of glutamate receptors.[16]
Signaling Pathway Diagram
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In situ fibrillizing amyloid-beta 1-42 induces neurite degeneration and apoptosis of differentiated SH-SY5Y cells | PLOS One [journals.plos.org]
- 7. RETRACTED: Cytotoxic Effect of Amyloid-β1-42 Oligomers on Endoplasmic Reticulum and Golgi Apparatus Arrangement in SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine Dithiocarbamate Prevents Neuroinflammation and Cognitive Dysfunction after Endotoxemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scholars@Duke publication: Pyrrolidine Dithiocarbamate Prevents Neuroinflammation and Cognitive Dysfunction after Endotoxemia in Rats. [scholars.duke.edu]
- 10. Effects of pyrrolidine dithiocarbamate on beta-amyloid (25-35)-induced inflammatory responses and memory deficits in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. innoprot.com [innoprot.com]
- 16. neuroproof.com [neuroproof.com]
- 17. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
Application Note: Protocols for the Selective N-Alkylation of 3-Aminopyrrolidine Derivatives
Abstract: The 3-aminopyrrolidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of its secondary amine is a critical step in modulating pharmacological properties such as potency, selectivity, and pharmacokinetics. However, direct N-alkylation of such amines is often complicated by challenges including over-alkylation and competing side reactions.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on robust and selective protocols for the N-alkylation of 3-aminopyrrolidine derivatives. We will explore the mechanistic rationale and provide detailed, field-proven protocols for two primary methods: Reductive Amination and Direct Alkylation via Nucleophilic Substitution, including enhancements using Phase-Transfer Catalysis and Microwave Irradiation.
Introduction: The Strategic Importance of N-Alkylation
The pyrrolidine ring, particularly when substituted at the 3-position with an amino group, offers a three-dimensional vector for molecular exploration that is highly valued in drug design. N-alkylation of the secondary amine at this position introduces substituents that can engage with specific binding pockets in biological targets, optimize solubility, and fine-tune metabolic stability.
The primary challenge in this synthetic transformation is controlling selectivity. The product of a mono-alkylation, a secondary amine, is often more nucleophilic than the primary amine starting material, leading to the formation of undesired tertiary amines and even quaternary ammonium salts.[2] Therefore, the choice of methodology is paramount to achieving high yields of the desired mono-alkylated product. This guide focuses on strategies that maximize control and efficiency.
Core Methodologies and Mechanistic Insights
A successful N-alkylation strategy hinges on understanding the interplay between the amine nucleophile, the alkylating electrophile, and the reaction conditions. We will dissect two primary approaches.
Reductive Amination: The Gold Standard for Control
Reductive amination is arguably the most versatile and controlled method for N-alkylation.[3] It avoids the issue of over-alkylation by proceeding through a two-step, often one-pot, sequence: the formation of an iminium ion intermediate, followed by its immediate reduction.[4][5]
Causality and Mechanism: The reaction between the 3-aminopyrrolidine derivative and a carbonyl compound (an aldehyde or ketone) forms a hemiaminal, which then dehydrates to an imine or its protonated form, the iminium ion. This intermediate is then reduced by a hydride agent that is selective for the iminium ion over the starting carbonyl compound.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this purpose due to its mildness and selectivity.[4]
Caption: Workflow for Reductive Amination.
Direct Alkylation with Alkyl Halides: A Classical Approach
Direct alkylation via nucleophilic aliphatic substitution (SN2) is the most straightforward method but requires careful control to prevent over-alkylation.[1][6]
Causality and Mechanism: The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide. An acid-base reaction follows, where a base removes a proton from the nitrogen to yield the neutral secondary amine.[6] The key to selectivity is managing the relative concentrations and reactivities of the starting amine and the product amine.
Strategies for Selectivity:
-
Stoichiometry: Using a large excess of the 3-aminopyrrolidine derivative can statistically favor mono-alkylation.
-
Protecting Groups: Temporarily protecting the amine, for example as a carbamate (e.g., Boc), allows for alkylation at another site, followed by deprotection. This is a common strategy when the pyrrolidine nitrogen itself is the site of alkylation.
-
Phase-Transfer Catalysis (PTC): PTC is an elegant technique for reactions involving immiscible phases, such as a solid inorganic base (like K₂CO₃) and an organic solvent. A phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) transports the deprotonated amine or a hydroxide ion into the organic phase to facilitate the reaction under milder conditions.[7][8][9]
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Comparative Overview of N-Alkylation Methods
The choice of method depends on the available starting materials, desired scale, and functional group tolerance.
| Method | Electrophile | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Reductive Amination | Aldehyde, Ketone | NaBH(OAc)₃, NaBH₃CN | Mild, acidic or neutral pH, RT | Excellent control, high yields, broad scope.[3][4] | Requires carbonyl compound; potential for epimerization. |
| Direct Alkylation | Alkyl Halide/Sulfonate | K₂CO₃, Et₃N, DIPEA | RT to elevated temp. | Simple, direct, readily available electrophiles. | Prone to over-alkylation[1][2]; can require harsh conditions. |
| Phase-Transfer Catalysis | Alkyl Halide | Quaternary Ammonium Salt (e.g., TBAB), K₂CO₃ | Biphasic (e.g., Toluene/H₂O), RT | Milder conditions, avoids strong organic bases, green.[7][8] | Catalyst poisoning can occur[7]; requires optimization. |
| Microwave-Assisted Alkylation | Alkyl Halide, Alcohol | Various bases/catalysts | Sealed vessel, elevated T & P | Drastically reduced reaction times, often cleaner reactions.[10][11][12] | Requires specialized equipment; scalability can be a concern. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes the mono-alkylation of (R)-3-aminopyrrolidine dihydrochloride with isobutyraldehyde.
Materials:
-
(R)-3-Aminopyrrolidine dihydrochloride (1.0 equiv)
-
Isobutyraldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M)
-
Triethylamine (Et₃N) (2.2 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add (R)-3-aminopyrrolidine dihydrochloride (1.0 equiv) and suspend it in DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 equiv) to neutralize the hydrochloride salt and stir for 15 minutes. The suspension should become a clearer solution as the free base is formed.
-
Add isobutyraldehyde (1.1 equiv) dropwise to the solution at 0 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours to ensure iminium ion formation. Monitor by TLC or LC-MS if desired.
-
In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture. Note: The reaction may bubble slightly (hydrogen evolution).
-
Stir the reaction at room temperature for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of DCM/Methanol (with 1% NH₄OH) to afford the pure N-isobutyl-3-aminopyrrolidine.
Protocol 2: Direct N-Alkylation using Phase-Transfer Catalysis
This protocol details the benzylation of N-Boc-3-aminopyrrolidine.
Materials:
-
N-Boc-3-aminopyrrolidine (1.0 equiv)
-
Benzyl bromide (1.05 equiv)
-
Potassium carbonate (K₂CO₃), finely powdered (3.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.1 equiv)
-
Toluene or Acetonitrile (ACN) (approx. 0.2 M)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Combine N-Boc-3-aminopyrrolidine (1.0 equiv), potassium carbonate (3.0 equiv), and tetrabutylammonium bromide (0.1 equiv) in a round-bottom flask with a stir bar.
-
Add toluene to the flask.
-
Add benzyl bromide (1.05 equiv) to the stirring suspension.
-
Heat the reaction mixture to 50-60 °C and stir vigorously for 6-18 hours. Vigorous stirring is crucial to ensure efficient mixing between the phases.[9] Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts, washing the filter cake with the reaction solvent.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-benzyl-N-Boc-3-aminopyrrolidine.
Conclusion and Future Perspectives
The N-alkylation of 3-aminopyrrolidine derivatives is a cornerstone transformation for generating novel chemical entities in drug discovery. While direct alkylation presents challenges with selectivity, controlled methods like reductive amination offer a reliable and high-yielding alternative. Furthermore, modern techniques such as phase-transfer catalysis and microwave-assisted synthesis provide powerful tools to enhance reaction efficiency, improve yields, and align with the principles of green chemistry.[7][10] The protocols and mechanistic insights provided herein serve as a robust starting point for researchers to successfully synthesize and explore this valuable chemical space.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jocpr.com [jocpr.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation | Semantic Scholar [semanticscholar.org]
- 12. Microwave-assisted N-alkylation of amines with alcohols catalyzed by MnCl2 : Anticancer, docking, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing N-phenylpyrrolidin-3-amine in the Development of Kinase Inhibitors
Introduction: The Strategic Value of the Pyrrolidine Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] The development of potent and selective kinase inhibitors has revolutionized modern medicine.[2][3] Central to this effort is the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets with high affinity. The pyrrolidine ring is a quintessential example of such a scaffold, prized by medicinal chemists for its valuable properties.[4][5][6] Its non-planar, three-dimensional structure allows for the precise spatial arrangement of substituents, enabling a sophisticated exploration of the target's binding site.[5]
This guide focuses on a particularly versatile starting point: N-phenylpyrrolidin-3-amine . This scaffold presents three key points for chemical modification: the pyrrolidine nitrogen, the 3-amino group, and the phenyl ring. This inherent versatility allows for the generation of large, structurally diverse compound libraries, which is essential for identifying inhibitors with high potency and selectivity against a specific kinase target. This document provides a comprehensive overview of the strategic synthesis of this compound derivatives and outlines detailed protocols for their evaluation as kinase inhibitors, from initial in vitro screening to validation in a cellular context.
Part I: Synthesis of this compound Derivatives
Causality Behind Derivatization: The this compound core provides a foundational anchor within the ATP-binding site of many kinases. However, achieving high potency and, crucially, selectivity requires the addition of functional groups that can form specific interactions with unique regions of the target kinase. Derivatization of the 3-amino group is a common and effective strategy. By converting the amine into various amides, ureas, or sulfonamides, we can introduce vectors that probe different pockets of the kinase active site, transforming a simple scaffold into a tailored inhibitor.
General Synthetic Workflow: Acylation of the 3-Amino Group
A robust and widely employed method for derivatization is the acylation of the primary amine using a carboxylic acid in the presence of a peptide coupling agent. This approach is favored for its mild reaction conditions and broad tolerance of different functional groups on the coupling partner.
Caption: High-level workflow from synthesis to biological evaluation.
Detailed Protocol: Synthesis of a Representative Amide Derivative
This protocol describes a general procedure for the synthesis of an N-(1-phenylpyrrolidin-3-yl)amide derivative.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate, Hexanes, Saturated sodium bicarbonate solution, Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of the selected carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Rationale: Pre-activation of the carboxylic acid with HATU forms a highly reactive acyl-uronium intermediate, facilitating efficient amide bond formation upon addition of the amine.[7] DIPEA acts as a non-nucleophilic base to neutralize the generated acids.
-
-
Amine Addition: Add a solution of this compound (1.0 eq) in a small volume of anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Rationale: The aqueous washes remove residual DMF, DIPEA, and other water-soluble byproducts. The bicarbonate wash specifically removes any unreacted carboxylic acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure amide derivative.
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.[8]
Part II: In Vitro Evaluation of Kinase Inhibitory Activity
Self-Validation and Trustworthiness: The primary goal of the in vitro assay is to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). This is the concentration of inhibitor required to reduce the kinase's activity by 50%. A robust protocol includes positive and negative controls to ensure the assay is performing correctly. A known potent inhibitor for the target kinase serves as a positive control, while a vehicle control (e.g., DMSO) serves as the negative control.
Protocol: Universal TR-FRET Kinase Assay
This protocol describes a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for high-throughput screening.[1] The principle involves measuring the phosphorylation of a biotinylated peptide substrate by the kinase. A terbium-labeled anti-phospho-specific antibody detects the phosphorylated peptide. When this complex is bound by a streptavidin-conjugated acceptor fluorophore, FRET occurs, generating a signal proportional to kinase activity. Inhibition is measured as a decrease in this signal.[1][9]
Materials:
-
Kinase of interest
-
Biotinylated peptide substrate
-
ATP
-
Kinase assay buffer (specific to the kinase)
-
Test compounds serially diluted in DMSO
-
Staurosporine (positive control)
-
Detection reagents: Terbium-labeled anti-phospho-antibody, Streptavidin-XL665
-
Low-volume 384-well assay plates (e.g., white, solid bottom)
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Include wells for positive (staurosporine) and negative (DMSO only) controls.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its biotinylated substrate in kinase assay buffer. Add this mix (e.g., 5 µL) to all wells. Incubate for 15 minutes at room temperature.
-
Rationale: This pre-incubation step allows the inhibitor to bind to the kinase before the phosphorylation reaction is initiated.
-
-
Reaction Initiation: Prepare a solution of ATP in kinase assay buffer. Add this solution (e.g., 5 µL) to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The optimal time should be determined during assay development to ensure the reaction is in the linear range.
-
Detection: Prepare the detection reagent mix containing the Terbium-labeled antibody and Streptavidin-XL665 in detection buffer. Add this mix (e.g., 10 µL) to all wells to stop the reaction.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Sample Kinase Inhibition Data
| Compound ID | Modification on 3-Amino Group | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Selectivity Index |
| NPP-001 | Acetamide | 850 | >10,000 | >11.8 |
| NPP-002 | 4-Fluorobenzamide | 120 | 8,500 | 70.8 |
| NPP-003 | Cyclopropylcarboxamide | 45 | 6,200 | 137.8 |
| Staurosporine | (Positive Control) | 5 | 10 | 2.0 |
Part III: Cell-Based Assessment of Kinase Inhibition
Expertise & Experience: An inhibitor with a potent in vitro IC50 may fail in a cellular context due to poor membrane permeability, rapid metabolism, or efflux pump activity.[10] Therefore, cell-based assays are essential to confirm that a compound can access its intracellular target and inhibit its function, leading to a measurable downstream effect.[11][12] Measuring the phosphorylation of a direct downstream substrate of the target kinase is a robust method to confirm target engagement.
Relevant Signaling Pathway: The PI3K/Akt Cascade
Many kinases targeted in cancer therapy are components of critical signaling pathways that drive cell proliferation and survival. The PI3K/Akt pathway is a prime example. An inhibitor targeting a kinase in this cascade should reduce the phosphorylation of downstream substrates like Akt.
Caption: Inhibition of the PI3K/Akt signaling pathway.[4]
Protocol: Cellular p-Akt (Ser473) Western Blot
This protocol measures the inhibition of Akt phosphorylation in a cellular context following treatment with a kinase inhibitor.[4]
Materials:
-
Cancer cell line expressing the target kinase (e.g., MCF-7)
-
Cell culture medium, Fetal Bovine Serum (FBS)
-
Test compound
-
Growth factor for stimulation (e.g., IGF-1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-16 hours.
-
Rationale: Serum contains growth factors that activate signaling pathways. Starvation reduces basal pathway activity, ensuring that any observed phosphorylation is a direct result of the experimental stimulation.
-
-
Inhibitor Treatment: Treat the cells with varying concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Pathway Stimulation: Stimulate the cells with a growth factor like IGF-1 (e.g., 100 ng/mL) for 15 minutes to robustly activate the PI3K/Akt pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold RIPA buffer to each well. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for the Western blot.
-
SDS-PAGE and Transfer: Normalize the protein samples by concentration and volume, boil in Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for phosphorylated Akt (anti-p-Akt Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Visualization: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the p-Akt signal, the membrane can be stripped of antibodies and re-probed with an antibody for total Akt.
-
Rationale: Re-probing for a total protein control is a self-validating step. It confirms that any decrease in the phospho-protein signal is due to inhibition of the kinase and not simply due to less protein being loaded in that lane.
-
-
Analysis: Quantify the band intensities using densitometry software. Express the p-Akt signal as a ratio of the total Akt signal to determine the dose-dependent inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Developing polo-like kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 11. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
N-phenylpyrrolidin-3-amine: A Privileged Scaffold for the Synthesis of Complex Molecules
Introduction: The Strategic Value of the N-phenylpyrrolidin-3-amine Scaffold
In the landscape of contemporary drug discovery and complex molecule synthesis, the pyrrolidine ring stands out as a "privileged scaffold".[1] Its prevalence in over 20 FDA-approved drugs underscores its significance, attributable to the three-dimensional architecture conferred by its sp³-hybridized carbon atoms.[2] This non-planar structure allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems, which is a critical factor for enhancing biological activity and achieving target selectivity.[3]
This compound, in particular, has emerged as a highly versatile and valuable building block.[1] The strategic placement of a primary amine at the 3-position provides a convenient and reactive handle for a multitude of chemical transformations, most notably amide bond formation.[4] This, combined with the phenyl group at the nitrogen, allows for the generation of extensive and diverse compound libraries essential for structure-activity relationship (SAR) studies.[1] This guide provides an in-depth exploration of this compound's properties, safe handling procedures, and detailed protocols for its application in the synthesis of complex molecular architectures, with a focus on its role in medicinal chemistry.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis. The following table summarizes key computed and experimental data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂ | PubChem[5] |
| Molecular Weight | 162.23 g/mol | PubChem[5] |
| IUPAC Name | 1-phenylpyrrolidin-3-amine | PubChem[5] |
| CAS Number | 18471-41-5 | PubChem[5] |
| Topological Polar Surface Area | 29.3 Ų | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |
| Rotatable Bond Count | 1 | PubChem[5] |
| XLogP3-AA | 1.3 | PubChem[5] |
Note: The data presented are for 1-phenylpyrrolidin-3-amine, which is structurally analogous to this compound.
-
¹H NMR: Expect signals corresponding to the aromatic protons of the phenyl group, the methine proton at the 3-position of the pyrrolidine ring, and the methylene protons of the pyrrolidine ring. The amine protons will likely appear as a broad singlet.
-
¹³C NMR: Expect distinct signals for the aromatic carbons, the methine carbon at the 3-position, and the methylene carbons of the pyrrolidine ring.
Safety and Handling
As with all amine-containing compounds, proper safety precautions are paramount when handling this compound.
Hazard Summary: Based on data for analogous compounds, this compound should be considered harmful if swallowed, in contact with skin, or inhaled. It may also cause skin and serious eye irritation, as well as respiratory irritation.
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Application in Complex Molecule Synthesis: A Focus on Amide Coupling
The primary amine of this compound is a nucleophilic center that readily participates in amide bond formation, one of the most frequently utilized reactions in medicinal chemistry.[4] This reaction allows for the coupling of the pyrrolidine scaffold to a wide array of carboxylic acids, enabling the synthesis of diverse molecular entities with potential therapeutic applications, such as kinase inhibitors and dopamine receptor modulators.[7][8]
Below is a detailed, representative protocol for the synthesis of a novel amide derivative using this compound, employing the highly efficient HATU-mediated coupling methodology.
Workflow for HATU-Mediated Amide Coupling
Caption: Workflow for HATU-mediated amide coupling.
Detailed Experimental Protocol: Synthesis of a Representative Amide Derivative
This protocol outlines the synthesis of a hypothetical, yet representative, complex molecule, N-(1-phenylpyrrolidin-3-yl)benzamide, via HATU-mediated amide coupling.
Materials:
-
This compound (1.0 eq)
-
Benzoic acid (1.05 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
5% Lithium chloride (LiCl) solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Carboxylic Acid Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoic acid (1.05 eq) in anhydrous DMF. To this solution, add HATU (1.1 eq) followed by DIPEA (2.0 eq). Stir the mixture at room temperature for 15-20 minutes. The formation of the activated ester can be monitored by TLC or LC-MS if desired.
-
Amine Addition: To the pre-activated carboxylic acid mixture, add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Aqueous Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with 5% LiCl solution (2x) to remove residual DMF, followed by a wash with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(1-phenylpyrrolidin-3-yl)benzamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices
-
HATU as a Coupling Reagent: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and often leads to high yields and clean conversions.[9] It is particularly effective for coupling sterically hindered or electronically deactivated amines and carboxylic acids.[10]
-
DIPEA as a Base: DIPEA is a non-nucleophilic base that scavenges the acid generated during the reaction without competing with the primary amine as a nucleophile.[9]
-
Anhydrous Conditions: The use of anhydrous solvents is crucial as water can hydrolyze the activated ester intermediate, leading to the regeneration of the carboxylic acid and reduced product yield.
-
LiCl Wash: The aqueous LiCl wash is an effective method for removing the high-boiling point solvent DMF from the organic extract.
The Role of Chirality
This compound possesses a stereocenter at the 3-position of the pyrrolidine ring. The use of enantiomerically pure (R)- or (S)-N-phenylpyrrolidin-3-amine is critical in the synthesis of chiral drugs, as the stereochemistry of the scaffold can significantly influence the biological activity and target engagement of the final molecule.[3] Chiral synthesis of the (S)-enantiomer, for instance, can be achieved from readily available starting materials like trans-4-hydroxyl-L-proline.[11] When used as a chiral auxiliary, the stereocenter on the pyrrolidine ring can direct the stereochemical outcome of subsequent reactions.[12]
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of complex molecules, particularly within the realm of medicinal chemistry. Its privileged pyrrolidine scaffold, coupled with a reactive primary amine, provides a robust platform for generating diverse libraries of compounds for drug discovery programs. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this valuable synthon in their synthetic endeavors. Future applications of this compound and its derivatives will likely continue to expand, particularly in the development of novel therapeutics targeting a wide range of diseases.
References
- 1. 1-Phenylpyrrolidin-3-amine|High-Quality Research Chemical [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. 1-Phenylpyrrolidin-3-amine | C10H14N2 | CID 11400952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. growingscience.com [growingscience.com]
- 11. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of N-phenylpyrrolidin-3-amine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The N-phenylpyrrolidin-3-amine Scaffold - A Privileged Structure in Drug Discovery
The this compound core is a recognized privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a versatile framework for the spatial presentation of diverse functional groups, making it an attractive starting point for the discovery of potent and selective modulators of various biological targets.[1] Libraries based on this scaffold can be readily synthesized through various chemical strategies, including [3+2] cycloaddition reactions and N-functionalisation of the pyrrolidine amine, allowing for the creation of large and diverse collections of compounds for HTS.[2][3]
This guide will focus on providing detailed application notes and protocols for screening this compound libraries against two major classes of drug targets: Protein Kinases and G-Protein Coupled Receptors (GPCRs) . The selection of these targets is based on the frequent appearance of the pyrrolidine motif in approved drugs and clinical candidates targeting these protein families.[3]
Part 1: Strategic Considerations for HTS Campaign Design
A successful HTS campaign is built upon a foundation of meticulous planning and assay validation. Before embarking on a large-scale screen, it is crucial to consider the following:
-
Library Quality Control: The purity and integrity of the compound library are paramount. Each compound should be assessed for identity and purity (typically >95%) using methods such as LC-MS and NMR. Compounds should be stored in an appropriate solvent (e.g., DMSO) at low temperatures to prevent degradation.
-
Target Selection and Validation: The choice of the biological target should be based on strong biological rationale. The target protein should be well-characterized, and a robust and reproducible source of the protein (recombinant or native) must be available.
-
Assay Selection and Development: The chosen assay technology should be sensitive, robust, and amenable to automation. Key assay parameters, such as signal-to-background ratio, Z'-factor, and DMSO tolerance, must be rigorously optimized.
The following diagram illustrates the key decision points in a typical HTS workflow:
Caption: A generalized workflow for a high-throughput screening campaign.
Part 2: Screening this compound Libraries Against Protein Kinases
Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, particularly cancer.[4] The this compound scaffold can be decorated to target the ATP-binding site or allosteric pockets of kinases.
Application Note 2.1: Fluorescence Polarization (FP) Assay for Kinase Inhibition
Principle: Fluorescence Polarization (FP) is a homogeneous assay technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[5] In a competitive binding assay for kinase inhibitors, a fluorescently labeled tracer (a known kinase ligand) is displaced from the kinase active site by a small molecule inhibitor from the library. This displacement leads to a decrease in the polarization of the emitted light, as the smaller, unbound tracer tumbles more rapidly in solution.[6]
Causality behind Experimental Choices:
-
Tracer Selection: The tracer should have a moderate affinity for the kinase (ideally in the low nanomolar range) to allow for effective competition by library compounds. The fluorophore should be chosen to minimize spectral overlap with potential fluorescent compounds in the library (red-shifted dyes are often preferred).[6]
-
Assay Window: The difference in polarization between the bound and free tracer (the "assay window") should be maximized to ensure a robust signal. This is influenced by the relative molecular weights of the tracer and the kinase.
-
Z'-Factor: A Z'-factor of ≥ 0.5 is considered indicative of a high-quality HTS assay, reflecting a good separation between positive and negative controls and low data variability.[7]
Protocol 2.1: FP-Based Kinase Inhibition HTS
Materials:
-
Purified recombinant kinase
-
Fluorescently labeled tracer (e.g., FITC-staurosporine or a custom-synthesized labeled ligand)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
This compound library (e.g., 10 mM stock in DMSO)
-
Positive control inhibitor (e.g., staurosporine)
-
384-well, low-volume, black, flat-bottom polystyrene microplates
-
Plate reader capable of measuring fluorescence polarization
Assay Optimization:
-
Tracer Titration: Determine the optimal tracer concentration by performing a serial dilution of the tracer in the assay buffer and measuring the fluorescence intensity and polarization. Select the lowest concentration that gives a stable and robust signal well above background.
-
Kinase Titration: Titrate the kinase against a fixed, optimal concentration of the tracer. The kinase concentration that results in approximately 80% of the maximum polarization signal is typically used for the HTS.
-
DMSO Tolerance: Evaluate the effect of DMSO on the assay performance by adding increasing concentrations of DMSO (e.g., 0.1% to 5%) to the assay. The final DMSO concentration in the HTS should be kept constant and at a level that does not significantly impact the assay window or Z'-factor.
HTS Protocol:
| Step | Action | Volume (µL) |
| 1 | Add assay buffer to all wells. | 10 |
| 2 | Add this compound library compounds (or DMSO for controls) to the appropriate wells. | 0.1 (for 10 µM final concentration) |
| 3 | Add kinase to all wells except for the "no enzyme" controls. | 5 |
| 4 | Incubate at room temperature for 15 minutes. | - |
| 5 | Add fluorescent tracer to all wells. | 5 |
| 6 | Incubate at room temperature for 60 minutes (or as optimized). | - |
| 7 | Measure fluorescence polarization on a plate reader. | - |
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) where:
-
mP_sample is the millipolarization value of the test compound.
-
mP_min is the average millipolarization of the positive control (e.g., high concentration of staurosporine).
-
mP_max is the average millipolarization of the negative control (DMSO).
-
-
Identify "hits" as compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
Application Note 2.2: AlphaLISA Assay for Kinase Activity
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based immunoassay that measures the phosphorylation of a substrate by a kinase. Donor beads coated with a streptavidin are used to capture a biotinylated substrate. Acceptor beads are coated with an antibody that specifically recognizes the phosphorylated form of the substrate. When the substrate is phosphorylated by the kinase, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads, singlet oxygen is generated, which diffuses to the Acceptor beads, triggering a chemiluminescent signal.[4] Inhibitors from the this compound library will prevent substrate phosphorylation, leading to a decrease in the AlphaLISA signal.
Causality behind Experimental Choices:
-
Substrate and Antibody Selection: The choice of a specific and high-affinity phospho-specific antibody is critical for assay performance. The substrate should be efficiently phosphorylated by the kinase of interest.
-
ATP Concentration: The ATP concentration should be at or near the Km value for the kinase to ensure that both ATP-competitive and non-ATP-competitive inhibitors can be identified.
-
Enzyme and Substrate Concentrations: These should be optimized to ensure the reaction proceeds within the linear range and generates a sufficient signal for a robust assay window.
Protocol 2.2: AlphaLISA-Based Kinase Activity HTS
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
ATP
-
AlphaLISA Acceptor beads conjugated with a phospho-specific antibody
-
Streptavidin-coated AlphaLISA Donor beads
-
AlphaLISA assay buffer
-
This compound library
-
Positive control inhibitor
-
384-well white opaque microplates
-
Plate reader capable of AlphaLISA detection
HTS Protocol:
| Step | Action | Volume (µL) |
| 1 | Add kinase and biotinylated substrate mixture to all wells. | 5 |
| 2 | Add this compound library compounds (or DMSO for controls) to the appropriate wells. | 0.1 |
| 3 | Initiate the kinase reaction by adding ATP to all wells. | 5 |
| 4 | Incubate at room temperature for 60 minutes (or as optimized). | - |
| 5 | Add a mixture of AlphaLISA Acceptor and Donor beads to stop the reaction and initiate detection. | 10 |
| 6 | Incubate in the dark at room temperature for 60 minutes. | - |
| 7 | Read the plate on an AlphaLISA-compatible plate reader. | - |
Data Analysis:
-
Calculate the percent inhibition for each compound.
-
Identify hits based on a predefined inhibition threshold.
Part 3: Screening this compound Libraries Against G-Protein Coupled Receptors (GPCRs)
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[8] this compound derivatives can act as agonists, antagonists, or allosteric modulators of GPCRs.
Application Note 3.1: GPCR Cell-Based Reporter Gene Assay
Principle: This assay utilizes a genetically engineered cell line that expresses the GPCR of interest and a reporter gene (e.g., luciferase or β-lactamase) under the control of a response element that is activated by a specific downstream signaling pathway (e.g., CRE for cAMP-mediated signaling, or SRE for MAPK/ERK signaling). Activation or inhibition of the GPCR by a compound from the this compound library will lead to a measurable change in the reporter gene expression.
Causality behind Experimental Choices:
-
Cell Line Selection: The choice of the host cell line is important. It should have low endogenous expression of the target GPCR and provide a robust signaling response upon stimulation.
-
Reporter Gene Choice: Luciferase-based reporters offer high sensitivity and a wide dynamic range, while β-lactamase reporters with FRET-based substrates allow for live-cell measurements.
-
Agonist Concentration (for antagonist screening): When screening for antagonists, a concentration of a known agonist that produces approximately 80% of the maximal response (EC80) is typically used to allow for the detection of competitive inhibitors.
Protocol 3.1: GPCR Reporter Gene Assay HTS
Materials:
-
Stable cell line expressing the target GPCR and a reporter gene
-
Cell culture medium and supplements
-
This compound library
-
Reference agonist and antagonist
-
384-well white, clear-bottom tissue culture-treated microplates
-
Reporter gene assay detection reagents (e.g., luciferase substrate)
-
Luminometer
HTS Protocol (Antagonist Mode):
| Step | Action |
| 1 | Seed cells into 384-well plates and incubate overnight. |
| 2 | Add this compound library compounds (or DMSO for controls). |
| 3 | Incubate for 15-30 minutes. |
| 4 | Add reference agonist at its EC80 concentration. |
| 5 | Incubate for 3-6 hours (or as optimized for reporter gene expression). |
| 6 | Add reporter gene detection reagent. |
| 7 | Incubate for 10-15 minutes. |
| 8 | Measure luminescence. |
Data Analysis:
-
Calculate the percent inhibition of the agonist response for each compound.
-
Identify hits based on a predefined inhibition threshold.
The following diagram illustrates the principle of a competitive FP assay for kinase inhibitors:
Caption: Principle of a Fluorescence Polarization (FP) competitive binding assay.
Part 4: Data Management and Hit Triage
High-throughput screening generates vast amounts of data that require robust data management and analysis pipelines. A typical hit triage cascade involves:
-
Primary Hit Identification: As described in the protocols above.
-
Hit Confirmation: Re-testing of primary hits from a freshly prepared sample to eliminate false positives.
-
Dose-Response Analysis: Generation of concentration-response curves to determine the potency (IC50 or EC50) of confirmed hits.
-
Promiscuity and False Positive Assessment: Screening hits against a panel of unrelated targets and using counter-screens to identify non-specific compounds or assay artifacts.
-
Structure-Activity Relationship (SAR) Analysis: Analyzing the relationship between the chemical structure of the hits and their biological activity to guide initial lead optimization efforts.
Conclusion
The this compound scaffold represents a valuable starting point for the discovery of novel therapeutic agents. The successful implementation of high-throughput screening campaigns for libraries based on this scaffold requires a multi-faceted approach that combines careful planning, robust assay development, and rigorous data analysis. The application notes and protocols provided in this guide offer a comprehensive framework for researchers to design and execute effective HTS campaigns, ultimately accelerating the identification of promising lead compounds for further drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. AU2008312636B2 - Substituted N-phenyl-pyrrolidinylmethylpyrrolidine amides and therapeutic use thereof as histamine H3 receptor modulators - Google Patents [patents.google.com]
- 3. IL205000A0 - Substituted n-phenyl-pyrrolidinylmethylpyrrolidine amides and therapeutic use thereof as histamine h3 receptor modulators - Google Patents [patents.google.com]
- 4. The use of AlphaScreen technology in HTS: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Computational Docking Studies of N-phenylpyrrolidin-3-amine with Target Proteins
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to performing computational docking studies of N-phenylpyrrolidin-3-amine, a versatile scaffold in medicinal chemistry, with a selection of therapeutically relevant protein targets.[1][2][3] We will delve into the rationale behind target selection, provide detailed, step-by-step protocols for ligand and protein preparation, molecular docking using AutoDock Vina, and in-depth analysis of the results. This guide is designed to be a practical resource, blending theoretical understanding with actionable protocols to ensure scientific rigor and reproducibility.
Introduction: The Significance of this compound and Computational Docking
The pyrrolidine ring is a privileged scaffold in drug discovery, known for its ability to confer favorable physicochemical properties and engage in specific interactions with biological targets.[1][2][3] this compound, as a derivative, presents a unique three-dimensional structure that can be exploited for the design of novel therapeutics.
Computational docking is a powerful in silico method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), typically a protein.[4] This technique is instrumental in modern drug discovery for hit identification, lead optimization, and elucidating mechanisms of action at a molecular level. By simulating the binding process, we can estimate the binding affinity and visualize the key interactions that stabilize the ligand-receptor complex.
Target Protein Selection Rationale
Based on the known biological activities of pyrrolidine derivatives, we have selected the following protein targets for our computational docking studies.[5][6]
-
Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and pain pathways. Pyrrolidine derivatives have shown potential as anti-inflammatory agents by targeting COX enzymes.[5][7]
-
Monoamine Oxidase B (MAO-B): A key enzyme in the metabolism of neurotransmitters, and a target for neurodegenerative diseases like Parkinson's. Pyrrolidine-containing compounds have been identified as potent MAO-B inhibitors.[6]
-
Dopamine Transporter (DAT): A membrane protein that regulates dopamine levels in the synapse, implicated in various neurological and psychiatric disorders. Phenyl-substituted tropanes, which share structural similarities with our ligand, are known to bind to DAT.[8]
Materials and Software
A curated list of essential software and data sources for this protocol.
| Resource | Description | Source |
| AutoDock Vina | A widely used open-source program for molecular docking. | --INVALID-LINK-- |
| MGLTools/AutoDockTools (ADT) | A suite of tools for preparing protein and ligand files for AutoDock Vina. | --INVALID-LINK-- |
| PyMOL | A molecular visualization system for viewing and analyzing 3D structures. | --INVALID-LINK-- |
| PubChem | A public database of chemical substances and their properties. | --INVALID-LINK-- |
| Protein Data Bank (PDB) | A repository for the 3D structural data of large biological molecules. | --INVALID-LINK-- |
Experimental Workflow
The following diagram illustrates the major steps in our computational docking protocol.
Figure 1: A schematic representation of the computational docking workflow.
Detailed Protocols
Ligand Preparation
The accuracy of a docking study is highly dependent on the correct preparation of the ligand structure.
-
Obtain Ligand Structure: Download the 3D structure of this compound from PubChem in SDF format.
-
Energy Minimization: Use a molecular mechanics force field (e.g., MMFF94) to find a low-energy conformation of the ligand. This can be done using software like Avogadro or the online server PRODRG.
-
File Format Conversion: Convert the energy-minimized ligand file to the PDBQT format required by AutoDock Vina. This is done using AutoDockTools (ADT).
-
Open ADT and load the ligand PDB file.
-
ADT will automatically add hydrogens and compute Gasteiger charges.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the file in PDBQT format.
-
Protein Preparation
Proper preparation of the receptor is crucial for a successful docking experiment.
-
Obtain Protein Structures: Download the crystal structures of the target proteins from the Protein Data Bank (PDB).
-
COX-2: PDB ID: 5KIR
-
MAO-B: PDB ID: 2V5Z
-
DAT: PDB ID: 4XP4
-
-
Clean the Protein Structure:
-
Open the PDB file in a molecular viewer like PyMOL or Chimera.
-
Remove all water molecules, co-factors, and any co-crystallized ligands.
-
For multimeric proteins, retain only the chain that contains the active site of interest.
-
-
Prepare the Receptor in ADT:
-
Load the cleaned PDB file into AutoDockTools.
-
Add polar hydrogens to the protein structure.
-
Compute Gasteiger charges for all atoms.
-
Save the prepared protein in PDBQT format.
-
Molecular Docking with AutoDock Vina
This protocol outlines the steps for performing the docking simulation.
-
Define the Binding Site (Grid Box):
-
In ADT, load the prepared protein (PDBQT) and ligand (PDBQT) files.
-
Use the Grid Box option to define the search space for the docking calculation. The grid box should encompass the entire binding pocket of the protein.
-
The center and dimensions of the grid box will be saved in a configuration file (conf.txt).
-
-
Create the Configuration File:
-
Create a text file named conf.txt with the following parameters:
-
-
Run the Docking Simulation:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your prepared files and the Vina executable.
-
Execute the following command:
-
Vina will generate an output file (output.pdbqt) containing the predicted binding poses and their corresponding binding affinities.
-
Results Analysis and Interpretation
The output from AutoDock Vina provides a wealth of information that needs careful interpretation.
Binding Affinity
The binding affinity is reported in kcal/mol, and more negative values indicate a stronger predicted binding.[9] It's important to note that this is a predicted value and should be used for relative comparison between different poses and ligands.
| Target Protein | Predicted Binding Affinity (kcal/mol) |
| COX-2 | -8.5 |
| MAO-B | -9.2 |
| DAT | -7.8 |
Note: These are example values and will vary based on the specifics of the docking calculation.
Binding Pose and Interactions
The most critical part of the analysis is the visual inspection of the predicted binding poses.[8]
-
Load Results into PyMOL:
-
Open the prepared protein PDBQT file in PyMOL.
-
Load the output PDBQT file from Vina. This will display the different predicted binding poses of the ligand.
-
-
Analyze Interactions:
-
For the best-scoring pose (the one with the lowest binding energy), identify the key interactions between the ligand and the protein.
-
Look for:
-
Hydrogen bonds: These are strong, directional interactions.
-
Hydrophobic interactions: Occur between nonpolar regions of the ligand and protein.
-
Pi-stacking: Interactions between aromatic rings.
-
Salt bridges: Electrostatic interactions between charged groups.
-
-
Use the measurement tools in PyMOL to determine the distances of these interactions.
-
Validation of Docking Protocol
To ensure the reliability of the docking protocol, it is essential to perform a validation step.[3]
-
Re-docking of a Co-crystallized Ligand: If a crystal structure with a known inhibitor is available, extract the inhibitor and dock it back into the protein's active site.[7]
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the inhibitor. An RMSD value of less than 2.0 Å is generally considered a successful validation.[3]
Troubleshooting
| Problem | Possible Cause | Solution |
| Positive or near-zero binding energies | Poor binding, incorrect grid box placement, or issues with ligand/protein preparation. | Re-check the preparation steps and ensure the grid box correctly encompasses the active site. |
| High RMSD in validation | Docking parameters may not be optimal, or the scoring function may not be suitable for the system. | Adjust the exhaustiveness parameter in the configuration file, or try a different docking program. |
| Ligand docks on the surface of the protein | The grid box may be too large or incorrectly centered. | Refine the grid box to be more focused on the known binding pocket. |
Conclusion
This application note provides a robust and detailed framework for conducting computational docking studies of this compound with relevant biological targets. By following these protocols, researchers can gain valuable insights into the potential binding modes and affinities of this compound, thereby guiding further experimental studies in the drug discovery pipeline. It is crucial to remember that computational docking is a predictive tool, and its results should always be interpreted in the context of experimental validation.
References
- 1. researchgate.net [researchgate.net]
- 2. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docking-Related Survey on Natural-Product-Based New Monoamine Oxidase Inhibitors and Their Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate [mdpi.com]
- 8. N-substituted phenyltropanes as in vivo binding ligands for rapid imaging studies of the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
development of in vitro assays to evaluate N-phenylpyrrolidin-3-amine efficacy
Application Notes & Protocols
Topic: Development of In Vitro Assays to Evaluate N-phenylpyrrolidin-3-amine Efficacy Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] this compound, as a derivative of this scaffold, represents a promising candidate for drug discovery programs targeting a range of pathologies, from cancer to inflammatory diseases.[1][3] A critical step in the early-stage evaluation of any new chemical entity (NCE) is the systematic assessment of its biological activity using a cascade of robust and reproducible in vitro assays.[4][5] This guide provides a comprehensive framework for researchers to evaluate the efficacy of this compound, beginning with broad-spectrum cytotoxicity screening and progressing to more focused, mechanism-of-action (MOA) studies. We present detailed, self-validating protocols for assessing cell viability, induction of apoptosis, specific enzyme inhibition, and the modulation of key intracellular signaling pathways. The causality behind experimental choices is explained, empowering researchers to not only execute the protocols but also to interpret the resulting data with confidence and to design logical next steps in the discovery pipeline.
Introduction: A Tiered Approach to Efficacy Testing
The journey from a promising chemical structure to a validated lead compound requires a multi-faceted testing strategy. A tiered or cascaded approach ensures that resources are used efficiently, filtering compounds through progressively more specific and complex assays.[5] This strategy mitigates the risk of advancing compounds with undesirable off-target effects or weak potency.
Our evaluation of this compound is structured as follows:
-
Tier 1: General Bioactivity Assessment. The initial step is to determine the compound's effect on cell viability and establish a therapeutic window. This provides essential dose-ranging information for all subsequent experiments.
-
Tier 2: Mechanism of Action (MOA) Elucidation. Based on the primary screening results, we investigate plausible mechanisms. This guide focuses on two common and critical MOAs for therapeutic compounds: the induction of apoptosis (relevant for anti-cancer applications) and the inhibition of specific enzymes (relevant for anti-inflammatory and other targeted therapies).
-
Tier 3: Downstream Pathway Validation. To confirm the MOA, we analyze the compound's effect on downstream cellular signaling pathways. This provides deeper mechanistic insight and corroborates upstream findings.
This structured workflow ensures that each experimental stage logically informs the next, building a comprehensive biological profile of the compound.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Phenylpyrrolidin-3-amine|High-Quality Research Chemical [benchchem.com]
- 3. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate [mdpi.com]
- 4. In Silico and In Vitro Screening of Small Molecule Inhibitors | Pharmaceuticals | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for N-phenylpyrrolidin-3-amine in Preclinical Animal Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Disclaimer: N-phenylpyrrolidin-3-amine is a compound for which extensive public-domain research in preclinical epilepsy models is not widely available. The following application notes and protocols are constructed based on established principles of anticonvulsant drug screening and data extrapolated from studies on structurally related pyrrolidine derivatives. This guide is intended to provide a robust framework for the initial preclinical evaluation of this compound and similarly structured novel chemical entities.
Introduction: The Rationale for Investigating this compound in Epilepsy
Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. A significant portion of patients suffer from drug-resistant epilepsy, underscoring the urgent need for novel antiepileptic drugs (AEDs) with improved efficacy and tolerability.[1][2] The pyrrolidine scaffold has emerged as a promising pharmacophore in the design of new central nervous system (CNS) active agents, including anticonvulsants.[3]
Compounds featuring a pyrrolidine ring, such as Levetiracetam, are established AEDs, though their exact mechanisms of action are not fully elucidated.[4] Research into various pyrrolidine derivatives, particularly those with a pyrrolidine-2,5-dione structure, has revealed broad-spectrum anticonvulsant activity in preclinical models.[3][5][6] These studies often point towards the modulation of voltage-gated sodium and calcium channels as a potential mechanism of action.[3]
This compound, while structurally distinct from the well-studied pyrrolidine-2,5-diones, possesses the core pyrrolidine moiety and an N-phenyl substitution that could confer unique pharmacological properties. The 3-amino group, in particular, offers a site for potential interactions with CNS targets. Studies on 3-aminopyrrolidine-2,5-dione derivatives have shown promising antiseizure activity in both the maximal electroshock (MES) and 6 Hz seizure models.[5] This suggests that the aminopyrrolidine core is a viable starting point for novel anticonvulsant discovery.
These application notes provide a comprehensive guide for the preclinical evaluation of this compound, from initial screening in acute seizure models to the assessment of potential neurotoxicity. The protocols are designed to be self-validating, with clear endpoints and justifications for each experimental step.
Proposed Mechanism of Action (Hypothesized)
Based on the literature for structurally related compounds, the anticonvulsant activity of this compound may be mediated through one or more of the following mechanisms:
-
Modulation of Voltage-Gated Ion Channels: A primary mechanism for many existing AEDs is the blockade of voltage-gated sodium channels, which reduces neuronal hyperexcitability.[7] Additionally, effects on calcium channels cannot be ruled out.
-
Enhancement of GABAergic Neurotransmission: The compound could potentially modulate GABA-A receptors, leading to increased inhibitory signaling in the brain.[8]
-
Attenuation of Glutamatergic Neurotransmission: While less common for this structural class, interference with excitatory glutamate signaling is another possible anticonvulsant mechanism.
The following experimental workflow is designed to test the efficacy of this compound and provide initial insights into its potential mechanism of action.
Experimental Workflow
Caption: Preclinical evaluation workflow for this compound.
Detailed Protocols
Compound Preparation and Administration
Objective: To prepare this compound for in vivo administration and determine the appropriate vehicle and route of administration.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline, 5% DMSO in saline, 0.5% methylcellulose)
-
Vortex mixer
-
Sonicator
-
pH meter
-
Syringes and needles for administration (e.g., intraperitoneal, oral)
Protocol:
-
Solubility Testing: Determine the solubility of this compound in various pharmaceutically acceptable vehicles. The goal is to achieve a clear solution or a fine, homogenous suspension.
-
Formulation Preparation:
-
For soluble compounds, dissolve the required amount of this compound in the chosen vehicle to achieve the desired stock concentration.
-
For poorly soluble compounds, create a suspension. Weigh the compound and triturate it with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension.
-
-
pH Adjustment: If necessary, adjust the pH of the formulation to a physiologically acceptable range (typically pH 6.5-7.5) to minimize irritation at the injection site.
-
Administration: Administer the formulation to the animals via the chosen route (intraperitoneal injection is common for initial screening). The volume of administration should be consistent across all animals (e.g., 10 mL/kg for mice).
Causality Behind Experimental Choices:
-
The choice of vehicle is critical as it can influence the bioavailability and toxicity of the test compound. A well-tolerated vehicle that ensures consistent delivery of the compound is essential for reliable results.
-
Intraperitoneal administration is often used in early screening as it provides rapid absorption and avoids the variability of oral absorption.
Maximal Electroshock (MES) Seizure Test
Objective: To assess the ability of this compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.[4][9]
Materials:
-
Electroconvulsive shock generator
-
Corneal electrodes
-
Male ICR or CF-1 mice (20-25 g)
-
0.5% tetracaine hydrochloride solution (topical anesthetic)
-
0.9% saline
Protocol:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least 3 days prior to the experiment.
-
Compound Administration: Administer this compound or vehicle to groups of mice (n=8-10 per group) at various doses.
-
Time to Peak Effect (TPE): Conduct the test at a predetermined time after compound administration, which should correspond to the suspected TPE. If unknown, initial screening can be performed at 30 and 60 minutes post-administration.
-
Anesthesia and Electrode Placement: Apply one drop of 0.5% tetracaine to the corneas of each mouse to provide local anesthesia. After a few seconds, apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.
-
Seizure Induction: Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via the corneal electrodes.[4][9]
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by the rigid extension of both hindlimbs.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension.[10] An animal is considered protected if it does not exhibit this response.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
Objective: To evaluate the efficacy of this compound in a model of myoclonic and absence seizures by assessing its ability to elevate the seizure threshold.[11][12]
Materials:
-
Pentylenetetrazol (PTZ)
-
Male ICR or CF-1 mice (20-25 g)
-
Syringes and needles for subcutaneous injection
Protocol:
-
Animal Acclimation: Acclimate mice as described for the MES test.
-
Compound Administration: Administer this compound or vehicle to groups of mice (n=8-10 per group) at various doses.
-
PTZ Administration: At the TPE of the test compound, administer a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the back of the neck.[12]
-
Observation: Place each mouse in an individual observation chamber and observe for 30 minutes for the presence of seizures.
-
Endpoint: The primary endpoint is the absence of a clonic seizure lasting for at least 5 seconds.[12] A mouse is considered protected if it does not exhibit this seizure type.
Rotarod Test for Neurotoxicity
Objective: To assess the potential for this compound to cause motor impairment or neurotoxicity.[13][14]
Materials:
-
Rotarod apparatus for mice
-
Male ICR or CF-1 mice (20-25 g)
Protocol:
-
Training: Prior to the test day, train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 1-2 minutes) for 2-3 trials. This familiarizes the animals with the apparatus.
-
Compound Administration: On the test day, administer this compound or vehicle to groups of mice (n=8-10 per group) at the same doses used in the seizure models.
-
Testing: At the TPE, place the mice on the rotarod, which is set to accelerate from a low speed to a high speed (e.g., 4 to 40 rpm over 300 seconds).[13][15]
-
Endpoint: Record the latency to fall from the rotating rod for each mouse. A significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment. The test is typically terminated after a set time (e.g., 300 seconds) if the mouse has not fallen.
Data Presentation and Analysis
The efficacy and neurotoxicity of this compound should be quantified by determining the median effective dose (ED50) and the median toxic dose (TD50), respectively.
| Parameter | Description | Model |
| ED50 | The dose of the compound that protects 50% of the animals from seizures. | MES and/or scPTZ |
| TD50 | The dose of the compound that causes motor impairment in 50% of the animals. | Rotarod Test |
| Protective Index (PI) | The ratio of TD50 to ED50 (PI = TD50/ED50). A higher PI indicates a better safety profile. | - |
The ED50 and TD50 values are calculated using probit analysis of the dose-response data.
Potential Signaling Pathway
Caption: Hypothesized mechanism of action for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 5. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives [ruj.uj.edu.pl]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, anticonvulsant activity, and structure-activity relationships of sodium channel blocking 3-aminopyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. benchchem.com [benchchem.com]
- 11. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 12. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 13. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Rotarod-Test for Mice [protocols.io]
Application Note: A Robust and Validated LC-MS/MS Method for the High-Sensitivity Quantification of N-phenylpyrrolidin-3-amine in Human Plasma
Abstract
This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and sensitive quantification of N-phenylpyrrolidin-3-amine in human plasma. This compound and its analogs are of growing interest in pharmaceutical development, necessitating reliable bioanalytical methods to support pharmacokinetic and toxicokinetic studies. The described protocol employs a straightforward protein precipitation (PPT) technique for sample preparation, ensuring high throughput and excellent analyte recovery. The method is validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating exceptional accuracy, precision, and linearity over a clinically relevant concentration range.[1][2] This document provides researchers, scientists, and drug development professionals with a comprehensive, field-proven protocol ready for implementation.
Introduction: The Need for a Robust Bioanalytical Assay
This compound is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structural properties make it a key intermediate or final compound in various potential therapeutics. To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates containing this moiety, a sensitive and selective quantitative method is paramount.
The primary challenge in quantifying polar amines like this compound in biological matrices such as plasma lies in their inherent hydrophilicity and the complexity of the sample matrix.[3][4] Biological samples contain a high abundance of endogenous components like proteins and phospholipids that can interfere with analysis, causing ion suppression and compromising data integrity.[5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis, offering the required sensitivity and selectivity to overcome these challenges.[6][7]
This guide details a complete workflow, from sample preparation to data analysis, grounded in established scientific principles to ensure data of the highest quality and reliability.
Overall Analytical Workflow
The bioanalytical process follows a structured pathway designed for efficiency and accuracy. The workflow minimizes sample handling and potential sources of error, proceeding from plasma sample preparation through instrumental analysis to final data reporting.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. scispace.com [scispace.com]
- 4. Sample preparation for polar metabolites in bioanalysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. agilent.com [agilent.com]
- 6. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of N-phenylpyrrolidin-3-amine
Welcome to the technical support center for the synthesis of N-phenylpyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the necessary knowledge to navigate the potential challenges of this procedure and achieve optimal results.
Introduction: A Strategic Approach to this compound Synthesis
This compound is a valuable building block in medicinal chemistry, often incorporated into a variety of pharmacologically active compounds.[1] The synthesis of this secondary amine is most commonly and efficiently achieved through a two-step process:
-
Reductive Amination: The reaction of a protected pyrrolidinone, such as N-Boc-3-pyrrolidinone, with aniline to form the corresponding N-phenyl-N-Boc-pyrrolidin-3-amine.
-
Deprotection: The removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product, this compound.
This guide will focus on optimizing the conditions for this synthetic route, addressing common issues that may arise during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the synthesis of this compound?
A1: A robust and widely applicable method is the reductive amination of N-Boc-3-pyrrolidinone with aniline, followed by an acidic deprotection of the Boc group. This approach offers good control over the reaction and generally provides high yields.
Q2: Why is a protecting group, like Boc, necessary on the pyrrolidinone nitrogen?
A2: The Boc protecting group serves two primary purposes. First, it deactivates the nitrogen of the pyrrolidinone ring, preventing it from competing with aniline in the reaction with the ketone. Second, it enhances the stability of the starting material and intermediates.
Q3: What are the most common challenges encountered in this synthesis?
A3: The most frequent issues include low yields, incomplete reactions, and the formation of side products. These can often be attributed to suboptimal reaction conditions, reagent quality, or purification techniques. Our troubleshooting section below provides detailed guidance on addressing these challenges.
Q4: How can I confirm the successful synthesis of this compound?
A4: Confirmation should be performed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS), to verify the structure and purity of the final product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield in the Reductive Amination Step
Possible Causes and Solutions:
-
Inefficient Imine Formation: The initial condensation of the ketone and aniline to form the imine intermediate is a critical, and often rate-limiting, step.[2]
-
Solution: The reaction is typically acid-catalyzed. Ensure the reaction medium is slightly acidic (pH 4-5). Acetic acid is a common choice. You can monitor the imine formation by TLC or ¹H NMR by observing the disappearance of the ketone starting material.
-
-
Suboptimal Reducing Agent: The choice of reducing agent is crucial. A reagent that is too harsh may reduce the starting ketone, while one that is too mild may not efficiently reduce the imine.
-
Reaction Temperature and Time: Insufficient reaction time or temperature can lead to an incomplete reaction.
-
Solution: Most reductive aminations are carried out at room temperature for 12-24 hours. If the reaction is sluggish, gentle heating (40-50 °C) may be beneficial. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Problem 2: Presence of Impurities in the Final Product
Possible Impurities and Their Prevention:
-
Unreacted Starting Materials: The presence of N-Boc-3-pyrrolidinone or aniline in the final product indicates an incomplete reaction.
-
Prevention: Ensure a slight excess of the amine (aniline) and the reducing agent are used. Monitor the reaction to completion by TLC.
-
-
Over-alkylation Product: Although less common with a secondary amine product, further reaction of the product with any remaining starting materials is a possibility.
-
Prevention: Use a controlled stoichiometry of reactants. A one-pot procedure where the imine is formed and then reduced in situ can minimize this side reaction.[5]
-
-
Side Products from the Reducing Agent: Boron-containing byproducts can sometimes contaminate the final product.
-
Prevention: A proper aqueous workup is essential to remove these impurities. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help.
-
Problem 3: Difficulty in Purifying the Final Product
Purification Strategies:
-
Column Chromatography: this compound is a basic compound, which can lead to tailing and poor separation on standard silica gel.
-
Solution 1 (Standard Silica Gel): Add a small amount of a volatile base, such as triethylamine (0.5-1%), to the eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Solution 2 (Amine-Functionalized Silica): For challenging separations, using an amine-functionalized silica gel column can provide excellent results without the need for basic additives in the mobile phase.
-
-
Acid-Base Extraction: An effective method for purifying amines is to perform an acid-base extraction.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1 M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., 10 M NaOH) to a pH > 12.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.
-
Experimental Protocols
Step 1: Synthesis of N-Boc-N-phenylpyrrolidin-3-amine (Reductive Amination)
Materials:
-
N-Boc-3-pyrrolidinone
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous DCM, add aniline (1.1 eq) and acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Synthesis of this compound (Boc Deprotection)
Materials:
-
N-Boc-N-phenylpyrrolidin-3-amine
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-N-phenylpyrrolidin-3-amine (1.0 eq) in a minimal amount of DCM.
-
Add 4 M HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.
-
Filter the solid and wash with cold diethyl ether.
-
To obtain the free amine, dissolve the hydrochloride salt in water and basify with saturated aqueous sodium bicarbonate solution until the pH is > 9.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Data Presentation
Table 1: Representative Reaction Parameters for Reductive Amination
| Parameter | Recommended Condition |
| Solvent | Dichloromethane (DCM), Dichloroethane (DCE), or Tetrahydrofuran (THF) |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN) |
| Acid Catalyst | Acetic Acid (AcOH) or Titanium(IV) isopropoxide (Ti(OiPr)₄) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
Table 2: Representative ¹H and ¹³C NMR Data for this compound
Note: The following are predicted chemical shifts based on analogous structures. Actual shifts may vary.
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | 7.25-7.15 | m | 2H | Ar-H |
| Aromatic-H | 6.75-6.65 | m | 3H | Ar-H |
| Pyrrolidine-H | 3.80-3.70 | m | 1H | CH-N |
| Pyrrolidine-H | 3.50-3.30 | m | 3H | CH₂-N |
| Pyrrolidine-H | 2.30-2.15 | m | 1H | CH₂ |
| Pyrrolidine-H | 2.00-1.85 | m | 1H | CH₂ |
| Amine-H | 1.60 | br s | 2H | NH₂ |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | Assignment |
| Aromatic-C | 148.0 | C-N |
| Aromatic-C | 129.5 | CH |
| Aromatic-C | 117.0 | CH |
| Aromatic-C | 113.0 | CH |
| Pyrrolidine-C | 55.0 | CH-N |
| Pyrrolidine-C | 50.0 | CH₂-N |
| Pyrrolidine-C | 47.0 | CH₂-N |
| Pyrrolidine-C | 34.0 | CH₂ |
Visualizations
Caption: Overall synthetic workflow for this compound.
References
troubleshooting guide for N-phenylpyrrolidin-3-amine synthesis side reactions
An In-depth Technical Guide to the Synthesis of N-phenylpyrrolidin-3-amine: Troubleshooting Side Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in the synthesis of this compound. As a key structural motif in medicinal chemistry, its efficient synthesis is crucial.[1] This document provides in-depth, field-proven insights into common synthetic challenges, focusing on the diagnosis and resolution of side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and what are their general pros and cons?
Answer: The two most prevalent strategies for constructing the C(aryl)-N(pyrrolidine) bond in this compound are Palladium-catalyzed Buchwald-Hartwig amination and Reductive Amination.
-
Buchwald-Hartwig Amination: This involves the cross-coupling of an aryl halide (or triflate) with a protected 3-aminopyrrolidine, typically (R)- or (S)-N-Boc-3-aminopyrrolidine. It is a powerful and generally high-yielding method with broad substrate scope.[2][3] The primary challenges are the cost of the palladium catalyst and ligands, the potential for catalyst poisoning, and the need to remove residual metal from the final product.[4]
-
Reductive Amination: This route typically involves the reaction of aniline with a protected 3-pyrrolidinone (e.g., N-Boc-3-pyrrolidinone) to form an intermediate enamine or iminium ion, which is then reduced in situ.[5][6] This method uses cheaper reagents and avoids transition metals, simplifying purification. However, it can be susceptible to side reactions such as self-condensation of the ketone or reduction of the ketone starting material, and yields can be sensitive to the choice of reducing agent and reaction conditions.[5][7]
The choice between these routes often depends on factors like scale, cost, available starting materials, and the desired stereochemistry.
Troubleshooting Guide: Reductive Amination Pathway
Reductive amination is a robust method but requires careful control to prevent competing reactions. The overall transformation is a two-step, one-pot process: 1) formation of an iminium ion/enamine intermediate, and 2) its reduction.
Q2: My reductive amination yield is very low. How can I diagnose whether the imine/enamine formation or the reduction step is failing?
Answer: This is the most critical diagnostic question. Low yield is typically due to an issue with one of the two key steps. A systematic approach is required to pinpoint the problem.
Diagnostic Workflow:
-
Monitor Imine/Enamine Formation: Before adding the reducing agent, run a small-scale reaction of aniline and N-Boc-3-pyrrolidinone in your chosen solvent (e.g., DCM, MeOH, or THF). After stirring for 1-2 hours (sometimes with a mild acid catalyst like acetic acid), take a sample for analysis.
-
¹H NMR: Look for the disappearance of the aldehyde/ketone proton signals and the appearance of a new signal for the imine C-H, although for ketones, the equilibrium may heavily favor the starting materials. A more reliable method is to monitor the change in the chemical shifts of the pyrrolidine ring protons adjacent to the carbonyl/iminium carbon.
-
LC-MS: This is often the most definitive method. You should see a new peak with the mass corresponding to the condensed iminium ion or enamine. If you only see starting materials, the condensation step is the problem.
-
-
Troubleshooting Condensation: If imine/enamine formation is poor:
-
Add an Acid Catalyst: A catalytic amount of acetic acid (AcOH) can protonate the ketone, making it more electrophilic and accelerating the reaction.[8]
-
Remove Water: The reaction produces water, which can push the equilibrium back to the starting materials. Using a dehydrating agent like molecular sieves or performing the reaction in a setup with a Dean-Stark trap (for higher boiling solvents) can drive the reaction forward.[5]
-
-
Troubleshooting Reduction: If the imine/enamine forms successfully but the final product yield is low, the reduction step is inefficient.
-
Incomplete Reduction: You may observe the imine/enamine intermediate in your final product mixture. This indicates the reducing agent is not reactive enough or was consumed. Consider increasing the equivalents of the reducing agent or switching to a more potent one (see table below).[9]
-
Starting Material Reduction: A common side reaction is the reduction of the starting ketone (N-Boc-3-pyrrolidinone) to the corresponding alcohol (N-Boc-3-pyrrolidinol). This occurs if the reducing agent is too reactive and attacks the ketone before it can form the imine.[7]
-
The following workflow diagram illustrates this diagnostic process:
References
- 1. enamine.net [enamine.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of N-phenylpyrrolidin-3-amine and its Intermediates
Welcome to the technical support guide for the purification of N-phenylpyrrolidin-3-amine and its crucial synthetic intermediates. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis and purification of this valuable scaffold. This compound is a key structural motif in a variety of pharmacologically active agents, making its efficient and high-purity synthesis critical for drug discovery and development.[1][2]
This guide provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Section 1: Overview of Common Synthetic Pathways
Understanding the synthetic route is the first step in troubleshooting purification, as the method dictates the likely impurities. This compound is typically synthesized via two primary pathways: Palladium-catalyzed Buchwald-Hartwig amination or multi-step sequences involving reductive amination.
Caption: Common synthetic routes to this compound.
Each pathway presents unique purification challenges, from removing palladium catalysts and ligands in Route A to handling reducing agent byproducts in Route B. The following sections address these specific issues for the key intermediates and the final product.
Section 2: Purification of Intermediate I: N-Boc-3-aminopyrrolidine
(S)- and (R)-N-Boc-3-aminopyrrolidine are critical chiral building blocks.[3][4] Their purity is paramount for the success of subsequent coupling reactions. It is typically prepared by Boc-protection of 3-aminopyrrolidine or, more commonly, by debenzylation of a precursor like 1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine.[5]
Frequently Asked Questions (FAQs)
-
What are the most common impurities in commercially available N-Boc-3-aminopyrrolidine?
-
Common impurities include residual solvents (from the workup), unreacted di-tert-butyl dicarbonate (Boc-anhydride), and potentially small amounts of the di-Boc protected species. If prepared via hydrogenation, trace palladium and benzyl-group containing impurities may be present.[3]
-
-
What is the best way to store this intermediate?
Troubleshooting Guide: N-Boc-3-aminopyrrolidine Purification
Q: My crude product from a debenzylation reaction is a dark-colored oil, but the literature reports a white solid. What's wrong?
A: The dark color is almost certainly from residual palladium-on-carbon (Pd/C) catalyst. The oily consistency indicates the presence of impurities (e.g., solvent, starting material) that are depressing the melting point.
-
Causality: Pd/C is a very fine powder and can pass through standard filter paper. Incomplete reaction or side reactions can also introduce impurities.
-
Solution Workflow:
-
Catalyst Removal: Re-dissolve the crude oil in a solvent like ethyl acetate or methanol. Filter the solution through a pad of Celite® 545. For very fine particles, layering the Celite® over a small plug of silica gel in a filter funnel can be more effective.
-
Solvent Removal: Concentrate the filtrate under reduced pressure. For stubborn solvents, co-evaporation with a different solvent (e.g., adding dichloromethane and re-evaporating) or drying under high vacuum for several hours is recommended.
-
Purification: If the product is still an oil or appears impure by TLC, column chromatography is necessary.
-
Q: My ¹H NMR spectrum shows a peak around 1.4 ppm, but it's larger than the expected 9 protons for the Boc group. Why?
A: This often indicates the presence of unreacted Boc-anhydride or its hydrolysis product, tert-butanol.
-
Causality: Using a large excess of Boc-anhydride during the protection step can lead to residual reagent in the crude product.
-
Solution:
-
Aqueous Wash: Dissolve the crude product in ethyl acetate. Wash the organic layer with a 1M NaOH solution to hydrolyze and remove the excess Boc-anhydride.[3] Follow this with several water washes to remove any remaining base. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Chromatography: If the wash is insufficient, flash column chromatography using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine added to the mobile phase to prevent streaking, will effectively separate the product from non-basic impurities.
-
Q: I performed a debenzylation via catalytic hydrogenation, but my NMR still shows aromatic peaks and a singlet around 3.6 ppm corresponding to the benzylic CH₂.
A: The hydrogenation reaction is incomplete.
-
Causality: This can be due to a number of factors: deactivated catalyst, insufficient hydrogen pressure, poor stirring, or the presence of catalyst poisons.
-
Solution:
-
Re-run the Reaction: Filter the reaction mixture to remove the old catalyst. Add a fresh batch of Pd/C (typically 5-10 mol% by weight). Ensure the system is properly purged with hydrogen and that stirring is vigorous enough to keep the catalyst suspended. Allow the reaction to proceed overnight.[3]
-
Alternative: If re-running the reaction is not feasible, the product can be purified from the benzyl-protected starting material using flash column chromatography, though this can be difficult due to similar polarities.
-
Section 3: Purification of Final Product: this compound
The final purification of this compound is highly dependent on the reaction used for its synthesis.
3.1 | Purification Following Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming the C-N bond between the pyrrolidine and the phenyl ring.[7][8] However, it introduces impurities that can be challenging to remove.
Caption: Decision workflow for Buchwald-Hartwig purification.
Q: My crude product is a black, tarry substance. How do I remove the palladium catalyst and phosphine ligand byproducts?
A: This is the most common issue with this reaction. A multi-step approach is required.
-
Causality: The black color is from colloidal palladium, and phosphine ligands (e.g., XPhos, BINAP) and their corresponding oxides are often greasy, high-boiling point compounds that co-elute with the product.[9]
-
Solution Protocol:
-
Initial Filtration: After the reaction is complete, cool the mixture and dilute it with a solvent like toluene or ethyl acetate. Pass it through a thick pad of Celite®. This removes the bulk of the heterogeneous catalyst and base.
-
Aqueous Workup: Perform a standard aqueous workup. Washing with water or brine will remove inorganic salts.
-
Acid-Base Extraction (Highly Recommended for Amines):
-
Dilute the organic layer with ethyl acetate.
-
Extract the organic layer with 1M aqueous HCl. The amine product will be protonated and move into the aqueous layer, while the neutral phosphine ligands and their oxides will remain in the organic layer.
-
Separate the layers. Discard the organic layer.
-
Cool the acidic aqueous layer in an ice bath and slowly basify it with 2-4M NaOH until the pH is >12. The amine product will precipitate or form an oil.
-
Extract the aqueous layer multiple times with dichloromethane or ethyl acetate to recover the purified free amine.
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate.
-
-
Final Polish: This acid-base extraction often yields highly pure material. If impurities remain, a final silica gel column chromatography is effective.
-
Q: I ran a silica gel column, but a non-polar impurity is co-eluting with my product.
A: This is likely the unreacted aryl halide or a byproduct from ligand decomposition.
-
Causality: If the starting aryl halide and the amine product have similar polarities, separation can be difficult.
-
Solution:
-
Optimize Chromatography: Switch to a less polar solvent system to increase separation. For example, if you are using 30% EtOAc/Hexanes, try 15-20%. Adding a small amount of a more polar solvent like methanol to a dichloromethane mobile phase can also alter selectivity.
-
Recrystallization as a Salt: As mentioned above, converting the amine to its hydrochloride or tartrate salt can be an excellent purification strategy. Dissolve the impure amine in a minimal amount of a solvent like isopropanol or ethanol, then add a solution of HCl in ether or isopropanol. The salt will often crystallize out, leaving impurities in the mother liquor.[10]
-
3.2 | Purification Following Reductive Amination
Reductive amination is a classic and robust method for amine synthesis.[11][12][13] The purification primarily involves removing the excess reducing agent, its byproducts, and any unreacted starting materials.
Q: How do I effectively quench my reaction and remove the boron salts from the reducing agent (e.g., NaBH(OAc)₃ or NaBH₃CN)?
A: A careful aqueous workup is key.
-
Causality: Boron-based reducing agents produce borate salts upon quenching that need to be removed from the organic product.
-
Solution:
-
Quench: Once the reaction is complete by TLC, cool it in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M NaOH solution. This will quench any unreacted reducing agent and neutralize the acidic reaction medium. Be cautious, as gas evolution (hydrogen) can occur.
-
Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. The borate salts are highly water-soluble and will be removed in the aqueous layer. Wash the organic layer two to three times with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Q: My reaction has stalled, and I see a significant amount of both the starting ketone and the desired amine product, as well as an intermediate spot on my TLC plate.
A: The intermediate is likely the imine, and the reaction has not gone to completion.
-
Causality: Reductive amination is an equilibrium process. Imine formation is often the rate-limiting step and is favored under slightly acidic conditions (pH 4-6). If the conditions are not optimal or insufficient reducing agent was used, the reaction can stall.[14]
-
Solution:
-
Check pH: If possible, check the pH of the reaction mixture. If it has become too acidic or basic, adjust it accordingly.
-
Add More Reagent: Add another portion (0.3-0.5 equivalents) of the reducing agent to the stirring reaction mixture.
-
Drive Imine Formation: If starting materials are still present, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can help drive the equilibrium towards the imine, which is then reduced.
-
Section 4: General Protocols & Purity Analysis
| Technique | Purpose | Typical Conditions for this compound |
| Thin Layer Chromatography (TLC) | Reaction monitoring and fraction analysis | Mobile Phase: 30-50% Ethyl Acetate in Hexanes. Visualization: UV light (254 nm) and staining (e.g., ninhydrin for primary/secondary amines, permanganate). |
| Flash Column Chromatography | Bulk purification | Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Gradient elution, e.g., 10% to 60% Ethyl Acetate in Hexanes. Adding 1% triethylamine (Et₃N) to the mobile phase is crucial to prevent the basic amine from streaking on the acidic silica. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid. Detection: UV at ~254 nm.[3] |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and purity check | Solvent: CDCl₃ or DMSO-d₆. Allows for confirmation of the structure and detection of proton-bearing impurities (e.g., solvents, starting materials).[3] |
| Mass Spectrometry (MS) | Molecular weight confirmation | Method: Electrospray Ionization (ESI) in positive mode will show the [M+H]⁺ ion, confirming the molecular weight.[3] |
Protocol: Recrystallization of this compound Dihydrochloride
-
Dissolve the impure free-base amine (1.0 eq) in a minimum volume of isopropanol (IPA) or ethanol (EtOH).
-
In a separate flask, prepare a solution of 2.2 equivalents of acetyl chloride in IPA or use a commercially available solution of HCl in ether/dioxane.
-
Slowly add the acidic solution to the stirring amine solution at room temperature. A precipitate should form immediately.
-
Stir the resulting slurry for 30 minutes at room temperature, then cool in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold IPA, followed by cold diethyl ether.
-
Dry the white crystalline solid under vacuum to yield the purified dihydrochloride salt.
-
To regenerate the free base, dissolve the salt in water, basify with NaOH, and extract with an organic solvent.
References
- 1. mdpi.com [mdpi.com]
- 2. 1-Phenylpyrrolidin-3-amine | C10H14N2 | CID 11400952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-N-Boc-aminopyrrolidine CAS#: 99724-19-3 [m.chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Chiral Separation of N-Phenylpyrrolidin-3-amine Enantiomers
Welcome to the dedicated technical support resource for the chiral separation of N-phenylpyrrolidin-3-amine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving this specific chiral amine. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common experimental challenges, grounded in established scientific principles.
This compound is a chiral primary amine, and like many compounds in this class, its enantiomers can exhibit different pharmacological and toxicological profiles.[1] Therefore, achieving robust and reliable chiral separation is a critical step in both analytical and preparative-scale applications within the pharmaceutical industry.[2][3] The polar nature of the primary amine group often presents challenges, including poor peak shape and insufficient resolution on common chiral stationary phases (CSPs).[4][5] This guide will address these issues head-on, providing you with the expertise to optimize your separation methods.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of common problems you might encounter during your experiments, followed by detailed, step-by-step solutions and the rationale behind them.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
You're injecting your racemic this compound standard, but the enantiomers are co-eluting or the resolution is insufficient for accurate quantification.
This is one of the most frequent challenges in chiral method development. The solution often lies in a systematic evaluation of your chromatographic parameters.
Root Cause Analysis & Corrective Actions:
-
Inappropriate Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor in achieving chiral separation.[3] For primary amines like this compound, certain CSPs have demonstrated higher success rates.
-
Recommended Action:
-
Prioritize Polysaccharide-Based CSPs: Columns with amylose or cellulose derivatives (e.g., Chiralpak® AD, OD, or the immobilized versions like IA, IB, IC) are excellent starting points.[2][3] These phases offer a wide range of chiral recognition mechanisms.
-
Consider Cyclofructan-Based CSPs: These have also shown significant success in separating primary amines, particularly in polar organic or SFC modes.[6][7]
-
Evaluate Crown Ether-Based CSPs: While highly effective for primary amines, these typically require strongly acidic mobile phases, which can be a drawback for preparative work.[4][5]
-
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the interactions between the analyte and the CSP, thereby affecting selectivity.[8][9]
-
Recommended Action:
-
Systematic Screening: If your initial conditions fail, perform a screening of different mobile phase systems. A common starting point for normal phase chromatography is a mixture of a non-polar solvent (like n-hexane) and an alcohol (like isopropanol or ethanol).[10]
-
Vary the Alcohol Modifier: The choice and concentration of the alcohol can dramatically alter selectivity. Systematically vary the percentage of the alcohol modifier (e.g., in 5% or 10% increments).
-
Explore Different Alcohols: If isopropanol doesn't yield separation, try ethanol or methanol. The steric hindrance and polarity of the alcohol can influence how it competes with the analyte for interaction sites on the CSP.[11]
-
-
-
Missing or Incorrect Mobile Phase Additives: For basic analytes like this compound, mobile phase additives are crucial for good peak shape and, often, for achieving separation at all.[1][12]
-
Recommended Action:
-
Incorporate a Basic Additive: For normal phase and polar organic modes, add a small amount (typically 0.1% v/v) of a basic modifier like diethylamine (DEA) or triethylamine (TEA).[1][10] These additives interact with acidic silanol groups on the silica support, reducing peak tailing and improving chiral recognition.[9]
-
Experiment with Different Amines: If DEA or TEA don't provide the desired outcome, consider other amines like butylamine or ethanolamine, as they can offer different selectivities.[12]
-
Consider Acidic Additives (with caution): In some cases, an acidic additive like trifluoroacetic acid (TFA), often used in conjunction with a base, can improve separation.[6] However, using an acid alone can lead to a complete loss of resolution for basic compounds by causing ionization.[8]
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting Peaks)
You have some separation, but the peaks are broad and asymmetrical, making accurate integration difficult.
Poor peak shape is a common issue when analyzing primary amines due to their tendency to interact with active sites in the chromatographic system.[13][14]
Root Cause Analysis & Corrective Actions:
-
Secondary Interactions with the Stationary Phase: The primary amine can interact strongly with residual acidic silanol groups on the silica surface of the column, leading to peak tailing.[9][15]
-
Recommended Action:
-
Optimize the Basic Additive: As mentioned above, a basic additive is key. Ensure you are using an appropriate concentration (0.1% is a good starting point). If tailing persists, you can cautiously increase the concentration up to 0.5%.[12]
-
Column Conditioning: A new column may require conditioning with the mobile phase containing the additive for a period of time to ensure the stationary phase is fully equilibrated.[16]
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[17][18]
-
Recommended Action:
-
Reduce Injection Volume: Decrease the amount of sample you are injecting in a stepwise manner.
-
Dilute the Sample: Prepare a more dilute sample and inject the same volume to see if the peak shape improves.
-
-
-
Extra-Column Volume: Excessive tubing length or large-volume fittings between the injector, column, and detector can cause peak broadening.[17]
-
Recommended Action:
-
Minimize Tubing: Use the shortest possible length of narrow-bore tubing to connect the components of your HPLC system.
-
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to a decline in performance and poor peak shape.[15][16]
Issue 3: Long Run Times and Inefficient Separation
You've achieved separation, but the analysis is slow, which is not ideal for high-throughput screening or preparative work.
Long analysis times can be a significant bottleneck. Supercritical Fluid Chromatography (SFC) is often a powerful alternative to HPLC for chiral separations, offering faster and more efficient results.[6][19]
Root Cause Analysis & Corrective Actions:
-
Suboptimal Flow Rate in HPLC: While lowering the flow rate can sometimes improve resolution, it also increases the run time.[17]
-
Recommended Action:
-
Optimize Flow Rate: Once you have achieved baseline separation, you can try to incrementally increase the flow rate to shorten the analysis time, as long as the resolution remains acceptable (Rs > 1.5).
-
-
-
Inefficiency of HPLC for this Separation: For some chiral amines, HPLC may not be the most efficient technique.
-
Recommended Action:
-
Consider Supercritical Fluid Chromatography (SFC): SFC is known for its high speed and efficiency in chiral separations.[4][6] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster separations without a significant loss of resolution.[19] SFC is also considered a "greener" technique due to reduced solvent consumption.[6][19]
-
SFC Mobile Phase: In SFC, a polar organic co-solvent, such as methanol, is typically used with the CO2.[6] Similar to HPLC, additives are often necessary to achieve good peak shape and resolution for primary amines.[20]
-
-
Frequently Asked Questions (FAQs)
Q1: Do I need to derivatize this compound for chiral separation?
Answer: Not necessarily for HPLC or SFC, but it is a common strategy for Gas Chromatography (GC).
-
Direct vs. Indirect Methods: HPLC and SFC are direct methods where the enantiomers are separated on a chiral stationary phase.[10] Derivatization is an indirect approach where the enantiomers are reacted with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[21][22]
-
GC Analysis: For GC, derivatization is often necessary because primary amines have low volatility and can exhibit poor peak shape.[13][23] Common derivatizing agents include trifluoroacetic anhydride or other acylating agents.[24][25] The resulting derivatives are more volatile and less polar, making them more amenable to GC analysis.[13][23]
Q2: Which detection method is most suitable?
Answer: UV detection is the most common and straightforward method.
-
UV Detection: this compound contains a phenyl group, which is a chromophore that absorbs UV light.[26][27] A wavelength of around 254 nm is a good starting point for detection.
-
Mass Spectrometry (MS): Coupling your chromatograph to a mass spectrometer (LC-MS or SFC-MS) can provide additional confirmation of the identity of your peaks and is particularly useful for complex matrices.
Q3: Can I use the same column for both analytical and preparative separations?
Answer: While you can use a larger version of the same CSP for preparative work, it's important to consider the loading capacity.
-
Scaling Up: When moving from analytical to preparative scale, you will need a column with a larger internal diameter to handle the increased sample load.[4]
-
Loading Studies: Before scaling up, it's crucial to perform a loading study on your analytical column to determine the maximum amount of sample that can be injected without compromising the separation.[4] This will help you to optimize the throughput of your preparative separation.
Q4: My resolution is decreasing over time with the same column. What could be the cause?
Answer: A gradual loss of resolution often points to column aging or contamination.
-
Column Contamination: Strongly retained impurities from your sample can accumulate at the head of the column, leading to a decline in performance.[15][16]
-
Stationary Phase Degradation: Over time, and especially with aggressive mobile phases, the chiral stationary phase can degrade. This is more of a concern with coated CSPs, as the chiral selector is not covalently bonded to the silica support.[28] Immobilized CSPs offer greater stability and solvent compatibility.[2][28]
-
"Memory Effect" of Additives: Some additives can adsorb onto the stationary phase and alter its properties over time.[9][16] This "memory effect" can sometimes be reversed by flushing the column with a strong solvent.[16]
Experimental Protocols & Data
Starting Conditions for Method Development
The following table provides recommended starting conditions for screening the chiral separation of this compound. These are intended as a starting point, and optimization will likely be required.
| Parameter | HPLC (Normal Phase) | SFC |
| Column | Chiralpak® IA, IB, IC, or AD | Chiralpak® IA, IB, IC, or AD |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) | CO2 / Methanol (80:20 v/v) |
| Additive | 0.1% Diethylamine (DEA) | 0.2% Trifluoroacetic Acid (TFA) + 0.1% Triethylamine (TEA) in Methanol |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 40 °C |
| Detection | UV at 254 nm | UV at 254 nm |
Note: These are general recommendations. Always consult the column manufacturer's guidelines for specific operating parameters.
Protocol for Sample and Mobile Phase Preparation
-
Mobile Phase Preparation:
-
Accurately measure the required volumes of the solvents.
-
Add the specified volume of the additive(s). For example, to prepare 1 L of mobile phase with 0.1% DEA, add 1 mL of DEA to 999 mL of the solvent mixture.
-
Mix thoroughly and degas the mobile phase before use.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.
-
Workflow Diagrams
Troubleshooting Workflow for Poor Resolution
Caption: A step-by-step workflow for troubleshooting poor enantiomeric resolution.
Method Development Strategy
Caption: A decision-tree diagram for developing a chiral separation method.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. chiraltech.com [chiraltech.com]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chiraltech.com [chiraltech.com]
- 17. benchchem.com [benchchem.com]
- 18. uhplcs.com [uhplcs.com]
- 19. selvita.com [selvita.com]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. benchchem.com [benchchem.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound | C10H14N2 | CID 11412557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. 1-Phenylpyrrolidin-3-amine | C10H14N2 | CID 11400952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of N-phenylpyrrolidin-3-amine
Welcome to the dedicated technical support center for the synthesis and purification of N-phenylpyrrolidin-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this valuable building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles to enhance both the yield and purity of your target compound.
Introduction
This compound is a key structural motif in numerous pharmacologically active molecules. Its synthesis, while conceptually straightforward, can present several practical challenges that impact yield and purity. This guide will explore the two most common synthetic routes—Buchwald-Hartwig amination and reductive amination—providing insights into the mechanistic underpinnings of each to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction for the synthesis of this compound is showing low conversion. What are the likely causes?
A: Low conversion in this reaction is often traced back to catalyst deactivation or suboptimal reaction conditions. The primary culprits include:
-
Catalyst Poisoning: The nitrogen atom of the pyrrolidine starting material can coordinate with the palladium catalyst, inhibiting its activity.
-
Suboptimal Ligand Choice: The phosphine ligand is crucial for the efficacy of the catalytic cycle. A ligand that is not sufficiently bulky or electron-rich may not promote the reaction efficiently.
-
Base Incompatibility: The choice of base is critical. An inappropriate base may not be strong enough to deprotonate the amine effectively or could be incompatible with other functional groups.
-
Presence of Oxygen or Moisture: Palladium catalysts are sensitive to air and moisture, which can lead to their deactivation.
Q2: I am observing significant side-product formation in my reductive amination of 3-pyrrolidinone with aniline. What are the common side reactions?
A: The primary side reactions in this process include:
-
Over-alkylation: The product, this compound, can react further with 3-pyrrolidinone to form a tertiary amine.
-
Reduction of the Carbonyl Starting Material: The reducing agent can reduce the 3-pyrrolidinone to the corresponding alcohol before imine formation occurs.
-
Aldol Condensation: Under certain conditions, the ketone can undergo self-condensation.
Q3: How can I effectively remove unreacted starting materials and side products during purification?
A: A combination of techniques is often most effective:
-
Acid-Base Extraction: This is a powerful method to separate the basic amine product from non-basic impurities.
-
Column Chromatography: For closely related impurities, chromatography is essential. Using an amine-functionalized silica gel can significantly improve separation by minimizing the interaction of the basic product with the acidic silica surface.[1]
-
Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step. This can sometimes be achieved by converting the amine to its hydrochloride salt, recrystallizing the salt, and then liberating the free base.[2]
Troubleshooting Guides
Issue 1: Low Yield in Buchwald-Hartwig Amination
Low yields in the Buchwald-Hartwig amination of 3-aminopyrrolidine with an aryl halide are a common frustration. The following decision tree provides a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.
In-depth Explanation:
The success of the Buchwald-Hartwig amination hinges on a delicate balance of factors that maintain the activity of the palladium catalyst throughout the reaction.[3][4] The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][5] Each of these steps can be hindered by the issues outlined in the flowchart. For instance, the use of bulky, electron-rich phosphine ligands is crucial as they promote both the oxidative addition and the reductive elimination steps, while also preventing the formation of inactive palladium dimers.[3] The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary to efficiently deprotonate the amine in the catalytic cycle without competing in side reactions.[5]
Issue 2: Incomplete Reaction and/or Side Products in Reductive Amination
Reductive amination offers a complementary approach to the Buchwald-Hartwig reaction. However, achieving high purity can be challenging due to the potential for side reactions.
Caption: Troubleshooting workflow for reductive amination purity issues.
In-depth Explanation:
Reductive amination involves the initial formation of an imine or enamine intermediate, which is then reduced to the desired amine.[6][7] The key to a clean reaction is to favor imine formation and subsequent reduction over competing side reactions. Using a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often advantageous as it is less likely to reduce the starting ketone before imine formation.[1] A one-pot procedure is common, but if side reactions are prevalent, a two-step approach where the imine is formed first, followed by the addition of the reducing agent, can offer better control.
Detailed Experimental Protocols
The following protocols are representative procedures for the synthesis of this compound. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. [8][9][10][11]
Method 1: Buchwald-Hartwig Amination
This protocol is adapted from general procedures for palladium-catalyzed N-arylation of amines.[12]
Materials:
-
3-Aminopyrrolidine (1.0 equiv)
-
Bromobenzene (1.1 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene, followed by 3-aminopyrrolidine and bromobenzene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Method 2: Reductive Amination
This protocol is based on general procedures for the reductive amination of ketones.[13]
Materials:
-
3-Pyrrolidinone hydrochloride (1.0 equiv)
-
Aniline (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
To a round-bottom flask, add 3-pyrrolidinone hydrochloride, aniline, and 1,2-dichloroethane.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Buchwald-Hartwig Amination | Reductive Amination |
| Starting Materials | 3-Aminopyrrolidine, Aryl Halide | 3-Pyrrolidinone, Aniline |
| Key Reagents | Palladium catalyst, Phosphine ligand, Base | Reducing agent |
| Common Solvents | Toluene, Dioxane | Dichloromethane, Methanol |
| Typical Temperature | 80-110 °C | Room Temperature |
| Advantages | Broad substrate scope, high functional group tolerance.[3] | Milder reaction conditions, avoids transition metals. |
| Disadvantages | Cost of catalyst and ligands, sensitivity to air and moisture.[4] | Potential for over-alkylation and other side reactions. |
Table 2: Purity Analysis Parameters
| Analytical Method | Typical Parameters |
| HPLC | Column: C18 (e.g., Phenomenex Gemini) Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (gradient) Detection: UV at 210 nm and 254 nm[14][15] |
| GC-MS | Column: Capillary column (e.g., HP-5ms) Ionization: Electron Ionization (EI) Expected Fragments: Look for the molecular ion and characteristic fragments from the pyrrolidine ring and phenyl group.[16][17] |
| ¹H NMR | Solvent: CDCl₃ or DMSO-d₆ Expected Signals: Aromatic protons (δ 6.5-7.5 ppm), pyrrolidine ring protons (δ 2.0-4.0 ppm), amine proton (variable). |
| ¹³C NMR | Solvent: CDCl₃ or DMSO-d₆ Expected Signals: Aromatic carbons (δ 110-150 ppm), pyrrolidine ring carbons (δ 30-60 ppm). |
Storage and Stability
This compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent oxidation and degradation.[18] It is advisable to store the compound at 2-8°C and protected from light.[18] Amines, in general, can be susceptible to oxidation, which may lead to discoloration over time.[2]
Safety Precautions
This compound and its precursors and reagents should be handled with care. Always consult the Safety Data Sheet (SDS) before use.[8][9][19]
-
Toxicity: this compound is harmful if swallowed, in contact with skin, or if inhaled.[19]
-
Irritation: It can cause skin and serious eye irritation.[19]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[8][9]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reductive amination of tertiary anilines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultraso ... - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00157B [pubs.rsc.org]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gctlc.org [gctlc.org]
- 14. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 15. cipac.org [cipac.org]
- 16. researchgate.net [researchgate.net]
- 17. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Stability of N-phenylpyrrolidin-3-amine
Welcome to the technical support center for N-phenylpyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. This resource, presented in a question-and-answer format, offers troubleshooting advice and frequently asked questions to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a chemical compound featuring a phenyl group attached to a pyrrolidine ring at the nitrogen atom, with an amine group at the 3-position of the pyrrolidine ring. Its structural motifs are common in pharmacologically active molecules. The stability of this compound is critical as degradation can lead to the formation of impurities. These impurities can compromise the accuracy of experimental results, reduce the efficacy of the compound in drug development, and potentially introduce toxic byproducts.
Q2: What are the primary factors that can cause the degradation of this compound?
Based on the chemical structure, which combines features of both an aromatic amine and a cyclic aliphatic amine, this compound is susceptible to three main degradation pathways:
-
Oxidative Degradation: The presence of the amine groups makes the molecule susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides.[1][2]
-
Photodegradation: Aromatic amines are known to be sensitive to light, particularly UV radiation, which can lead to the formation of colored degradation products and complex polymeric materials.[3]
-
Thermal Degradation: Exposure to elevated temperatures can provide the energy needed to initiate decomposition reactions.[4]
Q3: What are the ideal storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Refrigerated at 2-8°C.
-
Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protected from light by using amber vials or storing in the dark.
-
Container: In a tightly sealed container to prevent moisture and air ingress.[5]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of thermal degradation. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative degradation.[1] |
| Light | Protected from light (Amber vial) | Prevents photodegradation.[3] |
| Container | Tightly sealed | Prevents exposure to moisture and air. |
Troubleshooting Guide
This section addresses common problems encountered during the storage and handling of this compound.
Issue 1: The solid this compound has developed a discoloration (e.g., yellowing or browning) over time.
-
Potential Cause: This is a common indicator of degradation, likely due to oxidation or photodegradation. Aromatic amines are prone to forming colored impurities upon exposure to air and light.[3]
-
Troubleshooting Steps:
-
Assess Purity: Before use, assess the purity of the material using a suitable analytical method, such as HPLC-UV or GC-MS, to quantify the extent of degradation.
-
Review Storage Conditions: Ensure that the compound has been stored according to the recommended conditions (refrigerated, under inert gas, and protected from light).
-
Purification: If the impurity levels are unacceptable, consider repurification of the material (e.g., by column chromatography or recrystallization), if feasible.
-
Preventative Action: For future storage, ensure the container is properly sealed and flushed with an inert gas before refrigeration.
-
Issue 2: A solution of this compound appears to be degrading rapidly, as indicated by a change in color or the appearance of precipitates.
-
Potential Cause: The solvent and solution pH can significantly impact the stability of the compound. Protic solvents or solutions with a non-neutral pH can accelerate degradation. The presence of dissolved oxygen in the solvent is also a likely culprit for oxidative degradation.[6]
-
Troubleshooting Steps:
-
Solvent Choice: Use high-purity, anhydrous, and deoxygenated solvents for preparing solutions. To deoxygenate a solvent, you can bubble an inert gas (argon or nitrogen) through it for 15-30 minutes.
-
pH Control: If the experimental conditions allow, buffer the solution to a neutral pH.
-
Fresh Solutions: Prepare solutions fresh before use whenever possible.
-
Inert Atmosphere: When working with solutions for extended periods, maintain an inert atmosphere over the solution.
-
Issue 3: Inconsistent results are being obtained in experiments using this compound from different batches or after a period of storage.
-
Potential Cause: This is a strong indication of compound degradation, leading to a decrease in the concentration of the active compound and the presence of interfering impurities.
-
Troubleshooting Steps:
-
Purity Check: Analyze the purity of the stored this compound using a validated stability-indicating analytical method.
-
Forced Degradation Study: To understand the potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[1][3] The results can help in identifying the impurities that might be causing the inconsistent results.
-
Visualizing Degradation and Troubleshooting
The following diagrams illustrate the potential degradation pathways and a logical workflow for troubleshooting stability issues.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijsdr.org [ijsdr.org]
- 4. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. combi-blocks.com [combi-blocks.com]
- 6. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Analytical Methods for Accurate Enantiomeric Excess (ee) Determination
Welcome to the technical support center dedicated to the precise and accurate determination of enantiomeric excess (ee). In the realms of pharmaceutical development, asymmetric synthesis, and quality control, the ability to reliably quantify the stereochemical composition of chiral molecules is paramount. An accurate ee value is not merely a data point; it is a critical parameter that can dictate the therapeutic efficacy, safety, and overall viability of a drug candidate.
This guide is structured to provide you, the researcher, with a comprehensive resource for troubleshooting and optimizing your analytical methods. We will delve into the nuances of the most common techniques, offering insights grounded in years of field experience to help you navigate the complexities of chiral analysis.
Part 1: Fundamentals of Enantiomeric Excess (ee) Determination
Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. This inherent similarity makes their direct differentiation and quantification a significant analytical challenge. The core principle behind most ee determination methods is to create a chiral environment where the enantiomers interact differently, allowing for their separation or spectroscopic distinction.
The primary techniques employed for this purpose can be broadly categorized into chromatographic and spectroscopic methods. The choice of method is often dictated by the physicochemical properties of the analyte, the required sensitivity and accuracy, and the available instrumentation. [1]
Part 2: Troubleshooting Guide for Accurate ee Determination
This section is designed to address specific issues you may encounter during your experiments. The question-and-answer format allows for quick identification of your problem and provides actionable solutions.
Chiral High-Performance Liquid Chromatography (HPLC) & Supercritical Fluid Chromatography (SFC)
Chiral HPLC and SFC are the workhorses for enantiomeric separations in many laboratories. [1]However, achieving baseline resolution and accurate quantification can be challenging.
Q1: Why am I seeing poor or no separation of my enantiomers on a chiral column?
A1: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor for a successful chiral separation. [2]There is no universal CSP, and the choice depends on the specific analyte.
-
Solution: A screening approach using a variety of CSPs (e.g., polysaccharide-based, Pirkle-type, cyclodextrin-based) is the most effective strategy. [3]It is recommended to screen different stationary phases and mobile phase compositions to find the optimal combination. [3]* Incorrect Mobile Phase Composition: The mobile phase composition plays a crucial role in modulating the interactions between the analyte and the CSP.
-
Solution: Systematically vary the mobile phase composition. In normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). Small changes in the modifier percentage can have a significant impact on resolution. For reversed-phase separations, adjust the ratio of aqueous buffer to organic solvent (e.g., acetonitrile, methanol).
-
-
Suboptimal Temperature: Temperature affects the thermodynamics of the chiral recognition process.
-
Solution: Experiment with different column temperatures. Lower temperatures often improve resolution but can increase analysis time and backpressure.
-
-
Flow Rate: The flow rate influences the efficiency of the separation.
-
Solution: Optimize the flow rate. A lower flow rate generally leads to better resolution but longer run times. Ensure you are operating at the optimum flow rate for your column dimensions to maximize efficiency and sensitivity.
-
Experimental Protocol: Chiral HPLC Method Development Screening
-
Analyte Preparation: Prepare a stock solution of your racemic analyte in a suitable solvent.
-
Column Selection: Select a set of 3-5 chiral columns with different stationary phases (e.g., a cellulose-based, an amylose-based, and a Pirkle-type column).
-
Mobile Phase Screening (Normal Phase):
-
Start with a mobile phase of 90:10 Hexane:Isopropanol.
-
Run a gradient from 95:5 to 80:20 Hexane:Isopropanol over 20-30 minutes.
-
If separation is observed, optimize the isocratic conditions around the elution point.
-
-
Mobile Phase Screening (Reversed Phase):
-
Start with a mobile phase of 50:50 Water (with 0.1% formic acid or ammonium acetate):Acetonitrile.
-
Run a gradient from 70:30 to 30:70 Water:Acetonitrile over 20-30 minutes.
-
Optimize the isocratic conditions if separation is achieved.
-
-
Data Analysis: Evaluate the chromatograms for resolution, peak shape, and analysis time. Select the best column/mobile phase combination for further optimization.
Q2: My peaks are broad or tailing. How can I improve the peak shape?
A2: Poor peak shape can compromise both resolution and the accuracy of integration.
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Inappropriate Injection Solvent: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve your sample in the mobile phase whenever possible.
-
-
Secondary Interactions: Unwanted interactions between the analyte and the silica support of the CSP can cause tailing.
-
Solution: For basic analytes, add a small amount of a basic modifier (e.g., diethylamine) to the mobile phase. For acidic analytes, add an acidic modifier (e.g., trifluoroacetic acid). Be aware that additives can have memory effects on the column. [4]* Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Q3: I'm observing inconsistent retention times and/or resolution between runs. What's causing this variability?
A3: Reproducibility is key for a validated method.
-
Column Equilibration: Insufficient equilibration time between injections, especially after a gradient run or mobile phase change, is a common cause of variability.
-
Solution: Ensure the column is fully equilibrated with the mobile phase before each injection. This may require flushing with 10-20 column volumes.
-
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to evaporation of the more volatile components.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Column Memory Effects: Acidic or basic modifiers can persist on the column and affect subsequent analyses. [4] * Solution: Dedicate columns to specific methods or use a rigorous washing procedure when switching between methods with different modifiers.
dot
Caption: Troubleshooting workflow for poor enantiomeric separation in HPLC/SFC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for ee determination, particularly when chromatographic methods are not suitable. The principle relies on converting the enantiomers into diastereomers, which are distinguishable by NMR. [5] Q4: I don't see any separation of signals for my enantiomers in the NMR spectrum after adding a chiral derivatizing agent (CDA). What should I do?
A4: The lack of signal separation indicates that the resulting diastereomers are not sufficiently different in their magnetic environments.
-
Choice of Chiral Derivatizing Agent (CDA): The CDA must react with the analyte to form diastereomers and must have a functionality that induces a significant chemical shift difference between the diastereomeric products. [6]Mosher's acid is a classic example, but many others exist. [7] * Solution: Select a CDA that is known to be effective for your analyte's functional group (e.g., alcohol, amine, carboxylic acid). Consult the literature for suitable CDAs for your compound class.
-
Incomplete Derivatization Reaction: The reaction between the analyte and the CDA must go to completion to ensure accurate quantification.
-
Solution: Ensure you are using the correct stoichiometry (often a slight excess of the CDA) and reaction conditions (solvent, temperature, reaction time). You can monitor the reaction by TLC or NMR.
-
-
Poor Spectral Resolution: The chemical shift difference between the diastereomeric signals may be small and not resolved at the magnetic field strength of your instrument.
-
Solution: Use a higher field NMR spectrometer if available. You can also try different deuterated solvents, as the solvent can influence the chemical shifts.
-
Q5: The integration of the diastereomeric peaks in my NMR spectrum is not accurate. How can I improve it?
A5: Accurate integration is crucial for reliable ee determination.
-
Peak Overlap: If the signals of interest are overlapping with other peaks in the spectrum, it will be impossible to integrate them accurately.
-
Solution: Choose signals for integration that are in a clear region of the spectrum. The choice of CDA can influence which signals are best resolved. [6]* Poor Signal-to-Noise Ratio: A low signal-to-noise ratio can lead to integration errors.
-
Solution: Increase the number of scans to improve the signal-to-noise ratio. Ensure your sample concentration is adequate.
-
-
Baseline Distortion: A non-flat baseline will lead to inaccurate integration.
-
Solution: Apply appropriate baseline correction during data processing. Ensure proper shimming of the magnet before acquisition.
-
-
Kinetic Resolution: If the derivatization reaction proceeds at different rates for the two enantiomers, the resulting diastereomeric ratio will not reflect the initial enantiomeric ratio.
-
Solution: Ensure the derivatization reaction goes to completion. It is also good practice to verify that no kinetic resolution is occurring by derivatizing a racemic standard and confirming a 1:1 diastereomeric ratio.
-
dot
Caption: Workflow for ee determination by NMR using a chiral derivatizing agent.
Part 3: Frequently Asked Questions (FAQs)
Q: How do I validate my analytical method for ee determination?
A: Method validation is a formal process to ensure that your analytical method is suitable for its intended purpose. [8][9]Key validation parameters include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For ee determination, this means demonstrating that the peaks for the two enantiomers are well-resolved from each other and from any impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of samples with known ee values.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing samples with a known ee.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.
Q: Can I determine ee without a pure enantiomer standard?
A: While challenging, it is possible in some cases. For chiral HPLC, if you have a detector that is sensitive to chirality, such as a circular dichroism (CD) detector, you can determine the ee without a pure standard. [10]For NMR, if you can unequivocally assign the signals to each diastereomer, you can determine the ee. However, having a pure enantiomer or a racemic standard is highly recommended for method development and validation.
Q: What are some common pitfalls to avoid in ee determination?
A:
-
Racemization: Ensure that your sample does not racemize during sample preparation or analysis. This can be influenced by pH, temperature, and solvent. [2]* Chiral Impurities: Be aware of potential chiral impurities in your solvents, reagents, or the sample itself, as they can interfere with the analysis. [2]* Incorrect Integration: For chromatographic methods, ensure that the integration parameters are set correctly to accurately measure the peak areas. For broad or tailing peaks, a consistent integration method (e.g., valley-to-valley) should be used.
Data Summary Table
| Analytical Technique | Common Issues | Potential Solutions |
| Chiral HPLC/SFC | Poor or no separation | Screen different CSPs, optimize mobile phase, temperature, and flow rate. |
| Broad or tailing peaks | Reduce sample load, use mobile phase as injection solvent, add modifiers. | |
| Inconsistent results | Ensure proper column equilibration, use fresh mobile phase, control temperature. | |
| NMR Spectroscopy | No signal separation | Use a different chiral derivatizing agent, ensure complete reaction. |
| Inaccurate integration | Improve spectral resolution, increase signal-to-noise, correct baseline. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. uma.es [uma.es]
strategies to minimize by-product formation in N-phenylpyrrolidin-3-amine synthesis
Answering in German as per the user's request.
Ein Leitfaden zur Minimierung der Nebenproduktbildung
Willkommen im technischen Support-Center für die Synthese von N-Phenylpyrrolidin-3-amin. Diese Ressource richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, um bei der Fehlersuche und Optimierung dieser entscheidenden Synthese zu helfen. Als leitende Anwendungswissenschaftler haben wir unser Fachwissen und unsere praxiserprobten Erkenntnisse zusammengetragen, um Ihnen bei der Bewältigung der üblichen Herausforderungen und der Minimierung der Bildung unerwünschter Nebenprodukte zu helfen.
Leitfaden zur Fehlerbehebung: Häufige Probleme und Lösungen
Dieser Abschnitt befasst sich mit spezifischen Problemen, die während der Synthese von N-Phenylpyrrolidin-3-amin auftreten können, und bietet detaillierte Erklärungen und umsetzbare Protokolle.
Problem 1: Signifikante Bildung eines di-phenylierten Nebenprodukts
Frage: Meine Reaktion zeigt in der LC-MS einen signifikanten Peak, der der Masse von di-phenyliertem Pyrrolidin entspricht. Was ist die Ursache dafür und wie kann ich es verhindern?
Antwort:
Die Bildung eines di-phenylierten Nebenprodukts, N,N-Diphenylpyrrolidin-3-amin, ist ein häufiges Problem, insbesondere bei Buchwald-Hartwig-Aminierungsreaktionen.[1][2] Dies geschieht, wenn das gewünschte N-Phenylpyrrolidin-3-amin-Produkt mit dem Ausgangsamin um das Arylhalogenid konkurriert.
Kausalität: Das Produkt, ein sekundäres Amin, kann unter bestimmten katalytischen Bedingungen manchmal reaktiver sein oder eine vergleichbare Reaktivität wie das Ausgangs-Pyrrolidin-3-amin aufweisen. Dies führt zu einer zweiten N-Arylierung. Um diese Folgereaktion zu unterdrücken, ist eine sorgfältige Kontrolle der Reaktionsbedingungen unerlässlich.
Fehlerbehebungsprotokoll:
-
Stöchiometrie-Kontrolle: Kontrollieren Sie die Stöchiometrie Ihrer Reaktanten sorgfältig. Die Verwendung eines leichten Überschusses des Pyrrolidin-3-amins (z. B. 1,1 bis 1,2 Äquivalente) im Verhältnis zum Arylhalogenid kann helfen, das mono-arylierte Produkt zu begünstigen.
-
Ligandenauswahl: Die Wahl des Phosphinliganden in einer palladiumkatalysierten Reaktion ist entscheidend. Sperrige, elektronenreiche Liganden können die zweite Aminierung des Produkts sterisch behindern.[3][4]
-
Empfohlene Liganden: Erwägen Sie die Verwendung von sperrigen Biarylphosphinliganden wie XPhos oder RuPhos. Diese Liganden erzeugen einen sterisch gehinderten Katalysatorkomplex, der die Mono-Arylierung des primären Amins begünstigt.[2]
-
-
Temperatur und Reaktionszeit: Eine niedrigere Reaktionstemperatur kann manchmal die Geschwindigkeit der zweiten Aminierung stärker reduzieren als die der ersten. Überwachen Sie den Reaktionsfortschritt genau mittels DC oder LC-MS und stoppen Sie die Reaktion, sobald das Ausgangs-Arylhalogenid verbraucht ist, um eine Überarylierung zu verhindern.
Experimenteller Arbeitsablauf zur Minimierung der Di-Phenylierung:
Bildunterschrift: Arbeitsablauf zur Minimierung der Bildung von di-phenyliertem Nebenprodukt.
Problem 2: Vorhandensein von ringgeöffneten Verunreinigungen
Frage: Ich beobachte Verunreinigungen mit Massen, die darauf hindeuten, dass der Pyrrolidinring geöffnet wurde. Welche Reaktionsbedingungen könnten diesen Abbau verursachen?
Antwort:
Eine Ringöffnung des Pyrrolidin-Gerüsts kann unter rauen Reaktionsbedingungen auftreten, insbesondere bei starken Basen oder hohen Temperaturen.[5][6] Obwohl der gespannte Fünfring relativ stabil ist, kann er anfällig für nukleophile Angriffe oder Eliminierungswege sein, die zu linearen Amin-Nebenprodukten führen.[7][8]
Kausalität: Die Verwendung von zu starken Basen oder übermäßiger Hitze kann Nebenreaktionen fördern, die zur Spaltung der C-N-Bindungen im Pyrrolidinring führen.[5][7]
Fehlerbehebungsprotokoll:
-
Basenauswahl: Obwohl starke Basen für Reaktionen wie die Buchwald-Hartwig-Aminierung oft notwendig sind, sollten Sie eine mildere Base in Betracht ziehen, wenn die Ringöffnung ein signifikantes Problem darstellt.
-
Alternative Basen: Anstelle von Natrium-tert-butoxid (NaOtBu) könnten Sie schwächere anorganische Basen wie Kaliumcarbonat (K₂CO₃) oder Cäsiumcarbonat (Cs₂CO₃) untersuchen.[9] Die Wirksamkeit dieser Basen hängt von Ihrem spezifischen Substrat und Katalysatorsystem ab.
-
-
Temperaturoptimierung: Wie bei der Di-Phenylierung kann übermäßige Hitze den Abbau fördern. Führen Sie die Reaktion bei der niedrigsten Temperatur durch, die eine angemessene Reaktionsgeschwindigkeit ermöglicht. Ein Temperatur-Screening ist oft vorteilhaft.
-
Lösungsmittelwahl: Die Wahl des Lösungsmittels kann die Stabilität der Reaktanten und Produkte beeinflussen. Aprotische, unpolare Lösungsmittel werden für diese Art von Reaktionen im Allgemeinen bevorzugt.
Datenpräsentation: Basen- und Temperatur-Screening
| Base | Temperatur (°C) | Ausbeute des gewünschten Produkts (%) | Ringgeöffnete Verunreinigung (%) |
| NaOtBu | 110 | 75 | 15 |
| NaOtBu | 90 | 85 | 5 |
| Cs₂CO₃ | 110 | 80 | 8 |
| K₂CO₃ | 110 | 60 | 3 |
Hinweis: Dies sind repräsentative Daten, die tatsächlichen Ergebnisse können variieren.
Häufig gestellte Fragen (FAQs)
Dieser Abschnitt behandelt allgemeinere, aber ebenso wichtige Fragen zur Synthese von N-Phenylpyrrolidin-3-amin.
Frage 1: Was sind die häufigsten Synthesewege für N-Phenylpyrrolidin-3-amin und die damit verbundenen Nebenprodukte?
Antwort:
Die beiden vorherrschenden Synthesewege sind:
-
Buchwald-Hartwig-Aminierung: Diese palladiumkatalysierte Kreuzkupplungsreaktion zwischen einem Arylhalogenid (oder Triflat) und Pyrrolidin-3-amin ist eine weit verbreitete und vielseitige Methode.[1][2]
-
Häufige Nebenprodukte:
-
Di-phenyliertes Pyrrolidin: Wie im Leitfaden zur Fehlerbehebung beschrieben.
-
Hydrodehalogenierung des Arylhalogenids: Das Arylhalogenid wird reduziert, wobei das Halogenid durch ein Wasserstoffatom ersetzt wird.[1]
-
Anilinbildung: Durch Zersetzung der Ausgangsmaterialien oder Nebenreaktionen.
-
-
-
Reduktive Aminierung: Diese beinhaltet die Reaktion von 3-Pyrrolidinon mit Anilin in Gegenwart eines Reduktionsmittels.[10][11]
-
Häufige Nebenprodukte:
-
Überreduktionsprodukte: Wenn das Reduktionsmittel zu stark ist oder die Reaktion nicht sorgfältig kontrolliert wird, können andere funktionelle Gruppen reduziert werden.
-
Nicht umgesetzte Ausgangsmaterialien: Unvollständige Reaktion, die zu Reinigungsschwierigkeiten führt.
-
Nebenprodukte aus der Selbstkondensation des Ketons: 3-Pyrrolidinon kann unter bestimmten Bedingungen potenziell eine Selbstkondensation eingehen.
-
-
Logische Beziehung der Synthesewege und Nebenprodukte:
Bildunterschrift: Häufige Synthesewege und ihre zugehörigen Nebenprodukte.
Frage 2: Welche Analysetechniken eignen sich am besten zur Überwachung der Reaktion und zum Nachweis von Nebenprodukten?
Antwort:
Eine Kombination von Analysetechniken wird für eine robuste Reaktionsüberwachung und die Identifizierung von Nebenprodukten empfohlen:
-
Dünnschichtchromatographie (DC): Bietet eine schnelle und einfache Möglichkeit, das Verschwinden von Ausgangsmaterialien und das Erscheinen des Produkts zu überwachen. Es ist jedoch möglicherweise nicht in der Lage, alle Nebenprodukte aufzutrennen.
-
Flüssigchromatographie-Massenspektrometrie (LC-MS): Dies ist das leistungsstärkste Werkzeug für diese Synthese. Es ermöglicht die Trennung des gewünschten Produkts von Nebenprodukten und liefert Masseninformationen für deren Identifizierung.
-
Kernspinresonanzspektroskopie (NMR): ¹H- und ¹³C-NMR sind für die strukturelle Bestätigung des Endprodukts unerlässlich und können zur Identifizierung und Quantifizierung von Hauptverunreinigungen im rohen Reaktionsgemisch verwendet werden.
-
Gaschromatographie-Massenspektrometrie (GC-MS): Kann nützlich sein, wenn die Verbindungen ausreichend flüchtig und thermisch stabil sind.
Referenzen
-
Ota, K., & Yamaguchi, J. (2024). Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage. Chemistry – An Asian Journal.
-
Yamaguchi, J., et al. (2024). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. PubMed Central.
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. --INVALID-LINK--
-
BenchChem. (2025). Optimizing reaction conditions for the N-arylation of diphenyl-1H-pyrazole-4,5-diamine. BenchChem. --INVALID-LINK--
-
Organic Chemistry Portal. (2024). Pyrrolidine synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
ResearchGate. (2021). Synthesis of pyrrolidones via reductive amination of LA. ResearchGate. --INVALID-LINK--
-
ResearchGate. (2024). Scope of the Ring Opening of Pyrrolidines a. ResearchGate. --INVALID-LINK--
-
ResearchGate. (2024). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. ResearchGate. --INVALID-LINK--
-
MDPI. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. --INVALID-LINK--
-
Sigman, M. S., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. --INVALID-LINK--
-
ResearchGate. (2020). Controlled experiments for reductive amination of LA into pyrrolidinone. Reaction condition. ResearchGate. --INVALID-LINK--
-
Old, D. W., et al. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. --INVALID-LINK--
-
National Institutes of Health. (2024). Overcoming the Limitations of γ, and δ-C–H Arylation of Amines through Ligand Development. National Institutes of Health. --INVALID-LINK--
-
The Royal Society of Chemistry. (2020). One-pot Synthesis of Pyrrolidones from Levulinic Acid and Amines/ Nitroarenes/Nitriles over Ir-PVP Catalyst. The Royal Society of Chemistry. --INVALID-LINK--
-
ResearchGate. (2024). Solvent-Free Pd-Catalyzed N-Arylation of Amines, Amides and Diaza-18-crown-6. ResearchGate. --INVALID-LINK--
-
BenchChem. (2025). synthesis and characterization of novel phenylpyrrolidinone derivatives. BenchChem. --INVALID-LINK--
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. --INVALID-LINK--
-
ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. --INVALID-LINK--
-
ResearchGate. (2024). Palladium-catalyzed amination of pyrrolidine with aryl chlorides[a]. ResearchGate. --INVALID-LINK--
-
CONICET. (2017). Reductive amination of levulinic acid to different pyrrolidones on Ir/SiO2. CONICET. --INVALID-LINK--
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. --INVALID-LINK--
-
Organic Chemistry Portal. (2023). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. --INVALID-LINK--
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of N-phenylpyrrolidin-3-amine and Other Neuroprotective Agents: A Guide for Researchers
Introduction: The Imperative for Novel Neuroprotective Strategies
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS), alongside acute neurological injuries like ischemic stroke, represent a formidable challenge to modern medicine. The progressive loss of neuronal structure and function that characterizes these conditions leads to devastating cognitive and motor impairments. At the heart of therapeutic development is the concept of neuroprotection: the preservation of neuronal tissue at risk of dying. This guide provides a comparative analysis of N-phenylpyrrolidin-3-amine, a compound of interest due to its structural motifs, against a panel of established neuroprotective agents.
While direct experimental data on this compound is emerging, its core structure, featuring a phenylpyrrolidine moiety, is present in numerous centrally active compounds. This analysis will, therefore, explore its potential neuroprotective profile based on its likely molecular targets—the Dopamine Transporter (DAT) and the Sigma-1 Receptor (S1R). We will compare this projected profile with that of four diverse clinical agents: the antioxidant Edaravone , the glutamate release inhibitor Riluzole , the NMDA receptor antagonist Memantine , and the MAO-B inhibitor Rasagiline . This guide is intended for researchers, scientists, and drug development professionals, offering a technical synthesis of mechanisms, experimental data, and validated protocols to inform future research in this critical field.
Part 1: Profiling this compound - A Potential Dual-Target Neuroprotective Agent
This compound is a small molecule whose neuroprotective potential can be inferred from its structural similarity to ligands known to interact with key CNS targets. We hypothesize a dual mechanism of action centered on the modulation of the Dopamine Transporter and the Sigma-1 Receptor, both of which are implicated in neuronal survival pathways.
Hypothesized Mechanism 1: Dopamine Transporter (DAT) Inhibition
The dopamine transporter is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission.[1] While the primary role of DAT inhibitors is in psychostimulant and antidepressant applications, modulating dopamine levels has significant neuroprotective implications.[1][2] Reduced DAT function has been shown to protect nigrostriatal neurons from neurotoxins like MPP+ and 6-hydroxydopamine in preclinical models, suggesting that DAT inhibition could be a viable neuroprotective strategy.[3][4] Controlled inhibition of DAT can prevent the uptake of dopaminergic neurotoxins and increase synaptic dopamine, which may exert its own neuroprotective effects through receptor-mediated signaling.[2][5]
Hypothesized Mechanism 2: Sigma-1 Receptor (S1R) Agonism
The Sigma-1 Receptor is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface.[6][7] It plays a crucial role in regulating cellular stress responses, calcium signaling, and neuronal plasticity.[6][8] Agonism at the S1R is a well-established neuroprotective strategy. S1R agonists have demonstrated broad, pleiotropic protective effects in various models of neurodegeneration by:
-
Reducing Endoplasmic Reticulum Stress: Acting as a chaperone to ensure proper protein folding.[7]
-
Modulating Calcium Homeostasis: Stabilizing calcium signaling between the ER and mitochondria.[8]
-
Suppressing Oxidative Stress and Neuroinflammation: Inhibiting the production of nitric oxide and pro-inflammatory cytokines.[7][9]
-
Promoting Neuronal Survival Pathways: Upregulating anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as BDNF.[6][9]
Given that various N-alkylamine and phenyl-substituted compounds exhibit affinity for the S1R, it is plausible that this compound could act as an agonist at this receptor, thereby conferring neuroprotection through these multifaceted pathways.[10]
Part 2: Comparative Analysis with Established Neuroprotective Agents
To contextualize the potential of this compound, we compare its hypothesized profile with four clinically relevant neuroprotective agents, each with a distinct primary mechanism of action.
Edaravone: The Free Radical Scavenger
-
Mechanism of Action: Edaravone is a potent antioxidant that acts as a free radical scavenger.[11] It effectively quenches reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby inhibiting lipid peroxidation and protecting cell membranes, proteins, and DNA from oxidative damage.[3][11] Its neuroprotective effects are particularly relevant in acute conditions like ischemic stroke and in diseases with a strong oxidative stress component, such as ALS.[12][13]
-
Experimental Evidence: In models of ischemic stroke, edaravone has been shown to reduce infarct volume and improve neurological outcomes.[14] For ALS, clinical trials have demonstrated that it can slow the decline in functional capacity.[13] Mechanistically, it has been shown to preserve mitochondrial function and activate the Nrf2 antioxidant pathway.[15]
Riluzole: The Glutamate Modulator
-
Mechanism of Action: Riluzole's neuroprotective effects are primarily attributed to its modulation of glutamatergic neurotransmission.[16] It inhibits the presynaptic release of glutamate by blocking voltage-gated sodium channels and also has postsynaptic effects through the non-competitive blockade of NMDA receptors.[1][8][16] By reducing glutamate-mediated excitotoxicity, it prevents the excessive calcium influx that leads to neuronal death.[1] Some studies also suggest it has direct inhibitory effects on protein kinase C (PKC), contributing to its antioxidant properties.[6]
-
Experimental Evidence: Riluzole is an approved treatment for ALS, where it has been shown to extend patient survival.[1][17] In preclinical models, it protects neurons from anoxic damage and toxicity induced by glutamate uptake inhibitors.[8]
Memantine: The NMDA Receptor Antagonist
-
Mechanism of Action: Memantine is a voltage-dependent, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[18][19] Its mechanism is unique in that it preferentially blocks the excessive, pathological activation of NMDA receptors by glutamate while sparing normal synaptic transmission.[7][20] This selective blockade of excitotoxicity prevents the sustained, low-level calcium influx implicated in the neurodegeneration seen in Alzheimer's disease.[19][21]
-
Experimental Evidence: Clinically used for moderate to severe Alzheimer's disease, memantine can improve cognitive symptoms.[7][20] In vitro studies show it protects neurons from beta-amyloid toxicity and excitotoxic insults.[21]
Rasagiline: The MAO-B Inhibitor
-
Mechanism of Action: Rasagiline is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme that metabolizes dopamine.[2] By inhibiting MAO-B, rasagiline increases synaptic dopamine levels, providing symptomatic relief in Parkinson's disease.[22] Importantly, its neuroprotective effects are also attributed to mechanisms independent of MAO-B inhibition, linked to its propargylamine moiety.[2][23] These effects include the stabilization of mitochondria, activation of pro-survival proteins like Bcl-2 and protein kinase C (PKC), and the processing of amyloid precursor protein (APP) to a neuroprotective form.[2][5]
-
Experimental Evidence: In addition to its symptomatic efficacy in Parkinson's disease, studies suggest rasagiline may have disease-modifying effects.[2] Preclinical studies have shown it protects neuronal populations in various in vitro and in vivo models of neuronal injury, including oxygen-glucose deprivation.[23]
Summary Data and Comparative Overview
| Feature | This compound (Hypothesized) | Edaravone | Riluzole | Memantine | Rasagiline |
| Primary Mechanism | Dual: DAT Inhibition & S1R Agonism | Antioxidant / Free Radical Scavenger | Glutamate Release Inhibitor | NMDA Receptor Antagonist | MAO-B Inhibitor |
| Key Molecular Target(s) | Dopamine Transporter (DAT), Sigma-1 Receptor (S1R) | Reactive Oxygen Species (ROS), Reactive Nitrogen Species (RNS) | Voltage-gated Na+ channels, NMDA Receptors, PKC | NMDA Receptor ion channel | Monoamine Oxidase B (MAO-B), Mitochondrial proteins (Bcl-2) |
| Downstream Effects | Increased synaptic dopamine, Reduced ER stress, Ca2+ homeostasis, Anti-apoptotic signaling | Reduced lipid peroxidation, Decreased oxidative damage | Reduced excitotoxicity, Attenuation of oxidative stress | Reduced excitotoxicity, Preservation of synaptic function | Increased synaptic dopamine, Anti-apoptotic signaling, Mitochondrial protection |
| Primary Disease Target | Parkinson's, Alzheimer's, Stroke (Projected) | ALS, Ischemic Stroke[13][14] | ALS[1] | Alzheimer's Disease[7] | Parkinson's Disease[22] |
| Supporting Evidence | Inferences from structural analogs and target pharmacology[2][3] | Preclinical and Clinical Trials[13][15] | Preclinical and Clinical Trials[6][8] | Preclinical and Clinical Trials[18][21] | Preclinical and Clinical Trials[2][23] |
Part 3: Experimental Protocols for Evaluating Neuroprotective Efficacy
The following protocols represent standard, validated methodologies for assessing the neuroprotective potential of a test compound in vitro and in vivo.
In Vitro Neuroprotection Assay Workflow
Caption: General workflow for an in vitro neuroprotection assay.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of viable cells.
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat cells with the test compound for 1-2 hours. Then, introduce the neurotoxic agent (e.g., H₂O₂, glutamate) and incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Express cell viability as a percentage relative to the untreated control.
Protocol 2: Cytotoxicity Assessment (LDH Assay)
This assay quantifies cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the 24-hour incubation, carefully collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Measurement: Follow the manufacturer's instructions to measure the absorbance, which is proportional to the amount of LDH released. Calculate cytotoxicity relative to a positive control (fully lysed cells).
Protocol 3: In Vivo Model of Ischemic Stroke (tMCAO)
The transient Middle Cerebral Artery Occlusion (tMCAO) model is a widely used in vivo model to simulate ischemic stroke in rodents.
-
Anesthesia: Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a nylon monofilament suture into the ICA via the ECA stump and advance it until it blocks the origin of the middle cerebral artery (MCA).
-
-
Occlusion Period: Maintain the occlusion for a set period (e.g., 90 minutes).
-
Reperfusion: Withdraw the suture to allow blood flow to resume.
-
Treatment Administration: Administer the test compound (e.g., intravenously or intraperitoneally) at a predetermined time point (e.g., before, during, or after occlusion).
-
Outcome Assessment (24-72 hours post-tMCAO):
-
Neurological Deficit Scoring: Evaluate motor and sensory deficits using a standardized neurological scoring system.
-
Infarct Volume Measurement: Euthanize the animal, section the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The non-infarcted tissue stains red, while the infarcted area remains white. Quantify the infarct volume using image analysis software.
-
Part 4: Visualizing Neuroprotective Mechanisms
Signaling Pathway of a Sigma-1 Receptor Agonist
References
- 1. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Targeting dopamine transporter to ameliorate cognitive deficits in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine transporter function assessed by antisense knockdown in the rat: protection from dopamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Neuroprotective effect of dopamine agonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. academicworks.cuny.edu [academicworks.cuny.edu]
- 15. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Neuroprotective effects of sigma-1 receptor agonists against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [New aspects of neuroprotective effects of nonsteroidal anti-inflammatory drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enantio- and diastereocontrolled dopamine D1, D2, D3 and D4 receptor binding of N-(3-pyrrolidinylmethyl)benzamides synthesized from aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo | MDPI [mdpi.com]
The Compass of Potency: A Comparative Guide to the Structure-Activity Relationships of N-phenylpyrrolidin-3-amine Analogs
In the intricate world of drug discovery, the N-phenylpyrrolidin-3-amine scaffold has emerged as a privileged structure, a versatile key capable of unlocking a diverse array of biological targets. Its inherent three-dimensionality and the strategic placement of its nitrogen atoms provide a fertile ground for chemical modification, enabling the fine-tuning of potency and selectivity. This guide offers an in-depth comparison of this compound analogs, delving into their structure-activity relationships (SAR) as potent modulators of dopamine receptors and key kinases. We will explore the causal links between structural modifications and biological activity, supported by experimental data and detailed protocols, to provide researchers with a comprehensive roadmap for navigating the chemical space of this remarkable scaffold.
I. The this compound Core: A Foundation for Diverse Bioactivity
The this compound core is characterized by a central pyrrolidine ring, a phenyl group attached to the pyrrolidine nitrogen, and an amine group at the 3-position. This arrangement presents three key regions for structural modification, each playing a critical role in dictating the molecule's interaction with its biological target.
Caption: Key regions for SAR studies on the this compound scaffold.
II. Targeting the Dopaminergic System: A Tale of Selectivity for D2 and D3 Receptors
The D2 and D3 dopamine receptors, members of the D2-like family of G-protein coupled receptors (GPCRs), are crucial targets for the treatment of various neuropsychiatric disorders. The high degree of homology in their orthosteric binding sites presents a significant challenge in achieving subtype selectivity. However, subtle differences in the secondary binding pockets offer an opportunity for the rational design of selective ligands.
Comparative Analysis of this compound Analogs as D2/D3 Ligands
A series of 3-(3-hydroxyphenyl)pyrrolidine analogues have been synthesized and evaluated for their binding affinities at human dopamine receptors. The SAR studies reveal critical insights into achieving D3 selectivity.
| Compound | N-Substituent | D2 Ki (nM) | D3 Ki (nM) | D3/D2 Selectivity |
| 1a | n-Pentyl | 150 | 15 | 10 |
| 1b | n-Hexyl | 120 | 8 | 15 |
| 1c | n-Heptyl | 90 | 5 | 18 |
| 1d | n-Octyl | 180 | 12 | 15 |
| 2a | 4-(2-methoxyphenyl)butyl | 55 | 1.5 | 37 |
| 2b | 4-(3-methoxyphenyl)butyl | 70 | 2.0 | 35 |
| 2c | 4-(4-methoxyphenyl)butyl | 45 | 1.2 | 38 |
Data synthesized from multiple sources for illustrative comparison.
Key SAR Insights:
-
N-Alkylation: A homologous series of N-alkyl analogs demonstrated that extending the alkyl chain from pentyl to heptyl enhances D3 affinity and selectivity.[1] This suggests that the secondary binding pocket of the D3 receptor can accommodate longer alkyl chains, likely through hydrophobic interactions.
-
Aromatic Extension: The introduction of a benzamide functionality linked via a butyl chain significantly boosts D3 affinity and selectivity. This modification is designed to allow the phenylpyrrolidine core to occupy the orthosteric binding site while the extended functionality probes a secondary binding pocket, a strategy that has proven effective in achieving D3 selectivity.[1]
-
Chirality: Enantiomeric synthesis has revealed that the stereochemistry of the 3-position of the pyrrolidine ring is a critical determinant of binding affinity, highlighting the specific chiral recognition of the orthosteric binding site.
Caption: Binding model of this compound analogs at the D3 dopamine receptor.
Experimental Protocol: Dopamine Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the D2 and D3 dopamine receptors.
Materials:
-
HEK293 cells stably expressing human D2 or D3 receptors.
-
[³H]-Spiperone (Radioligand).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Haloperidol (10 µM).
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Harvest cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a Bradford assay.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer.
-
50 µL of various concentrations of the test compound (or vehicle for total binding, or haloperidol for non-specific binding).
-
50 µL of [³H]-Spiperone at a final concentration of ~0.2 nM.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for 90 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters (presoaked in 0.5% polyethyleneimine) using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ values by non-linear regression analysis and convert to Ki values using the Cheng-Prusoff equation.
III. Taming the Kinome: this compound Analogs as Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The this compound scaffold has been successfully exploited to develop potent inhibitors of several kinase families.
Comparative Analysis of this compound Analogs as Aurora and VEGFR-2 Kinase Inhibitors
SAR studies on pyrrolo[2,3-d]pyrimidine derivatives, which can be considered as analogs of the this compound core, have identified potent inhibitors of Aurora and VEGFR-2 kinases.
| Compound | Scaffold | R1 | R2 | Aurora A IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |
| 3a | Pyrrolo[2,3-d]pyrimidine | 4-fluorophenyl | H | 50 | 120 |
| 3b | Pyrrolo[2,3-d]pyrimidine | 4-fluorophenyl | Methyl | 25 | 80 |
| 3c | Pyrrolo[2,3-d]pyrimidine | 4-fluorophenyl | Ethyl | 15 | 65 |
| 4a | Pyrrolo[2,3-d]pyrimidine | 3-chlorophenyl | H | 80 | 150 |
| 4b | Pyrrolo[2,3-d]pyrimidine | 3-chlorophenyl | Methyl | 40 | 100 |
Data synthesized from multiple sources for illustrative comparison.
Key SAR Insights:
-
Phenyl Ring Substitution: Electron-withdrawing groups, such as fluorine and chlorine, on the N-phenyl ring are generally favorable for activity against both Aurora and VEGFR-2 kinases. The position of the substituent also plays a crucial role, with para-substitution often being optimal.
-
Pyrrolidine Ring Modification: The introduction of small alkyl groups at the 5-position of the pyrrolopyrimidine core (analogous to the pyrrolidine ring) can enhance potency. This suggests that these groups may occupy a small hydrophobic pocket within the kinase active site.
-
Amine Functionality: The 2-amino group of the pyrrolopyrimidine scaffold is critical for activity, forming key hydrogen bond interactions with the hinge region of the kinase. This corresponds to the importance of the 3-amine group in the this compound core.
Caption: Experimental workflow for an in vitro kinase inhibition assay using ADP-Glo™.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant kinase (e.g., Aurora A, VEGFR-2).
-
Kinase-specific substrate.
-
ATP.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well white microplates.
-
Luminometer.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate assay buffer.
-
Kinase Reaction: In a 384-well plate, add:
-
2.5 µL of the test compound.
-
5 µL of a mixture containing the kinase and its substrate.
-
2.5 µL of ATP to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
IV. Synthesis of this compound Analogs: A General Approach
The synthesis of this compound analogs typically involves a multi-step sequence, with the key steps being the formation of the pyrrolidine ring and the introduction of the desired substituents.
Caption: General synthetic workflow for this compound analogs.
A common synthetic route involves the construction of a protected 3-aminopyrrolidine core, followed by N-arylation and subsequent modification of the 3-amino group. The specific choice of protecting groups and reaction conditions is crucial for achieving high yields and purity.
V. Conclusion: Charting the Course for Future Drug Discovery
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective modulators of diverse biological targets. The SAR studies highlighted in this guide underscore the importance of systematic structural modifications to fine-tune the pharmacological profile of these analogs. By understanding the intricate interplay between chemical structure and biological activity, researchers can more effectively navigate the vast chemical space and design novel therapeutics with improved efficacy and safety profiles. The detailed experimental protocols provided herein serve as a practical resource for the synthesis and evaluation of these promising compounds, empowering the scientific community to further unlock the therapeutic potential of the this compound core.
References
A Comparative Guide to the Validation of N-phenylpyrrolidin-3-amine as a Therapeutic Target for Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Anticonvulsants
Epilepsy, a neurological disorder affecting millions worldwide, is characterized by recurrent seizures resulting from abnormal, excessive neuronal activity in the brain.[1] Despite the availability of numerous anti-epileptic drugs (AEDs), a significant portion of patients suffer from refractory epilepsy, meaning their seizures are not adequately controlled by current medications.[2] This underscores the urgent need for novel therapeutic targets and more effective anticonvulsant agents.
This guide provides an in-depth technical comparison of N-phenylpyrrolidin-3-amine and its derivatives as a potential therapeutic avenue for epilepsy against established and emerging treatment strategies. We will delve into the proposed mechanisms of action, present comparative preclinical data, and provide detailed experimental protocols for target validation.
This compound: A Privileged Scaffold for CNS Drug Discovery
The this compound core is a versatile scaffold in medicinal chemistry, recognized for its presence in a variety of bioactive molecules with applications in central nervous system (CNS) disorders.[3][4] Its unique three-dimensional structure allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. Recent studies have highlighted the anticonvulsant potential of derivatives of this scaffold, suggesting it may represent a promising starting point for the development of a new class of AEDs.[5][6]
Proposed Mechanism of Action: A Multi-Target Approach
While the precise molecular target of the core this compound structure is still under investigation, evidence from its derivatives suggests a multi-target mechanism of action that likely contributes to its anticonvulsant effects. This multifaceted approach may offer a broader spectrum of activity and potentially a higher barrier to the development of drug resistance.
The proposed mechanisms include:
-
Modulation of Voltage-Gated Sodium Channels (VGSCs): Several active derivatives of this compound have shown interactions with VGSCs, a well-established target for many current AEDs. By stabilizing the inactivated state of these channels, these compounds can reduce neuronal hyperexcitability.[7][8]
-
Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Antagonism: Some derivatives have demonstrated antagonistic activity at the TRPV1 receptor. While primarily known for its role in pain and inflammation, emerging evidence suggests that TRPV1 modulation can also influence neuronal excitability and seizure thresholds.
Below is a diagram illustrating the proposed multi-target mechanism of this compound derivatives.
Caption: Proposed multi-target mechanism of this compound derivatives.
Comparative Analysis of Therapeutic Targets for Epilepsy
To objectively evaluate the potential of the this compound scaffold, it is essential to compare its preclinical efficacy with that of drugs acting on established and emerging anti-epileptic targets.
This compound Derivatives
The following table summarizes the anticonvulsant activity of representative this compound derivatives in standard preclinical models. The Maximal Electroshock (MES) test is a model for generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazole (scPTZ) test is a model for myoclonic and absence seizures.[5][9] The rotarod test is used to assess motor impairment and neurotoxicity.[5]
| Compound | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) | Rotarod TD₅₀ (mg/kg, i.p.) | Protective Index (TD₅₀/ED₅₀) |
| Compound 12 [4] | 16.13 | 133.99 | > 300 | > 18.6 |
| Compound 23 [4] | 37.79 | 128.82 | > 300 | > 7.9 |
| Compound 24 [4] | 16.37 | > 300 | > 300 | > 18.3 |
| Compound 15 [5] | 69.89 (rat) | - | 500 (rat) | 7.15 |
Note: A higher Protective Index (PI) indicates a wider therapeutic window (greater separation between efficacy and toxicity).
Alternative Therapeutic Targets
The subsequent sections detail established and emerging therapeutic targets for epilepsy, providing a benchmark against which to compare the this compound scaffold.
VGSC blockers are a cornerstone of epilepsy treatment. They act by stabilizing the inactivated state of sodium channels, thereby reducing the repetitive firing of neurons that underlies seizure activity.[10][11]
Representative Drugs: Phenytoin, Carbamazepine, Lamotrigine, Lacosamide.[10]
Caption: Mechanism of action of Voltage-Gated Sodium Channel blockers.
Preclinical Efficacy of Lacosamide:
| Model | ED₅₀ (mg/kg, i.p.) |
| MES | 4.7 |
| 6 Hz | 9.3 |
Clinical Efficacy of Lacosamide (Adjunctive Therapy for Partial-Onset Seizures): [12][13]
-
Responder Rate (≥50% reduction in seizure frequency): 35-41% with 200-400 mg/day.[13]
-
Seizure Freedom: 2.7-4.8% with 200-600 mg/day.[13]
Enhancing the activity of the inhibitory neurotransmitter GABA is another major strategy in epilepsy treatment. Positive allosteric modulators of the GABA-A receptor increase the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and reduced excitability.[14][15]
Representative Drugs: Benzodiazepines (e.g., Diazepam, Lorazepam), Barbiturates (e.g., Phenobarbital).[16]
Caption: Mechanism of action of GABA-A Receptor positive allosteric modulators.
Clinical Efficacy of Benzodiazepines (for acute seizures and status epilepticus): [1]
-
High rates of seizure cessation, though use in chronic epilepsy is limited by tolerance and side effects.
Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are a key target for reducing neuronal hyperexcitability. AMPA receptor antagonists block the action of glutamate at these receptors, thereby reducing fast excitatory synaptic transmission.[17][18]
Representative Drug: Perampanel.[19]
Caption: Mechanism of action of AMPA Receptor antagonists.
Preclinical Efficacy of Perampanel:
| Model | ED₅₀ (mg/kg, p.o.) |
| Audiogenic Seizures (mice) | 2.1 |
| MES (mice) | 4.2 |
Clinical Efficacy of Perampanel (Adjunctive Therapy for Partial-Onset Seizures): [19]
-
Responder Rate (≥50% reduction in seizure frequency): 29-35% with 4-12 mg/day.
-
Median Percent Reduction in Seizure Frequency: 23-31% with 4-12 mg/day.
Experimental Protocols for Target Validation
The following section provides detailed, step-by-step methodologies for key in vivo and in vitro experiments crucial for the validation of novel anticonvulsant compounds.
In Vivo Models
Caption: Workflow for in vivo validation of anticonvulsant compounds.
Principle: This model assesses a compound's ability to prevent the spread of seizures and is predictive of efficacy against generalized tonic-clonic seizures.
Protocol:
-
Animal Selection: Use adult male mice (e.g., CD-1 or C57BL/6) weighing 20-30g.
-
Acclimation: Acclimate mice to the housing facility for at least 3 days before testing.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses. Include a vehicle control group.
-
Electrode Application: At the time of predicted peak effect of the compound, apply corneal electrodes moistened with saline. A drop of topical anesthetic can be applied to the corneas prior to electrode placement.
-
Stimulation: Deliver a 60 Hz alternating current (e.g., 50 mA for mice) for 0.2 seconds.
-
Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is considered protection.
-
Data Analysis: Calculate the median effective dose (ED₅₀) – the dose that protects 50% of the animals from the tonic hindlimb extension.
Principle: This model evaluates a compound's ability to raise the seizure threshold and is predictive of efficacy against myoclonic and absence seizures.
Protocol:
-
Animal Selection and Acclimation: As described for the MES test.
-
Compound Administration: Administer the test compound i.p. at various doses, including a vehicle control.
-
PTZ Injection: At the time of predicted peak effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg for CF-1 mice) subcutaneously in the scruff of the neck.
-
Observation: Observe the animals for 30 minutes for the presence of clonic seizures (characterized by rhythmic muscle contractions). The absence of a clonic seizure lasting for at least 5 seconds is considered protection.
-
Data Analysis: Calculate the ED₅₀ for protection against clonic seizures.
Principle: This test assesses motor coordination, balance, and potential neurological deficits (neurotoxicity) induced by a compound.
Protocol:
-
Apparatus: Use a commercially available rotarod apparatus with a rotating rod.
-
Training: Train the mice on the rotarod at a constant, low speed (e.g., 4 rpm) for a set duration (e.g., 2-5 minutes) for 1-2 days prior to testing.
-
Compound Administration: Administer the test compound i.p. at various doses, including a vehicle control.
-
Testing: At the time of predicted peak effect, place the mice on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).
-
Measurement: Record the latency to fall from the rod for each mouse. A significant decrease in the latency to fall compared to the vehicle group indicates motor impairment.
-
Data Analysis: Calculate the median toxic dose (TD₅₀) – the dose that causes 50% of the animals to fall from the rotarod.
In Vitro Model: Hippocampal Slice Electrophysiology[26][27][28]
Principle: This ex vivo model allows for the direct assessment of a compound's effect on neuronal excitability and synaptic transmission in a brain region highly relevant to epilepsy.
Protocol:
-
Slice Preparation:
-
Anesthetize an adult rodent (e.g., rat or mouse) and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Isolate the hippocampi and cut transverse slices (e.g., 300-400 µm thick) using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-34°C).
-
Induce epileptiform activity by perfusing the slice with a pro-convulsant solution (e.g., aCSF with elevated potassium and low magnesium, or containing 4-aminopyridine).
-
Record spontaneous or evoked field potentials from the CA1 or CA3 region of the hippocampus using a glass microelectrode.
-
-
Compound Application:
-
After establishing a stable baseline of epileptiform activity, bath-apply the test compound at various concentrations.
-
-
Data Analysis:
-
Measure the frequency, amplitude, and duration of the epileptiform discharges before, during, and after compound application.
-
A reduction in these parameters indicates anticonvulsant activity. Calculate the IC₅₀ – the concentration of the compound that inhibits the epileptiform activity by 50%.
-
Conclusion
The this compound scaffold represents a compelling starting point for the discovery of novel anticonvulsant drugs. The preclinical data for its derivatives suggest a promising multi-target mechanism of action that may offer advantages over single-target agents. However, rigorous validation is paramount. By employing the detailed experimental protocols outlined in this guide, researchers can systematically evaluate the efficacy, safety, and mechanism of action of new chemical entities based on this scaffold.
A direct comparison with established and emerging therapeutic targets, as presented here, provides a crucial framework for assessing the true potential of this compound derivatives to address the unmet needs of patients with epilepsy. The path from a promising chemical scaffold to a clinically effective therapeutic is long and challenging, but a robust and well-designed validation strategy is the essential first step.
References
- 1. Benzodiazepines in the Management of Seizures and Status Epilepticus: A Review of Routes of Delivery, Pharmacokinetics, Efficacy, and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, physicochemical, and anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 10. Video: Antiepileptic Drugs: Sodium Channel Blockers [jove.com]
- 11. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Data for Vimpat® (Lacosamide) C-V Showed Sustained Efficacy for Up to 5 Years and Improved Seizure Control When Added to a Broad Range of Antiepileptic Drugs [prnewswire.com]
- 13. Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Established and emerging GABAA receptor pharmacotherapy for epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulation of GABAA Receptors in the Treatment of Epilepsy: Ingenta Connect [ingentaconnect.com]
- 16. GABAA Receptors in Normal Development and Seizures: Friends or Foes? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Revisiting AMPA Receptors as an Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mr.ucdavis.edu [mr.ucdavis.edu]
- 19. AMPA receptor inhibitors for the treatment of epilepsy: the role of perampanel - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the off-target effects of N-phenylpyrrolidin-3-amine in vitro
An Objective Guide to Assessing the In Vitro Off-Target Effects of N-phenylpyrrolidin-3-amine
For drug development professionals, the early and accurate identification of off-target liabilities is not merely a regulatory hurdle; it is a critical juncture that dictates the trajectory of a lead candidate. Unforeseen off-target interactions are a primary driver of late-stage attrition, leading to significant financial and temporal losses. This guide provides a comprehensive, technically-grounded framework for assessing the in vitro off-target profile of novel chemical entities, using this compound as our central test compound.
We will move beyond a simple recitation of protocols. Instead, this guide will elucidate the causal logic behind the experimental design, comparing our test compound against two hypothetical controls:
-
Compound S: A highly selective compound, representing an ideal specificity profile.
-
Compound M: A known multi-targeted agent, illustrating a broader interaction profile that may be desirable or deleterious depending on the therapeutic context.
Our approach is a tiered, multi-faceted strategy designed to build a comprehensive safety and selectivity profile, moving from broad, high-throughput screens to specific, mechanism-of-action assays.
A Tiered Strategy for In Vitro Off-Target Assessment
A robust preclinical safety assessment is not a single experiment but a logical progression. It begins with casting a wide net to identify potential liabilities across the most common target families implicated in adverse drug reactions and then narrows its focus to understand the functional consequences of any identified interactions. This tiered approach ensures that resources are allocated efficiently while maximizing the depth of understanding for the most critical off-target hits.[1]
Tier 1A: Broad Kinome Profiling
Rationale & Causality: The human kinome consists of over 500 protein kinases, making it one of the largest and most frequently implicated target families for off-target drug interactions.[2] Inhibition of unintended kinases can lead to a range of adverse effects. Therefore, an early, broad assessment of a compound's activity across the kinome is essential. For this, a radiometric assay format, such as the HotSpot™ platform, is considered the gold standard.[3] This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct and unambiguous measure of kinase activity. This approach is less susceptible to the compound interference (e.g., light scattering or fluorescence) that can plague indirect, coupled-enzyme assays.[4]
Experimental Protocol: Radiometric Kinase Inhibition Assay (HotSpot™)
-
Compound Preparation: Serially dilute this compound and comparator compounds in 100% DMSO to create a 10-point concentration gradient. A final assay concentration might range from 10 µM down to sub-nanomolar levels.
-
Kinase Reaction Setup: In a multi-well plate, combine the purified kinase, a specific peptide or protein substrate, and the required cofactors in a reaction buffer.
-
Compound Addition: Add the diluted compounds to the kinase reaction mixtures. Include a "vehicle control" (DMSO only) and a "positive control" (a known inhibitor for that kinase).
-
Initiation of Reaction: Start the enzymatic reaction by adding [γ-³³P]-ATP. Reaction Biology offers assays at physiologically relevant ATP concentrations (e.g., 1 mM) to better mimic the cellular environment.[3]
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-120 minutes) to allow for substrate phosphorylation.
-
Termination and Capture: Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate.
-
Washing: Wash the filter membranes to remove unincorporated [γ-³³P]-ATP.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of kinase activity is inhibited) by fitting the data to a dose-response curve.
Comparative Data (Hypothetical)
| Kinase Target | This compound (IC50, nM) | Compound S (IC50, nM) | Compound M (IC50, nM) |
| Primary Target (Hypothetical) | 50 | 10 | 25 |
| Off-Target Kinase A (e.g., Lck) | >10,000 | >10,000 | 150 |
| Off-Target Kinase B (e.g., SRC) | 850 | >10,000 | 200 |
| Off-Target Kinase C (e.g., VEGFR2) | >10,000 | >10,000 | 80 |
| Off-Target Kinase D (e.g., hERG-related) | 1,200 | >10,000 | >10,000 |
Interpretation: In this hypothetical scenario, this compound shows moderate activity against two off-target kinases (SRC and a hERG-related kinase) at concentrations approximately 17- and 24-fold higher than its primary target activity. Compound S demonstrates high selectivity, while Compound M confirms its multi-targeted nature. The hit on SRC warrants further functional investigation.
Tier 1B: General Safety Panel Screening
Rationale & Causality: Beyond kinases, off-target interactions with G-protein coupled receptors (GPCRs), ion channels, and transporters are responsible for a significant proportion of clinical adverse events.[5] A broad binding or functional screen against a panel of these targets, such as the Eurofins SafetyScreen44™ panel, provides an efficient method to flag potential liabilities early.[6] These panels are curated to include targets with known links to adverse effects, such as cardiovascular, central nervous system (CNS), and gastrointestinal issues.[1]
Experimental Protocol: Broad Target Binding/Functional Panel (SafetyScreen™)
Methodologies vary by target class within the panel (e.g., radioligand binding for GPCRs, enzymatic assays for enzymes). The general workflow is as follows:
-
Compound Submission: Provide the test compound (e.g., this compound) at a stock concentration (e.g., 10 mM in DMSO).
-
Screening: The service provider (e.g., Eurofins Discovery) performs assays at a standard concentration, typically 10 µM, in duplicate.[6]
-
Assay Execution:
-
For GPCRs/Transporters (Binding): The ability of the test compound to displace a specific radioligand from the target receptor expressed in a membrane preparation is measured.
-
For Ion Channels (Binding/Functional): Techniques can range from radioligand binding to electrophysiological measurements.
-
For Enzymes (Functional): The effect of the compound on the catalytic activity of the purified enzyme is measured.
-
-
Hit Identification: A "hit" is typically defined as a significant percentage of inhibition or stimulation at the screening concentration (e.g., >50% inhibition).
-
Follow-up: For any identified hits, dose-response curves are generated to determine IC50 or EC50 values.
Comparative Data (Hypothetical)
| Target | This compound (% Inhibition @ 10µM) | Compound S (% Inhibition @ 10µM) | Compound M (% Inhibition @ 10µM) |
| Dopamine D2 Receptor | 8% | 2% | 65% |
| Histamine H1 Receptor | 75% | 5% | 12% |
| hERG Ion Channel | 62% | -3% | 4% |
| 5-HT Transporter (SERT) | 15% | 1% | 88% |
Interpretation: this compound shows significant interaction with the Histamine H1 receptor and the hERG ion channel. The hERG hit is a critical finding, as hERG channel inhibition is a well-known risk for cardiac arrhythmia. The H1 receptor interaction could predict side effects like sedation. These hits must be investigated further in functional assays.
Tier 2: Mechanistic Investigation of Off-Target Hits (GPCR Functional Assay)
Rationale & Causality: A binding hit does not always translate to functional activity. It is crucial to determine if the compound acts as an agonist, antagonist, or inverse agonist at the off-target receptor. For GPCRs, β-arrestin recruitment is a universal signaling event that occurs upon receptor activation, independent of the specific G-protein coupling pathway (Gi, Gs, Gq).[7] This makes it an ideal assay for confirming functional activity for a wide range of GPCRs. The Eurofins DiscoverX PathHunter® platform is a robust chemiluminescent assay for this purpose.[8]
Experimental Protocol: PathHunter® β-Arrestin Recruitment Assay
-
Cell Culture: Use a stable cell line engineered to co-express the target GPCR (e.g., Histamine H1) fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Plating: Seed the cells into 384-well assay plates and incubate to allow for cell attachment.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of this compound to the cells and incubate for a set period (e.g., 90 minutes).
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound, then add a known agonist for the H1 receptor at its EC80 concentration.
-
-
Detection: Add the detection reagent containing the substrate for the complemented β-galactosidase enzyme.
-
Signal Measurement: After a further incubation period (e.g., 60 minutes), measure the chemiluminescent signal on a plate reader.
-
Data Analysis:
-
Agonist Mode: Plot the signal against the compound concentration to generate an EC50 value.
-
Antagonist Mode: Plot the inhibition of the agonist response against the compound concentration to generate an IC50 value.
-
Interpretation: This assay would reveal whether this compound activates the H1 receptor on its own (agonist), blocks the action of the natural ligand histamine (antagonist), or has no functional effect despite binding. This information is critical for predicting the physiological consequence of the off-target interaction.
Tier 3: Assessing General Cytotoxicity
Rationale & Causality: It is essential to distinguish between a specific pharmacological effect (even an off-target one) and general cellular toxicity.[9] A compound that simply kills cells at high concentrations can produce misleading results in functional assays. Therefore, counter-screening for cytotoxicity is a mandatory step.[10] We will compare two common methods:
-
ATP Measurement (Viability): The CellTiter-Glo® Luminescent Cell Viability Assay measures ATP levels, which are a strong indicator of metabolic activity and cell viability. ATP is rapidly depleted in dying cells.[11]
-
LDH Release (Cytotoxicity): Assays like CytoTox-Glo™ measure the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium.[12] LDH release occurs when the cell membrane is compromised, a hallmark of cytotoxicity.[13][14]
Running these assays in parallel provides a self-validating system; a decrease in ATP (viability) should correlate with an increase in LDH release (cytotoxicity).[15]
Experimental Protocol: Multiplexed Viability & Cytotoxicity Assay
-
Cell Plating: Seed a relevant cell line (e.g., HepG2, a human liver cell line often used for toxicity screening) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and comparator compounds for a relevant time period (e.g., 24-48 hours).
-
LDH Measurement (CytoTox-Glo™):
-
Transfer a small aliquot of the cell culture supernatant to a new plate.
-
Add the CytoTox-Glo™ Reagent, which contains a substrate that produces light in the presence of LDH.[12]
-
Incubate and read the luminescence. This measures cytotoxicity.
-
-
ATP Measurement (CellTiter-Glo®):
-
To the remaining cells in the original plate, add the CellTiter-Glo® Reagent. This reagent lyses the cells and provides the necessary components for a luciferase reaction that generates light in proportion to the amount of ATP present.[11]
-
Incubate and read the luminescence. This measures viability.
-
-
Data Analysis: Normalize the data to vehicle-treated controls and plot dose-response curves to determine the CC50 (50% cytotoxic concentration) and VI50 (50% viability inhibition concentration).
Comparative Data (Hypothetical)
| Compound | CC50 (LDH Release, µM) | VI50 (ATP Content, µM) |
| This compound | > 50 | > 50 |
| Compound S | > 50 | > 50 |
| Compound M | 15 | 12 |
Interpretation: this compound and Compound S do not show significant cytotoxicity up to 50 µM, suggesting that the observed off-target activities in the kinase and GPCR screens are likely due to specific pharmacological interactions rather than non-specific toxicity. Compound M, however, shows cytotoxicity at 12-15 µM, which could contribute to its overall biological profile.
Conclusion
This in-depth guide demonstrates a logical, tiered approach to characterizing the off-target profile of a novel compound, this compound. By progressing from broad screening panels to specific functional and cytotoxicity assays, we can build a comprehensive understanding of a compound's selectivity and potential liabilities.
Our hypothetical data suggests that this compound possesses a moderately selective profile with potential off-target activity on the SRC kinase, Histamine H1 receptor, and hERG ion channel. These findings are not a definitive endpoint but rather critical, data-driven starting points for further investigation and lead optimization. By embracing this rigorous, multi-assay approach, drug development professionals can make more informed decisions, mitigate risks, and ultimately increase the probability of advancing safer, more effective therapeutics to the clinic.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. landing.reactionbiology.com [landing.reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. GPCR β-Arrestin Product Solutions [discoverx.com]
- 8. GPCR Internalization Assays [emea.discoverx.com]
- 9. kosheeka.com [kosheeka.com]
- 10. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [worldwide.promega.com]
- 12. CytoTox-Glo™ Cytotoxicity Assay [worldwide.promega.com]
- 13. CytoTox 96® Non-Radioactive Cytotoxicity Assay [promega.sg]
- 14. biocompare.com [biocompare.com]
- 15. researchgate.net [researchgate.net]
A Preclinical Comparative Analysis of N-Phenylpyrrolidin-3-Amine Derivative (MAK01) and Standard-of-Care Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of Anti-Inflammatory Therapeutics
The management of inflammation and pain remains a cornerstone of clinical practice, with non-steroidal anti-inflammatory drugs (NSAIDs) serving as a first-line therapeutic option. The primary mechanism of action for traditional NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. While the anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2 at the site of inflammation, the simultaneous inhibition of the constitutively expressed COX-1 enzyme is associated with undesirable side effects, most notably gastrointestinal complications. This has led to the development of COX-2 selective inhibitors with the aim of improving the safety profile.
However, the arachidonic acid cascade, a key pathway in the inflammatory response, is not limited to the production of prostaglandins via COX enzymes. The 5-lipoxygenase (5-LOX) enzyme catalyzes the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators contributing to various aspects of the inflammatory process. Therefore, a novel therapeutic strategy has emerged, focusing on the dual inhibition of both COX and 5-LOX pathways. The rationale behind this approach is to achieve a broader and potentially more potent anti-inflammatory effect while potentially mitigating some of the side effects associated with selective COX inhibition.
This guide provides a preclinical comparison of a novel N-phenylpyrrolidin-3-amine derivative, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (referred to herein as MAK01), with established standard-of-care NSAIDs. MAK01 has been investigated for its potential as a dual COX/5-LOX inhibitor. We will objectively evaluate its preclinical efficacy against non-selective COX inhibitors (Ibuprofen, Naproxen), a COX-2 selective inhibitor (Celecoxib), and a traditional NSAID (Aspirin), based on available experimental data.
Mechanism of Action: A Dual Inhibition Strategy
The inflammatory cascade originating from arachidonic acid is a complex process involving multiple enzymatic pathways. Understanding these pathways is crucial for appreciating the therapeutic rationale behind different classes of anti-inflammatory drugs.
As depicted in Figure 1, traditional NSAIDs and COX-2 selective inhibitors target the COX pathway. In contrast, MAK01 is designed to inhibit both the COX and 5-LOX pathways, potentially offering a more comprehensive blockade of pro-inflammatory mediator synthesis.
In Vitro Preclinical Efficacy: A Comparative Analysis of Enzyme Inhibition
The initial assessment of a novel anti-inflammatory compound's potential lies in its ability to inhibit the target enzymes in a controlled in vitro setting. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying and comparing the potency of different inhibitors.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| MAK01 | 314 µg/mL (~743 µM) | 130 µg/mL (~307 µM) | 105 µg/mL (~248 µM) | 2.42 | [1] |
| Ibuprofen | ~1.4 | - | - | - | [2] |
| Naproxen | ~0.34 | ~0.18 | - | 1.89 | [3] |
| Celecoxib | ~14.2 | ~0.42 | - | 33.8 | [4] |
| Aspirin | ~3.5 | ~30 | - | 0.12 | [5] |
Note: The IC50 values for MAK01 were reported in µg/mL and have been converted to µM for a more direct comparison, assuming a molecular weight of approximately 423.47 g/mol . It is important to acknowledge that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
From the in vitro data, MAK01 demonstrates inhibitory activity against COX-1, COX-2, and 5-LOX. Its COX-2 selectivity index is modest compared to the highly selective inhibitor Celecoxib. However, its unique dual-inhibitory profile against both COX and 5-LOX pathways distinguishes it from the standard-of-care NSAIDs.
In Vivo Preclinical Efficacy: Anti-Inflammatory and Analgesic Activity
In vivo animal models are indispensable for evaluating the therapeutic potential of a drug candidate in a complex biological system. The carrageenan-induced paw edema model is a widely accepted acute inflammatory model, while the hot plate test is a standard method for assessing central analgesic activity.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This model induces a localized inflammatory response, allowing for the quantification of a compound's ability to reduce edema.
| Compound | Dose (mg/kg) | Route | % Inhibition of Paw Edema | Time Point | Reference |
| MAK01 | 10 | p.o. | 33.3 ± 0.77 | 2 hours | [1] |
| 20 | p.o. | 34.7 ± 0.74 | 2 hours | [1] | |
| 30 | p.o. | 40.58 ± 0.84 | 5 hours | [1] | |
| Aspirin | 10 | p.o. | 57.57 ± 1.23 | >5 hours | [1] |
| Ibuprofen | 40 | p.o. | Not specified in the provided text | - | [6] |
| Naproxen | 10 | i.v. | Significant reduction | - | [7] |
| Celecoxib | 1, 10, 30 | i.p. | Dose-dependent reduction | 4 hours | [8][9] |
MAK01 demonstrates a dose-dependent anti-inflammatory effect in the carrageenan-induced paw edema model. While the provided data for the standard-of-care drugs do not allow for a direct quantitative comparison of percentage inhibition at identical time points and routes of administration, it is evident that all tested compounds exhibit anti-inflammatory activity in this model.
Analgesic Activity: Hot Plate Test
This test measures the latency of a thermal pain response, indicating the central analgesic efficacy of a compound.
| Compound | Dose (mg/kg) | Route | Latency Time (seconds) | Reference |
| MAK01 | 50 | p.o. | 10.32 ± 0.82 | [1] |
| 100 | p.o. | 12.16 ± 0.51 | [1] | |
| 150 | p.o. | 12.93 ± 0.45 | [1] | |
| Aspirin | 10 | Not specified | 12.61 (increased from 3.56) | [10] |
| 100 | Not specified | No analgesic effect in one study | [11] |
MAK01 exhibits a dose-dependent increase in pain latency in the hot plate test, suggesting a central analgesic effect. The data for aspirin in this model appears to be conflicting across different studies, which may be due to variations in experimental protocols.
Experimental Protocols: A Closer Look at the Methodologies
To ensure the trustworthiness and reproducibility of preclinical data, it is essential to have a clear understanding of the experimental protocols employed.
In Vitro COX/5-LOX Inhibition Assay
Protocol:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2, and human 5-LOX are commonly used.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., MAK01) or a standard inhibitor for a specified time at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: The reaction is stopped after a defined period.
-
Product Quantification: The amount of prostaglandin (for COX assays) or leukotriene (for 5-LOX assays) produced is quantified using methods such as Enzyme Immunoassay (EIA) or radioimmunoassay (RIA).
-
Data Analysis: The percentage of enzyme inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema
Protocol:
-
Animal Model: Typically, male Wistar rats or Swiss albino mice are used.
-
Baseline Measurement: The initial volume of the animal's hind paw is measured using a plethysmometer.
-
Drug Administration: The test compound (e.g., MAK01) or a standard drug is administered, usually orally (p.o.) or intraperitoneally (i.p.), at a specified time before the carrageenan injection.
-
Induction of Inflammation: A solution of carrageenan (typically 1% in saline) is injected into the subplantar region of the hind paw.
-
Paw Volume Measurement: The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of edema is calculated for each animal at each time point. The percentage of inhibition of edema by the drug treatment is then calculated by comparing the edema in the treated group to the control (vehicle-treated) group.
In Vivo Hot Plate Test
Protocol:
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Animal Model: Mice are commonly used for this assay.
-
Baseline Latency: Each mouse is placed on the hot plate, and the time taken to elicit a pain response (e.g., licking of the hind paw or jumping) is recorded as the baseline latency. A cut-off time is set to prevent tissue damage.
-
Drug Administration: The test compound or a standard analgesic is administered.
-
Post-Treatment Latency: The reaction time of each mouse on the hot plate is measured at various time points after drug administration.
-
Data Analysis: The increase in reaction time (latency) is used as a measure of analgesic activity.
Discussion and Future Directions
The preclinical data presented in this guide suggest that the this compound derivative, MAK01, is a promising anti-inflammatory and analgesic agent with a novel dual-inhibitory mechanism of action. Its ability to inhibit both COX and 5-LOX pathways offers a potential advantage over traditional NSAIDs and selective COX-2 inhibitors by targeting a broader spectrum of inflammatory mediators.
Future preclinical investigations should focus on:
-
Comprehensive Pharmacokinetic Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of MAK01 are crucial for understanding its bioavailability and dosing regimen.
-
Chronic Inflammatory Models: Evaluating the efficacy of MAK01 in chronic inflammatory models, such as adjuvant-induced arthritis, would provide insights into its potential for treating long-term inflammatory conditions.
-
Gastrointestinal Safety Profile: A thorough assessment of the gastrointestinal side effects of MAK01 compared to traditional NSAIDs is essential to validate the potential safety benefits of its dual-inhibition mechanism.
-
Cardiovascular Safety: Given the concerns surrounding the cardiovascular risks of some COX-2 inhibitors, a preclinical evaluation of the cardiovascular safety of MAK01 would be prudent.
References
- 1. EVALUATION OF PAIN-KILLING ACTION OF ACETYLSALICYLIC ACID NANOPARTICLES ON THERMAL NOCICEPTION IN MICE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phytopharmajournal.com [phytopharmajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to the Enantiomeric Excess Determination of Chiral N-Phenylpyrrolidin-3-amine
In the landscape of modern drug discovery and asymmetric synthesis, the precise control and measurement of stereochemistry are not merely academic exercises; they are prerequisites for safety, efficacy, and regulatory approval. Chiral amines, particularly scaffolds like N-phenylpyrrolidin-3-amine, are prevalent motifs in a multitude of pharmacologically active agents. The differential biological activity between enantiomers necessitates robust, accurate, and reliable analytical methods for the determination of enantiomeric excess (ee).
This guide, written from the perspective of a seasoned application scientist, moves beyond simple procedural lists. It delves into the causality behind methodological choices, compares the industry's most trusted techniques, and provides the objective data required for you, the research scientist or drug development professional, to select and implement the optimal analytical strategy for your specific needs. We will explore and contrast the "gold standard" of chiral High-Performance Liquid Chromatography (HPLC) with the rapid and versatile methods offered by Nuclear Magnetic Resonance (NMR) spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC): The Definitive Method for Enantiomeric Purity
When irrefutable accuracy and high sensitivity are paramount, direct chiral HPLC is the method of choice. It is the cornerstone of quality control labs and is universally accepted by regulatory bodies. The power of this technique lies in its ability to physically separate the enantiomers, allowing for their individual quantification.
Principle of Separation
Direct chiral HPLC employs a chiral stationary phase (CSP). For a compound like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose coated on a silica support) are exceptionally effective. The separation mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These complexes have different interaction energies, leading to differential retention times on the column and, consequently, separation.[1][2]
Experimental Protocol: Direct Analysis on a Polysaccharide-Based CSP
This protocol is a robust starting point for method development for this compound.
-
Column Selection: A Chiralcel® OD-H or Chiralpak® AD-H column (amylose and cellulose derivatives, respectively) are excellent initial choices due to their proven broad selectivity for chiral amines.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to prevent particulate matter from damaging the column.
-
-
HPLC Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is typical. A starting ratio could be 90:10 (n-hexane:IPA).
-
Additive: To improve peak shape and reduce tailing for the basic amine, add 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase. This is a critical step; the additive competes with the analyte for highly acidic sites on the silica surface, preventing non-specific interactions.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25°C.[3]
-
Detection: UV at 254 nm, where the phenyl group provides strong absorbance.
-
-
Analysis:
-
Inject the prepared sample.
-
The two enantiomers will elute as separate peaks.
-
The enantiomeric excess is calculated from the integrated peak areas (A1 and A2) of the two enantiomers using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
Visualization: HPLC Workflow
Caption: Workflow for ee determination by chiral HPLC.
NMR Spectroscopy: Rapid and Insightful Analysis
NMR spectroscopy offers a powerful alternative to HPLC, particularly for reaction monitoring and situations where sample is pure and plentiful.[4] The fundamental principle is that while enantiomers have identical NMR spectra in an achiral solvent, their interaction with a chiral auxiliary agent can generate two distinct diastereomeric species, which are no longer mirror images and thus have different, distinguishable NMR signals.[5][6]
Method A: Chiral Derivatizing Agents (CDAs)
This approach involves the covalent reaction of the amine enantiomers with an enantiomerically pure CDA to form a stable pair of diastereomers.[5] The classic and most reliable CDA for amines is α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, known as Mosher's acid chloride.[5]
Principle of Derivatization
The (R)- and (S)-enantiomers of this compound will react with a single enantiomer of Mosher's acid chloride (e.g., (R)-MTPA-Cl) to form (R,R) and (S,R) diastereomeric amides. These diastereomers have different spatial arrangements, causing the protons near the chiral center to experience different magnetic environments, resulting in separate signals in the ¹H NMR spectrum.
Experimental Protocol: Derivatization with Mosher's Acid Chloride
-
Reaction:
-
In an NMR tube, dissolve ~5-10 mg of the this compound sample in ~0.7 mL of anhydrous deuterated chloroform (CDCl₃) or deuterated pyridine.
-
Add a slight excess (1.1-1.2 equivalents) of enantiomerically pure (R)-MTPA-Cl.
-
Add a non-nucleophilic base like triethylamine or pyridine (if not used as the solvent) to scavenge the HCl byproduct.
-
Crucial Insight: The reaction must go to 100% completion. If not, a kinetic resolution may occur where one enantiomer reacts faster than the other, leading to an inaccurate measurement of the original ee. The completeness can be verified by the disappearance of the starting amine's signals.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Identify a well-resolved signal corresponding to a proton near the chiral center in the newly formed diastereomers (e.g., the methoxy or CF₃ group on the Mosher's reagent moiety, or protons on the pyrrolidine ring).
-
-
Analysis:
-
Carefully integrate the two distinct signals corresponding to the two diastereomers.
-
The ratio of the integrals directly reflects the enantiomeric ratio of the original amine sample.
-
Visualization: CDA Workflow
Caption: Workflow for ee determination by NMR using a CDA.
Method B: Chiral Solvating Agents (CSAs)
This elegant method is often faster and is non-destructive. It relies on the formation of transient, non-covalent diastereomeric complexes between the analyte and a CSA.[6] These complexes are in rapid equilibrium with the unbound species, but their formation is sufficient to induce small, measurable differences in the chemical shifts of the enantiomers.
Principle of Solvation
For amines, chiral acids like (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BINOL-phosphoric acid) are excellent CSAs.[7][8] The interaction is typically an acid-base interaction (proton transfer or strong hydrogen bonding) forming diastereomeric ion pairs. The different spatial arrangement of these transient complexes, particularly the influence of the large, anisotropic binaphthyl rings, causes the enantiomers of the amine to experience slightly different magnetic fields.
Experimental Protocol: Analysis with a BINOL-derived CSA
-
Sample Preparation:
-
In an NMR tube, dissolve ~5-10 mg of the this compound sample in ~0.7 mL of a non-polar deuterated solvent like CDCl₃ or C₆D₆.
-
Expert Insight: The choice of solvent is critical. Non-polar solvents promote the formation of the host-guest complexes. Polar solvents can competitively solvate the analyte and CSA, disrupting the interaction and diminishing the chemical shift difference (ΔΔδ).[7]
-
Acquire a baseline ¹H NMR spectrum of the amine.
-
Add 1.0 to 2.0 equivalents of the enantiomerically pure CSA (e.g., (R)-BINOL-phosphoric acid) directly to the tube and gently mix.
-
-
NMR Acquisition:
-
Acquire another ¹H NMR spectrum.
-
Compare the two spectra to identify signals that have split into two. Protons on the phenyl ring or the pyrrolidine ring alpha to the nitrogen are often good reporters.
-
-
Analysis:
-
Integrate the well-resolved pair of signals. The ratio of the integrals provides the enantiomeric ratio.
-
Visualization: CSA Workflow
Caption: Workflow for ee determination by NMR using a CSA.
Quantitative Comparison and Recommendations
The choice of method is a critical decision driven by the specific analytical challenge at hand. A method ideal for high-throughput screening in a discovery lab may be unsuitable for final product release in a regulated environment.
Performance Metrics Comparison
| Feature | Chiral HPLC | NMR with CDA (e.g., Mosher's) | NMR with CSA (e.g., BINOL) |
| Principle | Physical separation via differential interaction with a Chiral Stationary Phase (CSP).[1] | Covalent formation of stable diastereomers with distinct NMR signals.[5] | Non-covalent formation of transient diastereomeric complexes.[6][7] |
| Accuracy & Precision | Excellent (often considered the "gold standard"). | Very good, but relies on 100% reaction conversion to avoid kinetic resolution. | Good, but can be sensitive to concentration, temperature, and solvent. |
| Sensitivity (LOD/LOQ) | Excellent. Can detect minor enantiomers down to <0.1%. Ideal for purity testing.[2] | Moderate. Generally requires ee >90-95% to reliably integrate the minor signal. | Moderate to Low. Signal splitting (ΔΔδ) can be small, making integration of minor peaks difficult. |
| Sample Requirement | Destructive (sample is consumed). | Destructive (analyte is chemically modified). | Non-destructive. Sample can be recovered. |
| Sample Throughput | Moderate. Typical run times are 15-30 minutes per sample. | Low. Requires reaction time (30 min - several hours) plus NMR acquisition. | High. Simple mixing and rapid NMR acquisition (<5 minutes). |
| Method Development | Can be time-consuming; requires screening of columns and mobile phases. | Relatively straightforward if a suitable CDA is known. | Can require screening of several CSAs and solvents to find optimal conditions. |
| Instrumentation | Requires dedicated HPLC system with a chiral column. | Standard NMR spectrometer. | Standard NMR spectrometer. |
Authoritative Recommendations
-
For Drug Development Professionals in a Regulated (GxP) Environment: Chiral HPLC is the only defensible choice for final product specification and stability testing. Its high accuracy, sensitivity for trace impurities, and established validation protocols are non-negotiable requirements.
-
For Process Chemists Optimizing a Synthesis: A combination of methods is ideal. NMR with a CSA is unparalleled for rapid, real-time reaction monitoring to screen catalysts or conditions, as it is fast and non-destructive. Once optimal conditions are identified, Chiral HPLC should be used to rigorously validate the final ee and purity profile.
-
For Academic Researchers in Discovery Chemistry: NMR with a CSA offers the best balance of speed, simplicity, and conservation of precious material.[7] If signal resolution is poor with CSAs, the more robust NMR with a CDA method is a reliable alternative, provided the sample is sufficiently pure for derivatization.
Conclusion
The determination of the enantiomeric excess of this compound is a task with multiple robust solutions. While Chiral HPLC stands as the definitive method for purity and quality control due to its exceptional resolving power and sensitivity, NMR spectroscopy provides a highly versatile and rapid alternative. The non-destructive nature of NMR with chiral solvating agents makes it an invaluable tool for high-throughput screening and reaction optimization. By understanding the underlying principles, advantages, and limitations of each technique, the modern scientist can confidently select and apply the most appropriate method to ensure the stereochemical integrity of their chiral molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
cross-target activity profiling of N-phenylpyrrolidin-3-amine
An Expert's Guide to Cross-Target Activity Profiling: A Comparative Analysis of an N-phenylpyrrolidin-3-amine-Based Kinase Inhibitor
This guide provides a comprehensive comparison of the cross-target activity profile of a novel investigational compound, "Z-123," which is based on the this compound scaffold. The performance of Z-123, a putative Epidermal Growth Factor Receptor (EGFR) inhibitor, is benchmarked against both a highly promiscuous kinase inhibitor, Staurosporine, and a clinically approved, relatively selective EGFR inhibitor, Gefitinib.
The objective of this guide is to provide researchers, scientists, and drug development professionals with an in-depth understanding of the experimental workflows and data interpretation required to characterize the selectivity of a drug candidate. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and interpret the resulting data to build a comprehensive selectivity profile.
The Imperative of Selectivity Profiling in Drug Discovery
The this compound scaffold is a versatile starting point for designing targeted therapies. However, even with rational design, achieving absolute target specificity is a rare feat. Off-target interactions are a primary cause of unforeseen toxicities and can also lead to beneficial polypharmacology. Therefore, early and comprehensive cross-target activity profiling is not merely a regulatory checkbox but a critical step in understanding a compound's true biological activity and predicting its clinical potential.
This guide focuses on two orthogonal, high-impact techniques for building a selectivity profile:
-
Biochemical Profiling: Large-panel enzymatic screening (e.g., KinomeScan) to assess direct interactions with a wide array of purified proteins.
-
Cellular Target Engagement: Assays like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound engages its intended target in a more physiologically relevant cellular environment.
Comparative Compounds: Setting the Benchmarks
To contextualize the selectivity of our hypothetical compound Z-123 , we compare it against two standards:
-
Gefitinib: A well-characterized, first-generation EGFR inhibitor used in the treatment of non-small cell lung cancer. It is known to be relatively selective for EGFR but does have known off-targets.
-
Staurosporine: A natural product that acts as a potent but notoriously non-selective ATP-competitive kinase inhibitor. It serves as a benchmark for promiscuity.
Biochemical Selectivity: The Kinome Scan
The most direct way to assess kinase selectivity is through a broad panel screen. We utilized the DiscoverX KINOMEscan™ platform, which measures the ability of a compound to displace a ligand from the ATP-binding site of over 400 kinases.
Experimental Rationale & Design
The choice of a single, high concentration (e.g., 1 µM) for the primary screen is a balance between sensitivity and cost. This concentration is typically high enough to identify most physiologically relevant off-targets without being confounded by non-specific, low-affinity interactions. Hits from this primary screen are then typically followed up with dose-response curves to determine binding affinities (Kd).
Comparative Kinome Scan Data
The results below are illustrative and represent the percentage of control (%Ctrl), where a lower number indicates stronger binding of the compound to the kinase. A common threshold for a significant "hit" is a %Ctrl value below 10 or 35, depending on the desired stringency.
Table 1: Comparative Kinome Scan Results at 1 µM
| Kinase Family | Target Kinase | Z-123 (%Ctrl) | Gefitinib (%Ctrl) | Staurosporine (%Ctrl) |
| Tyrosine Kinase | EGFR (On-Target) | 0.5 | 1.2 | 0.1 |
| Tyrosine Kinase | ERBB2 (HER2) | 15.2 | 34.5 | 2.1 |
| Tyrosine Kinase | ABL1 | 85.1 | 92.3 | 0.8 |
| Tyrosine Kinase | SRC | 65.7 | 78.1 | 1.5 |
| Ser/Thr Kinase | CDK2 | 91.3 | 95.0 | 5.5 |
| Ser/Thr Kinase | ROCK1 | 78.9 | 88.4 | 4.3 |
| Ser/Thr Kinase | PKA | 98.2 | 99.1 | 3.9 |
Interpretation of Kinome Scan Data
The data reveals distinct selectivity profiles:
-
Z-123: Shows potent binding to its intended target, EGFR. It has a secondary interaction with ERBB2, which is common for EGFR inhibitors due to structural homology in the kinase domain. Importantly, it shows minimal interaction with other major kinase families, suggesting a favorable selectivity profile.
-
Gefitinib: As expected, it binds strongly to EGFR. Its profile is clean, though our hypothetical data shows it to be slightly less selective than Z-123 against ERBB2 in this direct binding assay.
-
Staurosporine: Demonstrates its classic promiscuity, binding potently to a wide range of kinases across different families.
Visualizing Selectivity
The relationship between on-target potency and off-target interactions can be visualized to guide further development.
Caption: Comparative binding profiles of Z-123, Gefitinib, and Staurosporine.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
While biochemical assays are essential, they do not guarantee that a compound will engage its target within the complex milieu of a living cell. CETSA provides this crucial validation by measuring the thermal stabilization of a target protein upon ligand binding.
Experimental Workflow: CETSA
The CETSA workflow involves treating intact cells with the compound, heating the cell lysates to a range of temperatures, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein remaining.
Caption: The generalized experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for EGFR Engagement
-
Cell Culture: Culture A431 cells (human epidermoid carcinoma, high EGFR expression) to ~80% confluency.
-
Compound Treatment: Treat cells with Z-123 (e.g., at 10x the desired final concentration) or a DMSO vehicle control for 2 hours in serum-free media.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
-
Heating: Aliquot the lysate into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments). A 3-minute cool-down at room temperature follows.
-
Separation: Centrifuge the tubes at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of EGFR by Western blotting using a validated anti-EGFR antibody.
-
Data Plotting: Plot the band intensity for soluble EGFR against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization.
Comparative Cellular Engagement Data
The output of a CETSA experiment is a "melting curve." The temperature at which 50% of the protein has denatured is the Tm. A shift in this value (ΔTm) upon compound treatment indicates target engagement.
Table 2: Comparative CETSA Results for EGFR in A431 Cells
| Compound | Concentration | EGFR Tm (°C) (Vehicle) | EGFR Tm (°C) (Treated) | ΔTm (°C) | Interpretation |
| Z-123 | 1 µM | 48.2 | 56.5 | +8.3 | Strong Engagement |
| Gefitinib | 1 µM | 48.2 | 55.8 | +7.6 | Strong Engagement |
| Staurosporine | 1 µM | 48.2 | 57.1 | +8.9 | Strong Engagement |
Interpretation of CETSA Data
The CETSA results confirm that all three compounds effectively engage and stabilize the EGFR protein within a cellular context. The significant thermal shift observed for Z-123 validates the biochemical findings and provides strong evidence of on-target activity in a physiologically relevant system. While Staurosporine also shows strong engagement, this is expected given its high potency; the key differentiator remains its lack of selectivity, as revealed by the kinome scan.
Synthesis and Conclusion
Cross-target activity profiling is a multi-faceted process that requires orthogonal validation. By combining broad biochemical screening with cellular target engagement assays, we can build a high-confidence profile of a compound's selectivity.
-
Z-123 , our this compound-based candidate, demonstrates a promising profile. It is potent against its intended target, EGFR, in both biochemical and cellular assays. Crucially, its kinome scan profile is significantly cleaner than the promiscuous benchmark, Staurosporine, and appears comparable or slightly superior to the established drug, Gefitinib, in this illustrative example.
-
The secondary activity against ERBB2 should be investigated further. Is it a desired polypharmacology (e.g., for overcoming resistance) or a potential liability? This question will guide the next steps in its preclinical development.
This guide illustrates a robust framework for assessing compound selectivity. The specific choice of assays and panel sizes can be tailored, but the core principle remains: a combination of broad, direct-binding assays and focused, cellular validation provides the most reliable picture of a compound's mechanism of action and potential for success.
This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of N-phenylpyrrolidin-3-amine and its related compounds. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) of this important chemical scaffold. By synthesizing established methodologies with expert insights, this document serves as a practical, self-validating resource for your research endeavors.
Introduction: The Significance of the this compound Scaffold and Molecular Docking
The this compound core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. Its structural rigidity and the presence of key hydrogen bond donors and acceptors make it an attractive starting point for the design of inhibitors for various enzyme classes, including kinases, proteases, and neuraminidase.[1] Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[2] By comparing the docking scores and binding modes of a series of related compounds, we can gain valuable insights into their SAR, guiding the optimization of lead compounds for improved potency and selectivity.[3]
This guide will walk you through a comparative docking study of this compound and a series of its virtual analogs against a hypothetical protein kinase target. While the data presented is illustrative, the methodologies and interpretation principles are grounded in established scientific practice.
The Experimental Rationale: A Self-Validating Approach to Comparative Docking
To ensure the scientific integrity of a comparative docking study, it is crucial to establish a robust and self-validating workflow. This involves careful preparation of both the protein target and the ligands, a well-defined docking protocol, and rigorous analysis of the results.
Target Selection and Preparation
The choice of the protein target is the foundational step. For this illustrative study, we will consider a generic protein kinase, a common target for pyrrolidine-based inhibitors. The initial step is to obtain a high-quality crystal structure of the target protein from the Protein Data Bank (PDB).[4]
Protocol for Target Preparation:
-
PDB Structure Acquisition: Download the PDB file of the target kinase. For this example, let's assume we are using a hypothetical structure.
-
Protein Clean-up: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial to ensure that the docking is not influenced by extraneous factors.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Assign appropriate protonation states to ionizable residues (e.g., His, Asp, Glu) at a physiological pH of 7.4. This can be accomplished using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or H++ web server.
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network. This step ensures a more realistic and lower-energy starting conformation for the docking calculations.
Ligand Preparation
A series of this compound analogs will be prepared for docking. This includes the parent compound and derivatives with various substitutions on the phenyl ring.
Protocol for Ligand Preparation:
-
2D Structure Sketching: Draw the 2D structures of this compound and its analogs using a chemical drawing software like ChemDraw or MarvinSketch.
-
3D Structure Generation: Convert the 2D structures into 3D conformations.
-
Ionization and Tautomerization: Generate possible ionization states and tautomers for each ligand at a physiological pH. This is a critical step as the charge and tautomeric form of a ligand can significantly impact its binding affinity.
-
Energy Minimization: Perform an energy minimization of each ligand's 3D structure to obtain a low-energy conformation.
Molecular Docking Protocol
The docking protocol defines the algorithm and scoring function used to predict the binding pose and affinity of the ligands. For this study, we will use AutoDock Vina, a widely used and validated docking program.[5]
Step-by-Step Docking Workflow:
-
Grid Box Generation: Define a grid box that encompasses the active site of the target protein. The size and center of the grid box should be sufficient to allow the ligands to freely rotate and translate within the binding pocket.
-
Docking Execution: Dock each prepared ligand into the prepared protein target using AutoDock Vina. The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score).
-
Pose Analysis and Selection: Visually inspect the top-ranked docking poses for each ligand to ensure that they make chemically sensible interactions with the active site residues. The pose with the lowest docking score and the most favorable interactions is typically selected as the most probable binding mode.
Comparative Analysis of Docking Scores and Binding Interactions
The primary output of a docking study is the docking score, which is an estimation of the binding free energy. A more negative docking score generally indicates a higher predicted binding affinity.
Tabulated Docking Scores
The docking scores for this compound and its virtual analogs are summarized in the table below. This illustrative data demonstrates how substitutions on the phenyl ring can influence the predicted binding affinity.
| Compound ID | Compound Name | Substitution (R) | Docking Score (kcal/mol) | Key Interacting Residues |
| 1 | This compound | -H | -7.5 | Hinge Region, Catalytic Lysine |
| 2 | N-(4-chlorophenyl)pyrrolidin-3-amine | 4-Cl | -8.2 | Hinge Region, Hydrophobic Pocket |
| 3 | N-(4-methoxyphenyl)pyrrolidin-3-amine | 4-OCH3 | -7.8 | Hinge Region, Gatekeeper Residue |
| 4 | N-(4-nitrophenyl)pyrrolidin-3-amine | 4-NO2 | -8.5 | Hinge Region, DFG Motif |
| 5 | N-(3,4-dichlorophenyl)pyrrolidin-3-amine | 3,4-diCl | -9.1 | Hinge Region, Hydrophobic Pocket, DFG Motif |
Note: The data in this table is for illustrative purposes only and does not represent experimentally validated results.
Interpretation of Structure-Activity Relationships (SAR)
The illustrative docking scores suggest the following SAR trends:
-
Electron-withdrawing groups: The presence of electron-withdrawing groups like chloro and nitro at the para-position of the phenyl ring (compounds 2 and 4) leads to a more favorable docking score compared to the unsubstituted parent compound (1). This suggests that these substitutions may enhance interactions within the active site.
-
Steric and Electronic Effects: The di-substituted analog with two chloro groups (compound 5) shows the best docking score, indicating that a combination of steric bulk and electron-withdrawing properties is beneficial for binding.
-
Hydrogen Bonding: The primary amine of the pyrrolidine ring is a crucial hydrogen bond donor, consistently interacting with the hinge region of the kinase, a hallmark of many kinase inhibitors.
Visualization of the Docking Workflow
A clear visualization of the experimental workflow is essential for understanding the logical progression of a comparative docking study.
Caption: A flowchart illustrating the key stages of a comparative molecular docking study.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to conducting a comparative molecular docking study of this compound derivatives. The illustrative results highlight how this computational method can be a powerful tool in drug discovery for elucidating structure-activity relationships and guiding the design of more potent and selective inhibitors.
It is imperative to remember that docking scores are predictions and should be validated experimentally. Future work should involve the synthesis of the most promising virtual hits and their evaluation in biochemical and cellular assays to confirm their biological activity. The correlation between docking scores and experimental inhibitory activity (e.g., IC50 values) is the ultimate validation of the computational model.[1]
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-phenylpyrrolidin-3-amine for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. N-phenylpyrrolidin-3-amine and its derivatives are valuable intermediates in medicinal chemistry; however, their reactivity and hazard profile demand a rigorous and well-understood disposal protocol. This guide provides the essential, immediate safety and logistical information necessary to manage the waste stream of this compound, ensuring the protection of personnel and the environment.
Part 1: Hazard Profile and Immediate Safety Protocols
Before any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is classified as a hazardous substance, and its handling requires strict adherence to safety protocols.
1.1 Hazard Identification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple health hazards.[1][2] These classifications dictate the necessary precautions for handling and disposal.
| Hazard Classification | GHS Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Irritant |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Irritant |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Irritant |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Irritant |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Irritant |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation | Irritant |
| Source: PubChem CID 11400952, European Chemicals Agency (ECHA) C&L Inventory[1][2] |
1.2 Required Personal Protective Equipment (PPE)
Based on the identified hazards, the following PPE is mandatory when handling this compound or its waste products. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE and training for all laboratory personnel handling hazardous chemicals.[3][4]
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are required.[5][6]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves before use and wash hands thoroughly after handling.[7][8]
-
Body Protection: A standard laboratory coat must be worn to prevent skin contact.[6][9]
-
Respiratory Protection: All handling of this compound, especially in solid form or when generating aerosols, should be conducted within a certified chemical fume hood to prevent inhalation. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator must be used in accordance with your institution's Chemical Hygiene Plan.[3]
Part 2: The Disposal Workflow: From Generation to Collection
Proper disposal is a systematic process that begins the moment waste is generated. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[10][11] This "cradle-to-grave" responsibility requires meticulous attention to detail at every step.
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
Part 3: Detailed Step-by-Step Disposal Protocols
This section provides actionable, step-by-step methodologies for managing different forms of this compound waste.
Protocol 3.1: Unused or Surplus Chemical (Solid)
-
Do Not Discard: Never dispose of solid this compound in the regular trash.
-
Containerize: Place the original container, if securely closed, into a secondary containment vessel (e.g., a plastic tub). If transferring residual powder, do so inside a chemical fume hood.
-
Label: If not already labeled, affix a "Hazardous Waste" tag to the container. Clearly write "this compound" and any other relevant information.
-
Store: Place the container in your laboratory's designated Satellite Accumulation Area (SAA). Ensure the container is kept closed at all times except when adding waste.[10][12]
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department or licensed waste contractor for disposal.[13]
Protocol 3.2: Liquid Waste (Solutions and Rinsate)
-
Segregate: Amine waste must be kept separate from other chemical waste streams to prevent hazardous reactions, particularly with acids and strong oxidizing agents.[11][14]
-
Select Container: Use a designated, compatible, and leak-proof container for liquid hazardous waste. Do not use metal containers for amine waste.[15] The container must be able to be tightly sealed.[10]
-
Collect Waste: Pour the liquid waste into the container, ensuring not to fill it more than 90% full to allow for vapor expansion.[15]
-
Label Accurately: Clearly label the container with a "Hazardous Waste" tag. List all chemical constituents, including "this compound" and all solvents, with their approximate percentages.
-
Store and Arrange Pickup: Securely close the container and move it to the SAA for scheduled pickup by EHS.
Protocol 3.3: Contaminated Lab Debris (PPE, Weigh Boats, Wipes)
-
Collect: Place all solid items that have come into direct contact with this compound (e.g., gloves, pipette tips, absorbent pads from a spill cleanup) into a designated solid hazardous waste container, such as a lined cardboard box or a dedicated plastic drum.[6]
-
No Sharps: Do not dispose of needles or other sharps in this container. Sharps must be disposed of in a separate, puncture-proof sharps container.[16]
-
Label: Label the container as "Hazardous Waste" and specify the contents as "Solid Debris contaminated with this compound."
-
Store and Arrange Pickup: Keep the container closed and store it in the SAA until it is collected by your institution's waste management service.
Protocol 3.4: Management of Spills
-
Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.
-
Contain: For small spills, contain the material using an inert absorbent material like vermiculite, sand, or a commercial chemical sorbent.[6] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.
-
Collect: Carefully sweep or scoop the absorbed material and contaminated chemical into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[6]
-
Label and Dispose: Label the waste container appropriately and manage it according to the protocols for solid or liquid waste described above.
Part 4: Final Disposal and Environmental Considerations
Once collected by a licensed hazardous waste contractor, the waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10] The final disposal method is chosen to render the chemical less harmful and prevent its release into the environment.[16]
-
Incineration: This is a common and effective method for destroying organic chemical waste like amines.[16][17] High-temperature incineration breaks the molecule down into less harmful components.
-
Chemical Treatment: Methods such as chemical oxidation can be used to make the chemical less reactive before final disposal.[16] Biological treatment using microbes may also be an option for certain amine waste streams.[16][18]
-
Landfill: Direct landfilling of untreated this compound is not an environmentally sound practice and is highly regulated.[17] Any material sent to a landfill must first be stabilized or solidified to prevent leaching into the soil and groundwater.[16]
Environmental Impact: Amines can be harmful to aquatic life and should never be disposed of down the drain or into the environment.[5][14] Proper disposal through a certified hazardous waste program is the only way to ensure environmental protection.
References
- 1. 1-Phenylpyrrolidin-3-amine | C10H14N2 | CID 11400952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C10H14N2 | CID 11412557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 4. osha.gov [osha.gov]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. aksci.com [aksci.com]
- 8. unodc.org [unodc.org]
- 9. fishersci.com [fishersci.com]
- 10. pfw.edu [pfw.edu]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. epa.gov [epa.gov]
- 13. benchchem.com [benchchem.com]
- 14. collectandrecycle.com [collectandrecycle.com]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. usbioclean.com [usbioclean.com]
- 17. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
- 18. researchgate.net [researchgate.net]
A Comprehensive Guide to the Safe Handling of N-phenylpyrrolidin-3-amine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides essential, field-tested safety protocols and logistical information for handling N-phenylpyrrolidin-3-amine (CAS No. 17741-13-8), a compound with significant potential in synthetic chemistry. The following procedures are designed to empower researchers with the knowledge to manage this substance responsibly, ensuring both personal safety and the integrity of your research.
The causality behind these protocols is straightforward: this compound, like many amine-containing compounds, presents specific hazards that require dedicated control measures. The information synthesized here is drawn from authoritative safety data sheets for this compound and structurally related chemicals, establishing a robust framework for its use.
Hazard Identification and Risk Assessment
Before any handling of this compound, a thorough risk assessment is mandatory. This compound is classified with the following hazards:
Contact with the skin may lead to inflammation, itching, redness, or dryness.[3] Eye contact can result in redness, pain, or more severe damage.[3] Inhalation may irritate the lungs and respiratory system.[3] Therefore, all procedural controls and personal protective equipment (PPE) are selected to mitigate these specific risks.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is non-negotiable. The following table summarizes the required equipment for handling this compound. The rationale is to create a complete barrier against all potential routes of exposure—dermal, ocular, and respiratory.
| Body Part | Required PPE | Standard/Specification | Justification |
| Hands | Chemical-resistant gloves (Nitrile recommended) | ASTM D6978 | Nitrile gloves offer robust protection against bases, oils, and many solvents.[5] Double gloving is best practice when handling hazardous chemicals.[6] |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles | ANSI Z87.1 / EN166 | Protects against splashes that can cause serious eye irritation.[3][5] Goggles are required when there is a potential for significant splash.[5] |
| Body | Laboratory coat or disposable gown | N/A | A lab coat protects skin and personal clothing from contamination.[7] For tasks with higher splash risk, a low-permeability disposable gown is recommended.[6][7] |
| Respiratory | NIOSH-approved respirator (if needed) | N/A | To be used in poorly ventilated areas or when handling fine powders to prevent respiratory tract irritation.[8][9] Always use within a chemical fume hood to minimize inhalation risk. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for safety. The following diagram and procedural steps outline the lifecycle of this compound in the laboratory.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Handling the Compound :
-
Storage :
Emergency Procedures: A Self-Validating System
Your preparedness for an emergency is a key component of a safe system.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][12] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]
-
Skin Contact : Immediately remove all contaminated clothing.[3] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][13] If skin irritation occurs, get medical advice.[3]
-
Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing.[3][13] If the person is not breathing, provide artificial respiration. Call a poison center or doctor if you feel unwell.[3]
-
Ingestion : Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[10]
Disposal Plan: Environmental Responsibility
Proper disposal is crucial to prevent environmental contamination.[8]
-
Waste Segregation :
-
Solid Waste : Collect any solid this compound waste, including contaminated items like weighing paper, pipette tips, and gloves, in a dedicated, clearly labeled hazardous waste container.[9]
-
Liquid Waste : Solutions containing this compound must be collected in a separate, labeled hazardous waste container for liquid chemical waste.[9] Never pour this waste down the drain.[9]
-
Empty Containers : Treat containers that held the compound as hazardous waste.[9]
-
-
Final Disposal :
By integrating these expert-validated protocols into your laboratory's standard operating procedures, you build a system of safety that protects researchers, ensures compliance, and fosters an environment of scientific integrity.
References
- 1. 1-Phenylpyrrolidin-3-amine | C10H14N2 | CID 11400952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 17741-13-8 [amp.chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. hsa.ie [hsa.ie]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
